Cyclobutanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclobutanecarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWOGHSRPAYOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057725 | |
| Record name | Cyclobutanecarboxylic acid | |
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Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [Alfa Aesar MSDS] | |
| Record name | Cyclobutanecarboxylic acid | |
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CAS No. |
3721-95-7 | |
| Record name | Cyclobutanecarboxylic acid | |
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| Record name | Cyclobutanecarboxylic acid | |
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| Record name | CYCLOBUTANECARBOXYLIC ACID | |
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| Record name | Cyclobutanecarboxylic acid | |
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| Record name | Cyclobutanecarboxylic acid | |
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| Record name | Cyclobutanecarboxylic acid | |
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| Record name | CYCLOBUTANECARBOXYLIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Cyclobutanecarboxylic Acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutanecarboxylic acid (CAS No. 3721-95-7) is a cyclic carboxylic acid that serves as a vital building block in organic synthesis. Its unique four-membered ring structure imparts significant ring strain, which influences its chemical reactivity and makes it a valuable moiety in medicinal chemistry.[1][2] The cyclobutane (B1203170) ring offers conformational rigidity and metabolic stability, properties that are highly sought after in the design of bioactive molecules and approved pharmaceuticals, including Butorphanol and Boceprevir.[3][4][5] This guide provides a comprehensive overview of the key physical and chemical properties of this compound, detailed experimental protocols for their determination, and logical workflows to assist researchers in its characterization.
General and Physicochemical Properties
This compound typically appears as a colorless to pale yellow or amber liquid.[2][6][7] However, with a melting point reported near ambient temperatures, it may also exist as a white crystalline solid.[1][3] It is an organic compound that is stable under standard storage conditions.[3][8]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3721-95-7 | [3][4][9] |
| Molecular Formula | C₅H₈O₂ | [1][3][4] |
| Molecular Weight | 100.12 g/mol | [1][4][10] |
| Appearance | Colorless to light orange/yellow clear liquid or white crystalline solid | [1][3][6][9] |
| Density | 1.047 g/mL at 25 °C | [6][11] |
| Refractive Index (n20/D) | 1.444 | [6] |
| pKa | 4.785 at 25 °C | [3][6][12] |
| Flash Point | 83 °C (181.4 °F) | [9][10][13] |
| Boiling Point | ~195 - 196 °C | [4][6][9][11] |
| Melting Point | -7.5 °C (Note: values ranging from -20 °C to 31 °C have been reported) | [4][6][14] |
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which contains both a polar carboxylic acid group and a nonpolar cyclobutane ring.[1] The carboxylic acid moiety allows for hydrogen bonding, rendering it moderately to slightly soluble in water.[1][3][6] Its solubility in aqueous solutions is pH-dependent; it becomes more soluble at higher pH levels due to the formation of the deprotonated carboxylate salt.[1] The hydrophobic cyclobutane ring contributes to its good solubility in various organic solvents.[1][3]
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble / Sparingly soluble | [3][6] |
| Methanol | Soluble | [6][12] |
| Chloroform | Soluble | [6][12] |
| Ethanol | Soluble | [1][3] |
| Acetone | Soluble | [1][3] |
| Diethyl Ether | Soluble | [1] |
| Dimethylformamide | Moderately soluble | [3] |
Spectral Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.
Table 3: Key Spectral Data for this compound
| Technique | Key Features and Chemical Shifts (δ) | Source(s) |
| ¹H NMR | ~11.0 - 12.0 ppm: Broad singlet, corresponds to the carboxylic acid proton (-COOH).[15] ~3.18 ppm: Multiplet, corresponds to the methine proton (-CH).[15][16] ~1.74 - 2.60 ppm: Complex multiplets, corresponding to the methylene (B1212753) protons of the cyclobutane ring (-CH₂).[15][16] | [15][16] |
| ¹³C NMR | ~182 ppm: Carboxylic acid carbon (C=O). ~38 ppm: Methine carbon (-CH). ~25 ppm: Methylene carbons (-CH₂). ~18 ppm: Methylene carbon (-CH₂). | [17][18] |
| Infrared (IR) | ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid). ~2950 cm⁻¹: C-H stretch. ~1700 cm⁻¹: Strong C=O stretch (carbonyl). | [19] |
| Mass Spec (EI) | m/z 100: Molecular ion (M⁺). m/z 55: Prominent fragment. | [19] |
Experimental Protocols & Workflows
Accurate determination of physical properties is fundamental for the characterization and quality control of chemical compounds.
Protocol for Melting Point Determination
The melting point is a key indicator of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[20]
Methodology:
-
Sample Preparation: Place a small amount of finely powdered this compound on a clean, dry surface.[21] Push the open end of a glass capillary tube into the powder to collect a sample.[22] Tap the sealed end of the capillary on a hard surface to compact the solid to a height of 1-2 mm.[21][22]
-
Apparatus Setup: Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb.[21][22] Place the assembly into a melting point apparatus (e.g., a Thiele tube with a high-boiling oil bath or a digital melting point device).[20][23]
-
Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point.[20] Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[20]
-
Observation: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts (T₂).[21] The melting point is reported as the range T₁ - T₂.
Protocol for Solubility Characterization
This protocol provides a systematic approach to determine the solubility class of an organic compound, which can reveal the presence of acidic or basic functional groups.
Methodology:
-
Water Solubility: In a small test tube, add ~25 mg of this compound. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[24][25] Observe if the compound dissolves. If it is water-soluble, test the solution with litmus (B1172312) paper to determine if it is acidic, basic, or neutral.[26]
-
Aqueous Base Solubility (if water-insoluble): To a fresh 25 mg sample, add 0.75 mL of 5% aqueous sodium hydroxide (B78521) (NaOH) solution in portions, shaking vigorously.[24] Solubility indicates the presence of an acidic functional group. As a carboxylic acid, this compound is expected to dissolve.
-
Aqueous Bicarbonate Solubility (if NaOH soluble): To a fresh 25 mg sample, add 0.75 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution.[24] Effervescence (CO₂ evolution) and dissolution indicate a strong acid, such as a carboxylic acid.
-
Aqueous Acid Solubility (if water-insoluble): To a fresh 25 mg sample, add 0.75 mL of 5% aqueous hydrochloric acid (HCl) solution.[24][25] Lack of solubility confirms the absence of a basic functional group (like an amine).
-
Organic Solvent Solubility: Test the solubility in various organic solvents (e.g., methanol, chloroform, hexane) by adding ~25 mg of the compound to 1 mL of the solvent and observing dissolution after stirring for 60 seconds.[27]
Safety and Handling
This compound is classified as a corrosive substance.[4][28] It can cause severe skin burns and serious eye damage.[28] It is also a combustible liquid.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat when handling.[13][28]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[3] Keep away from heat, sparks, and open flames.[29] Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[4][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][29] The substance may be corrosive to metals.[28]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[28][29] If swallowed, rinse mouth but do NOT induce vomiting; call a poison center or doctor immediately.[28]
Conclusion
This technical guide provides a detailed summary of the essential physical properties of this compound, catering to the needs of researchers and drug development professionals. The tabulated data offers a quick reference for its physicochemical characteristics, while the detailed experimental protocols and logical workflow diagrams provide practical guidance for laboratory characterization. A thorough understanding of these properties is indispensable for the effective use of this compound as a precursor in organic synthesis and for ensuring its quality and purity in research and development applications.
References
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An In-depth Technical Guide to the Chemical Characteristics of Cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutanecarboxylic acid (CBCA), a saturated fatty acid with the chemical formula C₅H₈O₂, serves as a pivotal building block in modern organic and medicinal chemistry. Its unique four-membered ring structure imparts distinct conformational constraints and physicochemical properties that are leveraged in the design of novel therapeutics. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound, including its physical and chemical properties, detailed spectroscopic data, and established experimental protocols for its synthesis and analysis. Furthermore, this guide explores the significant role of CBCA as a key intermediate in the synthesis of prominent pharmaceuticals such as Butorphanol, Nalbuphine, and Boceprevir (B1684563), and elucidates the signaling pathways modulated by these drugs.
Physicochemical Properties
This compound is a colorless to light yellow liquid or crystalline solid at room temperature.[1] It possesses a faint, characteristic odor.[2] The presence of the carboxylic acid functional group renders the molecule polar, allowing for moderate solubility in water through hydrogen bonding.[3] It exhibits greater solubility in organic solvents such as ethanol, acetone, and diethyl ether.[3] The solubility of CBCA is also pH-dependent, increasing in aqueous solutions at higher pH values due to the formation of the carboxylate anion.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₂ | [4] |
| Molar Mass | 100.12 g/mol | [4] |
| CAS Number | 3721-95-7 | [4] |
| Appearance | Colorless to light yellow liquid or crystalline solid | [1][5] |
| Melting Point | -7.5 °C | [6][7] |
| Boiling Point | 191.5–195 °C | [6][7] |
| Density | 1.047 g/mL at 25 °C | [7] |
| pKa | 4.785 (at 25 °C) | [2] |
| Refractive Index (n20/D) | 1.444 | [7] |
| Solubility in Water | Sparingly soluble | [1][2] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, chloroform, methanol | [1][3][8] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 399.65 MHz): The proton NMR spectrum displays characteristic signals for the cyclobutane (B1203170) ring protons and the carboxylic acid proton. The chemical shifts (δ) are approximately: 11.0 ppm (s, 1H, -COOH), 3.179 ppm (m, 1H, CH-COOH), 2.32 ppm (m, 2H, CH₂), 2.24 ppm (m, 2H, CH₂), and 1.99-1.92 ppm (m, 2H, CH₂).
-
¹³C NMR: The carbon NMR spectrum provides evidence for the five distinct carbon atoms in the molecule. The approximate chemical shifts (δ) are: 182.5 ppm (C=O), 40.5 ppm (CH-COOH), 25.0 ppm (2 x CH₂), and 18.0 ppm (CH₂).
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands. A broad peak is typically observed in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp absorption band appears around 1700 cm⁻¹ due to the C=O stretching of the carbonyl group.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak (M⁺) at m/z 100.
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Key Features | Reference(s) |
| ¹H NMR | δ ~11.0 (-COOH), ~3.18 (CH), ~1.9-2.3 (ring CH₂) | |
| ¹³C NMR | δ ~182.5 (C=O), ~40.5 (CH), ~25.0, ~18.0 (ring CH₂) | |
| IR | ν ~2500-3300 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O) | |
| Mass Spec (EI) | m/z 100 (M⁺) |
Experimental Protocols
Synthesis of this compound via Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
This is a common and efficient method for the preparation of this compound.[9][10]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Apparatus Setup: Place 1,1-cyclobutanedicarboxylic acid into a distillation flask equipped with a thermometer and a condenser.
-
Decarboxylation: Heat the flask in an oil bath to 160-170 °C. Carbon dioxide will evolve, and the heating should be continued until the gas evolution ceases.[9]
-
Distillation: Increase the bath temperature to 190-210 °C and collect the fraction boiling between 189-195 °C. This is the crude this compound.[9]
-
Purification: The crude product can be purified by redistillation to yield pure this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., 5% phenyl methyl siloxane) is suitable.
-
Injection: A split injection is typically used.
-
Oven Program: A temperature gradient can be employed, for example, starting at 50 °C and ramping up to 250 °C.
-
Detection: Mass spectrometry in electron ionization (EI) mode.
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid) is effective.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for the carboxylic acid chromophore.
Role in Drug Development
This compound is a valuable precursor in the synthesis of several approved pharmaceuticals.[10] The rigid cyclobutane moiety can impart favorable properties to drug candidates, such as improved metabolic stability and conformational constraint, which can enhance binding affinity to biological targets.
Butorphanol and Nalbuphine: Opioid Receptor Modulation
Butorphanol and Nalbuphine are potent opioid analgesics that incorporate a cyclobutylmethyl group derived from this compound.[10] Both drugs act as mixed agonist-antagonists at opioid receptors.[1][11]
-
Mechanism of Action: They are agonists at the kappa (κ) opioid receptor and partial agonists or antagonists at the mu (μ) opioid receptor.[1][11] This dual action is thought to contribute to their analgesic effects with a lower potential for abuse and respiratory depression compared to full μ-opioid agonists.
Signaling Pathway of Opioid Receptor Agonists:
Caption: Opioid receptor signaling cascade.
Boceprevir: HCV NS3/4A Protease Inhibition
Boceprevir is a direct-acting antiviral agent used in the treatment of hepatitis C virus (HCV) infection.[10] It contains a cyclobutylmethyl group at the P2 position, which is crucial for its binding to the viral protease.
-
Mechanism of Action: Boceprevir is a potent and specific inhibitor of the HCV NS3/4A serine protease.[2][12] This enzyme is essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle. By blocking this protease, boceprevir prevents the formation of mature viral proteins, thereby inhibiting viral replication.[13]
Mechanism of HCV NS3/4A Protease Inhibition:
Caption: Inhibition of HCV replication by Boceprevir.
Conclusion
This compound is a versatile chemical entity with well-defined physicochemical and spectroscopic characteristics. Its utility as a synthetic intermediate is underscored by its role in the preparation of complex, biologically active molecules, particularly in the pharmaceutical industry. The unique structural features of the cyclobutane ring contribute to the desirable pharmacological profiles of drugs like Butorphanol, Nalbuphine, and Boceprevir. A thorough understanding of the chemical properties and reaction pathways involving this compound is crucial for its effective application in research and drug development.
References
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- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
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- 8. Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 10. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Spectroscopic Profile of Cyclobutanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for cyclobutanecarboxylic acid (C₅H₈O₂), a valuable building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its structural features. This document is intended to serve as a practical resource for the identification, characterization, and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the carboxylic acid proton, the methine proton at the carboxyl-substituted carbon, and the methylene (B1212753) protons of the cyclobutane (B1203170) ring.
Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | ~11.0 - 12.0 | Broad Singlet (br s) | Chemical shift is concentration-dependent and can exchange with D₂O. |
| Methine (-CH) | ~3.18 | Multiplet (m) | The proton on the carbon bearing the carboxylic acid is deshielded. |
| Methylene (-CH₂) | ~1.74 - 2.60 | Multiplet (m) | The six methylene protons of the cyclobutane ring are diastereotopic and exhibit complex splitting patterns. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound [3][4]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | ~182 |
| Methine (-CH) | ~40 |
| Methylene (-CH₂) | ~25 |
| Methylene (-CH₂) | ~18 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to the key functional groups present in the molecule. The spectrum is typically dominated by the very broad O-H stretch of the carboxylic acid due to hydrogen bonding and the strong C=O stretch.[5][6][7]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 2500-3300 | O-H stretch | Very broad and strong, characteristic of a hydrogen-bonded carboxylic acid. |
| ~2950 | C-H stretch | Aliphatic C-H stretching of the cyclobutane ring. |
| ~1700 | C=O stretch | Strong and sharp, characteristic of a carboxylic acid carbonyl group. |
| ~1420 | C-O-H bend | In-plane bending. |
| ~1220 | C-O stretch | Coupled with O-H in-plane bending. |
| ~930 | O-H bend | Out-of-plane bending, often broad. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern provides valuable information for structural confirmation.
Table 4: Key Mass Spectrometry Data (EI-MS) for this compound [2][3]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 100 | 18.4 | [M]⁺, Molecular Ion |
| 82 | 18.3 | [M - H₂O]⁺ |
| 73 | 50.2 | [M - C₂H₃]⁺ |
| 55 | 100.0 | [C₄H₇]⁺ or [M - COOH]⁺ |
| 41 | 17.4 | [C₃H₅]⁺ |
| 27 | 49.4 | [C₂H₃]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid organic compounds like this compound. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: A proton-decoupled spectrum is typically acquired with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
FT-IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Data Acquisition: Mount the salt plates in the spectrometer's sample holder. Record the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound(3721-95-7) 1H NMR [m.chemicalbook.com]
- 3. This compound(3721-95-7) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. This compound(3721-95-7) IR Spectrum [m.chemicalbook.com]
- 7. Cyclobutylcarboxylic acid [webbook.nist.gov]
The Enduring Quest for the Four-Membered Ring: A Technical Guide to the Discovery and Synthesis of Cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating history and evolving synthetic strategies for obtaining cyclobutanecarboxylic acid, a valuable building block in modern medicinal chemistry. From early erroneous claims to sophisticated modern methodologies, the journey to efficiently synthesize this strained carbocycle reflects the advancement of organic chemistry itself. This document provides a comprehensive overview of key synthetic routes, detailed experimental protocols, and a comparative analysis of their efficiencies, tailored for professionals in the fields of chemical research and pharmaceutical development.
A Turbulent History: The Discovery and Early Syntheses
The late 19th century witnessed the first attempts to synthesize cyclobutane (B1203170) derivatives, a pursuit fraught with misconceptions. Early reports, such as those by Markownikoff and Krestownikoff, described syntheses that were later proven to yield other cyclic or rearranged products. It was the seminal work of William Henry Perkin Jr. in 1883 that marked a turning point.[1][2] His application of the malonic ester synthesis provided the first verifiable route to a cyclobutane ring system, laying the foundation for the field.[3]
The early methods were often characterized by low yields and harsh reaction conditions. The inherent ring strain of the cyclobutane moiety posed a significant synthetic challenge, leading to a variety of innovative, albeit sometimes inefficient, approaches.
Key Synthetic Methodologies: A Comparative Overview
The synthesis of this compound has evolved significantly since Perkin's initial breakthrough. Modern methods offer improved yields, milder reaction conditions, and greater functional group tolerance. This section provides a comparative analysis of the most important historical and contemporary synthetic routes.
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Perkin's Malonic Ester Synthesis (Classical) | Diethyl malonate, 1,3-Dibromopropane (B121459) | Sodium ethoxide, followed by hydrolysis and decarboxylation | 20-40 | Established and well-understood. | Low yields, harsh conditions. |
| Improved Malonic Ester Synthesis | Diethyl malonate, 1,3-Dibromopropane | Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), K₂CO₃, DMF | ~89 (for the dicarboxylate) | Higher yields, milder conditions. | Still a multi-step process. |
| Photochemical [2+2] Cycloaddition | Ethylene (B1197577), Acrylic acid | UV irradiation, dichloromethane (B109758), -30 to -20 °C | ~97 | High yield, atom economical. | Requires specialized photochemical equipment. |
| Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid | 1,1-Cyclobutanedicarboxylic acid | Heating at ~160 °C | 86-91 | High yield for the final step. | The precursor needs to be synthesized first. |
Detailed Experimental Protocols
For the practical application of these synthetic methods, detailed and reliable experimental protocols are essential. The following sections provide step-by-step procedures for key syntheses of this compound and its precursors.
Protocol 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate via Improved Malonic Ester Synthesis
This protocol provides a higher-yielding modification of the classical Perkin's synthesis.
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
Procedure:
-
To a stirred solution of diethyl malonate (1 equivalent) and 1,3-dibromopropane (1.3 equivalents) in DMF, add potassium carbonate (2.5 equivalents) and a catalytic amount of tetrabutylammonium bromide.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo to obtain diethyl 1,1-cyclobutanedicarboxylate as a colorless oil. A typical yield for this step is around 89%.[4]
Protocol 2: Hydrolysis and Decarboxylation to this compound
This protocol describes the conversion of the dicarboxylate intermediate to the final product.
Materials:
-
Diethyl 1,1-cyclobutanedicarboxylate
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Reflux a solution of diethyl 1,1-cyclobutanedicarboxylate in ethanolic potassium hydroxide for several hours to effect saponification.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate and evaporate the solvent to yield 1,1-cyclobutanedicarboxylic acid.
-
Place the 1,1-cyclobutanedicarboxylic acid in a distillation apparatus and heat to approximately 160 °C.
-
Carbon dioxide will evolve, and the this compound can be distilled directly. The typical yield for the decarboxylation step is in the range of 86-91%.[5]
Protocol 3: Photochemical [2+2] Cycloaddition of Ethylene and Acrylic Acid
This modern approach offers a highly efficient, one-step synthesis.
Materials:
-
Acrylic acid
-
Ethylene gas
-
Dichloromethane
-
Acetone-dry ice bath
Procedure:
-
In a suitable photochemical reactor, dissolve acrylic acid in dichloromethane and cool the solution to -30 to -20 °C using an acetone-dry ice bath.
-
Bubble ethylene gas through the solution while irradiating with a UV lamp (e.g., high-pressure mercury lamp).
-
Monitor the reaction by a suitable analytical method (e.g., GC) until the starting material is consumed.
-
After the reaction is complete, stop the ethylene flow and turn off the UV lamp.
-
Remove the solvent by distillation.
-
Purify the crude product by vacuum distillation to obtain this compound. This method can achieve yields of up to 97%.[5]
The Role of this compound in Drug Discovery
The rigid, puckered conformation of the cyclobutane ring makes it a valuable scaffold in medicinal chemistry.[6][7][8] Incorporating this moiety can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This compound and its derivatives are key starting materials for introducing the cyclobutane motif.
Several drugs and clinical candidates contain the cyclobutane ring, highlighting its importance in modern drug development. For example, the unique geometry of the cyclobutane ring can orient pharmacophoric groups in a favorable position for binding to biological targets.[6] Furthermore, the replacement of more flexible or metabolically labile groups with a cyclobutane ring can enhance the metabolic stability of a drug molecule.[7][8]
Visualizing the Synthesis and Application
To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.
Conclusion
The synthesis of this compound has a rich history that mirrors the progress of organic chemistry. From the challenging early days of strained ring synthesis to the elegant and efficient methods available today, the journey has been one of continuous innovation. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the rational design and synthesis of novel therapeutics. The unique structural properties conferred by the cyclobutane moiety will undoubtedly continue to make this compound and its derivatives highly sought-after building blocks in the ongoing quest for new and more effective medicines.
References
- 1. Solved 18.24 The synthesis of this compound | Chegg.com [chegg.com]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. 18.24 The synthesis of this compound | Chegg.com [chegg.com]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. img01.pharmablock.com [img01.pharmablock.com]
An In-depth Technical Guide to the Ring Strain in Cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutane (B1203170) rings are prevalent structural motifs in numerous biologically active molecules and approved pharmaceuticals. Their inherent ring strain, a consequence of non-ideal bond angles and torsional strain, significantly influences their reactivity and conformational preferences. This technical guide provides a comprehensive analysis of the ring strain in cyclobutanecarboxylic acid, a key building block in organic synthesis. We delve into the thermochemical basis of its strain energy, detail experimental protocols for its synthesis and characterization, and explore how this strain dictates its chemical behavior. This document aims to equip researchers with the fundamental knowledge required to effectively utilize cyclobutane-containing scaffolds in drug discovery and development.
Introduction
The cyclobutane moiety, a four-membered carbocycle, is a fascinating and synthetically useful structural unit.[1][2] Unlike its larger cycloalkane counterpart, cyclohexane, which can adopt a strain-free chair conformation, the cyclobutane ring is inherently strained.[3][4] This strain arises from two primary factors:
-
Angle Strain: The deviation of the internal C-C-C bond angles from the ideal tetrahedral angle of 109.5° to approximately 88° in a puckered conformation.[3][5]
-
Torsional Strain: The eclipsing interactions between adjacent hydrogen atoms, although partially relieved by the ring's puckered conformation.[4][5]
This stored potential energy, known as ring strain, renders cyclobutane and its derivatives more reactive than their acyclic analogues, a property that can be harnessed in chemical synthesis.[1][3] this compound, in particular, serves as a versatile precursor for a variety of functionalized cyclobutanes used in the synthesis of pharmaceuticals such as Butorphanol, Nalbuphine, and Boceprevir.[6] A thorough understanding of its ring strain is therefore crucial for predicting its reactivity and designing novel synthetic routes.
Thermochemical Insights into Ring Strain
The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol (110 kJ/mol).[3] This value is experimentally determined by comparing the heat of combustion of cyclobutane with that of a strain-free acyclic reference compound.[5][7] The presence of a carboxylic acid substituent is expected to have a minor, though not insignificant, effect on the overall ring strain.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and the inherent strain of the cyclobutane ring.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₂ | [8] |
| Molecular Weight | 100.12 g/mol | [8] |
| Boiling Point | 195 °C (lit.) | [8] |
| Melting Point | -7.5 °C (lit.) | [9] |
| Ring Strain (Cyclobutane) | ~26.3 kcal/mol (~110 kJ/mol) | [3] |
Table 1: Physicochemical Properties and Ring Strain of this compound and Cyclobutane.
| Spectral Data | Key Features | Reference(s) |
| ¹H NMR (CDCl₃) | ~11.0-12.0 ppm (br s, 1H, -COOH), ~3.18 ppm (m, 1H, -CH-), ~1.74-2.60 ppm (m, 6H, -CH₂-) | [10] |
| ¹³C NMR (CDCl₃) | Signals corresponding to the carboxyl carbon, the methine carbon, and the methylene (B1212753) carbons of the cyclobutane ring. | [11][12][13] |
| IR (liquid film) | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch, and C-H stretches of the cyclobutane ring. | [14] |
Table 2: Spectroscopic Data for this compound.
| Thermochemical Data (Liquid Phase) | Value (kJ/mol) | Reference(s) |
| Enthalpy of Combustion (ΔcH°liquid) | -2684 | [15] |
| Enthalpy of Formation (ΔfH°liquid) | - | [15] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[8][16]
Procedure:
-
Place 1,1-cyclobutanedicarboxylic acid into a distillation apparatus equipped with a receiving flask.
-
Heat the distillation flask in an oil or metal bath to approximately 160-170 °C.
-
Observe the evolution of carbon dioxide gas, indicating the decarboxylation reaction is proceeding.
-
Continue heating until the gas evolution ceases.
-
Increase the bath temperature to 210-220 °C to distill the crude this compound. Collect the fraction boiling between 189-195 °C.
-
The collected crude product can be further purified by redistillation to yield pure this compound (yields typically range from 86-91%).[8]
Determination of Ring Strain via Bomb Calorimetry
The ring strain energy is experimentally determined by measuring the heat of combustion using a bomb calorimeter.
General Protocol:
-
Calibration: Calibrate the bomb calorimeter using a standard substance with a known heat of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter.
-
Sample Preparation: Accurately weigh a sample of this compound (a liquid) into a sample holder.
-
Assembly: Place the sample holder in the bomb, add a small amount of water to ensure saturation of the final atmosphere, and seal the bomb.
-
Pressurization: Pressurize the bomb with an excess of pure oxygen.
-
Combustion: Submerge the bomb in a known volume of water in the calorimeter, allow the system to reach thermal equilibrium, and then ignite the sample electrically.
-
Data Acquisition: Record the temperature change of the water bath until a maximum temperature is reached and the system begins to cool.
-
Calculation: From the temperature change and the heat capacity of the calorimeter, calculate the heat of combustion of this compound.
-
Strain Energy Calculation: Compare the experimental heat of combustion per CH₂ group to that of a strain-free acyclic reference to determine the strain energy.[17]
Visualizing Key Processes
Synthesis Workflow
The synthesis of this compound from 1,1-cyclobutanedicarboxylic acid is a straightforward thermal decarboxylation.
Caption: Workflow for the synthesis of this compound.
Ring Strain and Reactivity
The inherent ring strain in this compound is a driving force for reactions that lead to ring-opening or rearrangement, resulting in the formation of more stable, less strained products.[1][2]
Caption: Ring strain as a driving force for chemical transformations.
Conclusion
The ring strain inherent in the cyclobutane ring of this compound is a defining characteristic that dictates its chemical properties and reactivity. This guide has provided a comprehensive overview of the origins and quantification of this strain, detailed experimental procedures for the synthesis and analysis of the molecule, and illustrated the role of ring strain in driving chemical reactions. For researchers in drug discovery and medicinal chemistry, a deep understanding of these principles is paramount for the rational design and synthesis of novel therapeutics incorporating the cyclobutane scaffold. The strategic exploitation of ring strain can unlock novel reaction pathways and provide access to complex molecular architectures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound - general description [georganics.sk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound(3721-95-7) 13C NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Cyclobutylcarboxylic acid [webbook.nist.gov]
- 15. Cyclobutylcarboxylic acid [webbook.nist.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Reactivity of the Carboxyl Group in Cyclobutanecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutanecarboxylic acid is a versatile building block in organic synthesis, prized for its unique four-membered ring structure which can impart desirable conformational rigidity and metabolic stability to bioactive molecules. The reactivity of this compound is predominantly dictated by its carboxyl group, which undergoes a variety of transformations common to carboxylic acids. This technical guide provides a comprehensive overview of the key reactions of the carboxyl group in this compound, including its conversion to acyl chlorides, amides, and esters, as well as its reduction to the corresponding primary alcohol. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
The cyclobutane (B1203170) motif is of significant interest in medicinal chemistry as a bioisosteric replacement for other cyclic and acyclic structures, often leading to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] this compound serves as a readily available starting material for the introduction of this valuable scaffold.[2] Its chemical behavior is largely characterized by the reactions of the carboxyl functional group.[3][4] This guide will delve into the primary transformations of the carboxyl group of this compound, providing practical experimental details and summarizing key quantitative data to facilitate its application in synthetic chemistry.
Conversion to Acyl Chlorides
The activation of the carboxyl group by conversion to a more reactive acyl chloride is a common and crucial first step for several subsequent transformations, particularly in the synthesis of amides and esters.
Reaction Mechanism
The most frequently employed reagent for this conversion is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3] The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group.
Caption: Mechanism of Acyl Chloride Formation.
Experimental Protocols
Protocol 2.2.1: Synthesis of Cyclobutanecarbonyl Chloride using Thionyl Chloride [3][5]
-
To a round-bottom flask equipped with a reflux condenser and a gas trap, add this compound.
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents). A catalytic amount of DMF can also be added.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1-3 hours, monitoring the evolution of SO₂ and HCl gases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude cyclobutanecarbonyl chloride can be purified by fractional distillation under reduced pressure.
Quantitative Data
| Reagent(s) | Catalyst | Solvent | Reaction Time | Temperature | Yield | Ref. |
| Thionyl Chloride (SOCl₂) | DMF (cat.) | Neat | 1-3 h | Reflux | High | [3] |
| Oxalyl Chloride ((COCl)₂) | DMF (cat.) | Dichloromethane | Room Temp. | Room Temp. | High | [3] |
| Phosphorus Pentachloride (PCl₅) | - | Neat or Solvent | Varies | Varies | Good | [3] |
Amide Formation (Amidation)
The formation of an amide bond is one of the most important reactions in medicinal chemistry. Cyclobutanecarboxamides can be synthesized from this compound using various coupling reagents.[4]
Reaction Workflow
The general workflow for amide formation involves the activation of the carboxylic acid followed by nucleophilic attack of an amine.
Caption: General Workflow for Amide Formation.
Experimental Protocols
Protocol 3.2.1: Amide Coupling using EDC·HCl and HOBt [4]
-
Under an inert atmosphere, dissolve this compound (1.0 equiv.) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equiv.) in an aprotic solvent such as DMF or dichloromethane.
-
Add the desired primary or secondary amine (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) (1.2 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data: Comparison of Coupling Reagents
| Coupling Reagent | Additive | Base | Amine Type | Solvent | Time (h) | Temp. (°C) | Yield (%) | Ref. |
| HBTU | - | DIPEA | Primary | DMF | 2 | RT | 48.4 | [4][6] |
| EDC·HCl | HOBt | DIPEA | Primary | DMF | 18 | 23 | 9.6 | [4][6] |
| HATU | - | DIPEA | Primary | DMF | 0.5-1 | RT | High | [4] |
| DCC | HOBt | - | Primary | CH₂Cl₂ | Varies | RT | Good | [4] |
Note: Yields can vary significantly depending on the specific amine substrate used.
Esterification
Ester derivatives of this compound are valuable intermediates and can be synthesized through several methods, most notably the Fischer and Steglich esterifications.
Reaction Mechanisms
Fischer Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7]
References
An In-depth Technical Guide to the Molecular Structure and Conformation of Cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutanecarboxylic acid, a key building block in medicinal chemistry and organic synthesis, possesses a fascinating and complex three-dimensional structure. The inherent ring strain and puckering of the cyclobutane (B1203170) moiety, coupled with the conformational flexibility of the carboxylic acid group, give rise to a rich conformational landscape. Understanding the subtle interplay of these structural features is paramount for predicting its reactivity, designing novel derivatives, and elucidating its role in biological systems. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, drawing upon spectroscopic data and theoretical principles. While a definitive experimental determination of its gas-phase structure is not yet available in the literature, this guide synthesizes current knowledge and provides the theoretical framework and experimental protocols necessary for such an investigation.
Introduction to the Structural Features of Cyclobutane Derivatives
The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain arising from eclipsed hydrogen atoms. This puckering can be described by a puckering amplitude and a phase angle. For monosubstituted cyclobutanes, such as this compound, the substituent can occupy either an axial or an equatorial position on the puckered ring. These two principal conformations are in dynamic equilibrium, and their relative populations are governed by the steric and electronic properties of the substituent.
The axial conformer generally experiences greater steric hindrance due to 1,3-diaxial interactions with the hydrogen atoms on the opposite side of the ring. Consequently, the equatorial conformer is often the more stable and thus more populated state. The energy difference between these conformers is a critical parameter in understanding the molecule's overall properties and reactivity.
Conformational Analysis of this compound
The conformational space of this compound is further complicated by the rotation of the carboxylic acid group around the C-C bond connecting it to the cyclobutane ring. Theoretical studies on related monosubstituted cyclobutanes suggest the existence of multiple stable conformers. A computational study using Møller–Plesset perturbation theory (MP2) with an augmented correlation-consistent basis set (aug-cc-pVTZ) has reportedly identified four distinct stable conformers of this compound, arising from the combination of ring puckering (axial vs. equatorial) and carboxylic acid orientation. However, the specific geometric parameters and relative energies from this study are not publicly available.
Spectroscopic Insights from ¹H NMR
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for studying the conformational equilibrium of cyclobutane derivatives in solution.[1] The coupling constants between protons on the ring, particularly the four-bond couplings (⁴JHH), are highly dependent on the dihedral angles and thus the ring's conformation.[1]
For this compound, the ¹H NMR spectrum in CDCl₃ shows a complex multiplet for the methylene (B1212753) protons of the cyclobutane ring, typically between 1.74 and 2.60 ppm, and a multiplet for the methine proton at approximately 3.18 ppm.[1] The broad singlet corresponding to the carboxylic acid proton appears further downfield, around 11.0-12.0 ppm.[1]
A detailed analysis of the coupling constants, in conjunction with theoretical calculations, can provide an estimation of the equilibrium constant between the axial and equatorial conformers.[1] For many monosubstituted cyclobutanes, the equatorial conformer is found to be more stable, with energy differences (ΔG(ax-eq)) ranging from 0.2 to 1.1 kcal/mol depending on the substituent.[1]
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| -COOH | ~11.0 - 12.0 | broad singlet | CDCl₃ |
| H1 (methine) | ~3.18 | multiplet | CDCl₃ |
| H2, H3, H4 (methylene) | ~1.74 - 2.60 | multiplet | CDCl₃ |
Data sourced from BenchChem[1]
Advanced Experimental Techniques for Structural Elucidation
To obtain definitive quantitative data on the molecular structure and conformation of this compound in the gas phase, two primary experimental techniques are employed: gas-phase electron diffraction (GED) and microwave spectroscopy.
Gas-Phase Electron Diffraction (GED)
Experimental Protocol:
Gas-phase electron diffraction is a powerful method for determining the precise geometry of molecules in the vapor phase, free from intermolecular interactions.
Figure 1: General workflow for a gas-phase electron diffraction experiment.
In a typical GED experiment, a high-energy beam of electrons is fired through a gaseous sample of the molecule of interest. The electrons are scattered by the electrostatic potential of the atoms in the molecule, creating a diffraction pattern that is recorded on a detector. This pattern contains information about the distances between all pairs of atoms in the molecule. By analyzing the diffraction pattern, a radial distribution curve can be generated, which in turn is used to refine a molecular model and determine precise bond lengths, bond angles, and dihedral angles.
Microwave Spectroscopy
Experimental Protocol:
Microwave spectroscopy is an exceptionally sensitive technique for determining the rotational constants of a molecule in the gas phase. These constants are directly related to the molecule's moments of inertia, and thus provide highly accurate information about its three-dimensional structure. For molecules with multiple conformers, distinct rotational spectra can often be resolved for each, allowing for their individual structural determination and the determination of their relative energies from the relative intensities of the spectral lines. A particularly powerful modern technique is chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy.
Figure 2: Schematic of a chirped-pulse Fourier transform microwave spectrometer.
In a CP-FTMW experiment, a short, broadband microwave pulse (a "chirp") is used to polarize the rotational transitions of molecules in a supersonic jet.[2][3] The subsequent free induction decay (FID) emitted by the molecules is detected and Fourier transformed to obtain the rotational spectrum over a wide frequency range in a single measurement.[2][3] The supersonic expansion cools the molecules to very low rotational and vibrational temperatures, simplifying the spectrum and increasing sensitivity.
Computational Chemistry Approaches
In the absence of definitive experimental data, computational chemistry provides a powerful means to predict the structure and energetics of the conformers of this compound.
Ab Initio and Density Functional Theory (DFT) Methods
Methodology:
-
Conformational Search: The first step involves a systematic search of the potential energy surface to locate all possible stable conformers. This can be achieved by systematically rotating the puckering coordinates of the cyclobutane ring and the dihedral angle of the carboxylic acid group.
-
Geometry Optimization: Each potential conformer is then subjected to geometry optimization to find the local energy minimum on the potential energy surface. This is typically performed using methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), or density functional theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ).
-
Frequency Calculations: To confirm that the optimized structures are true minima (and not transition states) and to calculate thermodynamic properties such as zero-point vibrational energies and thermal corrections, vibrational frequency calculations are performed.
-
Energy Refinement: For more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using higher levels of theory, such as coupled-cluster methods [e.g., CCSD(T)].
These calculations yield a wealth of quantitative data, including bond lengths, bond angles, dihedral angles, rotational constants, and the relative energies of the different conformers.
Figure 3: A typical workflow for computational conformational analysis.
Visualizing the Conformations of this compound
The puckering of the cyclobutane ring and the position of the substituent are key to understanding its conformation.
Figure 4: Axial and equatorial conformers of a monosubstituted cyclobutane.
Conclusion
The molecular structure and conformational landscape of this compound are governed by a delicate balance of ring strain, torsional forces, and steric interactions. While spectroscopic data provides valuable insights into its structure in solution, a definitive gas-phase structural determination through techniques like gas-phase electron diffraction or microwave spectroscopy, complemented by high-level quantum chemical calculations, is necessary to fully characterize its conformational preferences. The experimental and theoretical protocols outlined in this guide provide a roadmap for future investigations that will undoubtedly shed more light on the intricate structural dynamics of this important molecule, aiding in the rational design of new pharmaceuticals and functional materials.
References
Navigating the Solubility Landscape of Cyclobutanecarboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutanecarboxylic acid, a key building block in the synthesis of various pharmaceuticals and fine chemicals, possesses a unique molecular architecture that dictates its solubility profile across a range of organic solvents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, details experimental protocols for its determination, and visualizes the underlying chemical principles governing its behavior.
Data Presentation: Qualitative Solubility of this compound
The solubility of this compound is a function of its molecular structure, which features a polar carboxylic acid group capable of hydrogen bonding and a nonpolar cyclobutane (B1203170) ring that favors interactions with less polar solvents. This duality results in a broad, albeit qualitative, solubility profile. The following table summarizes the available qualitative data.
| Solvent Class | Specific Solvents | Qualitative Solubility |
| Polar Protic Solvents | Methanol, Ethanol | Soluble.[1][2] The carboxylic acid group can effectively hydrogen bond with the hydroxyl groups of these solvents. |
| Polar Aprotic Solvents | Acetone, Dimethylformamide (DMF) | Soluble to moderately soluble.[3][4] The polar nature of these solvents allows for favorable dipole-dipole interactions with the carboxylic acid moiety. |
| Ethers | Diethyl Ether | Soluble.[4] The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid's proton. |
| Halogenated Solvents | Chloroform | Soluble.[1][2] |
| Hydrocarbons | Hexane, Toluene | Sparingly soluble to insoluble. The nonpolar nature of these solvents does not favorably interact with the polar carboxylic acid group. |
| Aqueous | Water | Slightly to sparingly soluble.[2][3][5][6] While the carboxylic acid group can hydrogen bond with water, the hydrophobic cyclobutane ring limits overall solubility. The solubility is expected to increase with pH due to salt formation.[4] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following experimental protocols outline standard methods for determining the solubility of a carboxylic acid like this compound in an organic solvent.
Qualitative to Semi-Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This method provides a rapid assessment of solubility and can be adapted for semi-quantitative results.
Materials:
-
This compound
-
A range of organic solvents of interest
-
Small, sealable glass vials or test tubes
-
Vortex mixer or shaker bath
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Analytical balance
Procedure:
-
Preparation: Label a series of vials with the respective solvents to be tested.
-
Initial Screening (Qualitative):
-
To each vial, add approximately 1-2 mL of the solvent.
-
Add a small, accurately weighed amount of this compound (e.g., 10 mg) to each vial.
-
Seal the vials and agitate vigorously using a vortex mixer for 30-60 seconds.
-
Allow the vials to stand and visually inspect for undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration.
-
-
Semi-Quantitative Determination:
-
If the initial amount dissolves, incrementally add known masses of this compound to the same vial, agitating thoroughly after each addition.
-
Continue this process until a saturated solution is formed (i.e., a small amount of solid remains undissolved even after prolonged agitation).
-
Record the total mass of solute added to the known volume of solvent to estimate the solubility.
-
For more accurate results, equilibrate the saturated solution at a constant temperature for an extended period (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.
-
Quantitative Solubility Determination (Gravimetric Method)
This method provides a more precise measure of solubility.
Materials:
-
Saturated solution of this compound in the solvent of interest (prepared as in the semi-quantitative method)
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed, clean, and dry evaporation dishes or vials
-
Analytical balance
-
Oven or vacuum oven for solvent evaporation
Procedure:
-
Sample Collection: Carefully draw a known volume of the clear supernatant from the saturated solution using a syringe fitted with a filter to remove any undissolved solids.
-
Weighing: Dispense the filtered solution into a pre-weighed evaporation dish and record the total weight of the dish and solution.
-
Solvent Evaporation: Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is preferred to facilitate evaporation at a lower temperature.
-
Final Weighing: Once all the solvent has evaporated and a constant weight is achieved, cool the dish in a desiccator and weigh it again.
-
Calculation:
-
Mass of dissolved this compound = (Weight of dish + residue) - (Weight of empty dish)
-
Mass of solvent = (Weight of dish + solution) - (Weight of dish + residue)
-
Solubility can then be expressed in various units, such as g/100g of solvent or g/100mL of solvent (if the density of the solvent is known).
-
Visualization of Solubility Factors
The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent. The following diagram illustrates these relationships.
Caption: Intermolecular forces governing this compound solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents remains elusive in publicly accessible literature, a qualitative understanding based on its molecular structure provides valuable guidance for its application in research and development. The dual nature of its structure—a polar head and a nonpolar ring—results in good solubility in polar organic solvents and limited solubility in nonpolar and aqueous media. For applications requiring precise solubility values, the experimental protocols detailed in this guide offer robust methods for their determination. This foundational knowledge is critical for the effective utilization of this compound in the synthesis and formulation of novel chemical entities.
References
A Technical Guide to the Thermochemical Properties of Cyclobutanecarboxylic Acid
This technical guide provides a comprehensive overview of the available thermochemical data for cyclobutanecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require accurate and reliable thermodynamic information for this compound. This document details the enthalpy of formation and combustion, alongside the experimental methodologies employed for their determination.
Thermochemical Data Summary
The thermochemical properties of this compound in the liquid phase have been experimentally determined and are summarized in the table below. These values are crucial for understanding the energetic stability and reactivity of the molecule.
| Thermochemical Property | Symbol | Value (kJ/mol) | Method |
| Standard Enthalpy of Combustion (liquid) | ΔcH°liquid | -2684 | Not specified |
| Standard Enthalpy of Formation (liquid) | ΔfH°liquid | -435.5 | Calculation from ΔcH° |
Note: The standard state is 298.15 K (25 °C) and 1 atm. The enthalpy of formation is calculated from the enthalpy of combustion.
Experimental Protocols
The determination of the standard enthalpy of combustion for liquid organic compounds like this compound is typically performed using bomb calorimetry. This technique measures the heat released when a substance is completely burned in a constant-volume container.
Bomb Calorimetry for Liquid Samples
The experimental workflow for determining the standard enthalpy of combustion using a bomb calorimeter involves the following key steps:
-
Sample Preparation: A precisely weighed sample of this compound (typically in the range of 0.5 to 1.5 grams) is placed in a sample holder, often a crucible made of a material that does not react with the sample or the combustion products. For volatile liquids, the sample is often encapsulated in a gelatin capsule or a thin-walled glass ampule.
-
Calorimeter Assembly: The sample holder is placed inside a high-pressure stainless steel vessel known as the "bomb." A known length of fuse wire (e.g., platinum or nickel-chromium) is positioned to be in contact with the sample to initiate combustion. The bomb is then sealed and pressurized with pure oxygen to a pressure of approximately 30 atmospheres.
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container called a calorimeter. A stirrer is used to ensure uniform temperature distribution in the water, and a high-precision thermometer is used to monitor the temperature changes.
-
Combustion Reaction: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the organic compound releases heat, which is transferred to the bomb and the surrounding water, causing a rise in temperature.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached. The temperature change (ΔT) is a critical parameter in the subsequent calculations.
-
Data Analysis and Corrections: The total heat released during the combustion is calculated using the heat capacity of the calorimeter system (bomb, water, etc.), which is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid. Corrections are applied for the heat released by the ignition wire and for the formation of any side products, such as nitric acid from the residual nitrogen in the bomb.
-
Calculation of Enthalpy of Combustion: From the corrected heat released and the mass of the sample, the standard internal energy of combustion (ΔcU°) is calculated. The standard enthalpy of combustion (ΔcH°) is then determined using the following relationship:
ΔcH° = ΔcU° + ΔngasRT
where Δngas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).
Logical Workflow for Thermochemical Data Determination
The following diagram illustrates the logical workflow for determining the standard enthalpy of formation from experimental bomb calorimetry data.
Caption: Workflow for determining the standard enthalpy of formation.
Unlocking the Therapeutic Potential of Cyclobutanecarboxylic Acid Derivatives: A Technical Guide to Future Research
For Immediate Release
[City, State] – The unique structural properties of cyclobutanecarboxylic acid and its derivatives have positioned them as a compelling scaffold in modern drug discovery. Offering a balance of conformational rigidity and synthetic tractability, these compounds present significant opportunities for the development of novel therapeutics across a range of disease areas. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of promising research avenues, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
The cyclobutane (B1203170) moiety, a four-membered carbocycle, imparts a distinct three-dimensional geometry to molecules, which can enhance binding affinity to biological targets, improve metabolic stability, and provide a means to explore novel chemical space.[1][2] This has led to the successful incorporation of cyclobutane rings into several marketed drugs, including the anticancer agent carboplatin (B1684641) and the antiviral boceprevir.[3][4] Current research continues to unveil the potential of this compound derivatives in oncology, immunology, and metabolic diseases.
Key Research Areas and Quantitative Bioactivity
Extensive research has identified several key protein targets for which this compound derivatives have shown significant inhibitory activity. These include Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) for autoimmune diseases, mutant Isocitrate Dehydrogenase 1 (IDH1) in oncology, and Acetyl-CoA Carboxylase (ACC) for metabolic disorders. The following tables summarize the in vitro potencies of representative compounds from the literature.
| Compound Class/Name | Target | Assay Type | IC50/EC50 | Therapeutic Area | Reference |
| TAK-828F | RORγt | Reporter Gene Assay | 6.1 nM | Autoimmune Diseases | [5] |
| TAK-828F | RORγt | Binding Assay | 1.9 nM | Autoimmune Diseases | [6] |
| Ivosidenib (AG-120) | Mutant IDH1 (R132H) | Biochemical Assay | 6 nM | Oncology | [7] |
| Cyclobutane-based β3 Integrin Antagonist | αvβ3 integrin | Cell-based Adhesion | < 1 µM | Oncology | [8] |
| Compound Class | Cancer Cell Line | IC50 | Reference |
| Cyclobutane Derivative 16 | CCRF-CEM | Comparable to natural product | [9] |
| Cyclobutane Derivative 16 | K562 | Comparable to natural product | [9] |
| Pinostrobin Butyrate | T47D (Breast Cancer) | 0.40 mM | [10] |
| Pinostrobin Propionate | T47D (Breast Cancer) | 0.57 mM | [10] |
| Compound Name | Virus | Cell Line | EC50 | Reference |
| Enantiomeric Cyclobutyl Guanine Analogue 7 | Herpes Simplex Virus (HSV) | Not Specified | Highly Active | [11] |
| Enantiomeric Cyclobutyl Adenine (B156593) Analogue 9 | Herpes Simplex Virus (HSV) | Not Specified | Highly Active | [11] |
Experimental Protocols
To facilitate further research and validation of findings, this section provides detailed methodologies for key experiments cited in the literature.
Synthesis of 3-Oxothis compound
A versatile intermediate for the synthesis of various cyclobutane derivatives.
Materials:
-
Diisopropyl malonate
-
N,N-dimethyl formamide (B127407) (DMF)
-
Potassium tert-butoxide
-
2,2-dimethoxy-1,3-dibromopropane
-
n-heptane
-
Water
-
Concentrated hydrochloric acid
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Add DMF and potassium tert-butoxide to a reaction flask and stir under an ice bath.
-
Slowly add a solution of diisopropyl malonate in DMF at -5°C over 3 hours.
-
After the addition is complete, raise the temperature to 20°C and stir for 1 hour.
-
Add 2,2-dimethoxy-1,3-dibromopropane, stir for 1 hour, and then heat the mixture to 140°C for 4 days.
-
After the reaction, distill off half of the DMF, cool the mixture to 15°C, and add water.
-
Extract the aqueous layer four times with n-heptane.
-
Dry the combined organic phases and distill under reduced pressure to obtain product A.
-
To a separate flask, add product A, water, and concentrated hydrochloric acid while stirring.
-
Heat the mixture to boil off two-thirds of the solvent.
-
Extract the residue with dichloromethane.
-
Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Recrystallize the crude product from dichloromethane and n-heptane to yield pure 3-oxothis compound.[12][13]
Biochemical Assay for Mutant IDH1 (R132H) Inhibition
This protocol describes a high-throughput screening assay to identify inhibitors of the mutant IDH1 enzyme.
Materials:
-
Recombinant human mutant IDH1 (R132H) enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, 10% glycerol)
-
α-Ketoglutarate (α-KG)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Add 2 µL of the diluted compound solutions to the microplate wells.
-
Add 20 µL of the recombinant mutant IDH1 enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a substrate mix containing α-KG and NADPH in Assay Buffer.
-
Initiate the reaction by adding 28 µL of the substrate mix to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes to monitor NADPH consumption.
-
Calculate the rate of reaction (decrease in absorbance per minute) for each well.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.[12][14]
Acetyl-CoA Carboxylase (ACC) Enzymatic Assay
This assay measures the activity of ACC by coupling the production of Malonyl-CoA to the NADPH-dependent reduction by Malonyl-CoA Reductase.
Materials:
-
Cell extract or purified ACC enzyme
-
MOPS buffer (pH 7.8)
-
MgCl₂
-
NADPH
-
ATP
-
KHCO₃
-
Purified Malonyl-CoA Reductase
-
Acetyl-CoA
-
UV-visible spectrophotometer and cuvettes
Procedure:
-
In a UV cuvette, prepare a reaction mixture containing MOPS buffer, MgCl₂, NADPH, ATP, KHCO₃, and purified Malonyl-CoA Reductase.
-
Add the cell extract or purified ACC enzyme to the mixture.
-
Measure the baseline absorbance at 365 nm over time to determine the background rate of NADPH oxidation.
-
Initiate the ACC reaction by adding Acetyl-CoA and mix quickly.
-
Monitor the decrease in absorbance at 365 nm over time.
-
Subtract the background rate from the reaction rate to determine the ACC-dependent NADPH consumption.
-
Use the rate of NADPH consumption and the Beer-Lambert law to calculate the specific activity of the ACC enzyme.[15]
Signaling Pathways and Mechanisms of Action
Understanding the biological pathways modulated by this compound derivatives is crucial for rational drug design and identifying new therapeutic opportunities. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by these compounds.
Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.
Caption: Oncogenic Signaling of Mutant IDH1.
Caption: Role of ACC in Fatty Acid Metabolism.
Future Directions and Opportunities
The versatility of the this compound scaffold presents numerous avenues for future research. Key opportunities include:
-
Exploration of Novel Derivatives: Systematic modification of the cyclobutane core and its substituents can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Expansion into New Therapeutic Areas: While oncology and immunology are well-explored, the potential of these derivatives in neurodegenerative diseases, metabolic disorders beyond ACC inhibition, and infectious diseases warrants further investigation.
-
Development of Covalent Inhibitors: The unique geometry of the cyclobutane ring could be exploited to design targeted covalent inhibitors, offering prolonged duration of action.
-
Advanced Drug Delivery Systems: The physicochemical properties of these derivatives could be leveraged for the development of novel drug delivery systems to enhance bioavailability and tissue-specific targeting.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Role of the AMPK/ACC Signaling Pathway in TRPP2-Mediated Head and Neck Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High Fat Activates O-GlcNAcylation and Affects AMPK/ACC Pathway to Regulate Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation [mdpi.com]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. mdpi.com [mdpi.com]
- 11. IDH1-mutant cancer cells are sensitive to cisplatin and an IDH1-mutant inhibitor counteracts this sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. static.igem.org [static.igem.org]
Methodological & Application
Synthesis of cyclobutanecarboxylic acid from 1,1-cyclobutanedicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutanecarboxylic acid is a valuable building block in organic synthesis and is an important intermediate in the preparation of various pharmaceutical compounds.[1] This document provides a detailed protocol for the synthesis of this compound via the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid. The straightforward procedure and high yields make this a reliable method for laboratory-scale production.
Reaction Principle
The synthesis is based on the thermal decarboxylation of a geminal dicarboxylic acid. When 1,1-cyclobutanedicarboxylic acid is heated, one of the carboxylic acid groups is eliminated as carbon dioxide, yielding this compound.[1][2] This reaction is a common and efficient method for the preparation of monosubstituted cycloalkanecarboxylic acids.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound from 1,1-cyclobutanedicarboxylic acid.
| Parameter | Value | Reference |
| Starting Material | 1,1-Cyclobutanedicarboxylic Acid | N/A |
| Product | This compound | N/A |
| Reaction Type | Thermal Decarboxylation | [1][2][3] |
| Reaction Temperature | 160–220°C | [2][3][4] |
| Yield | 77–91% | [3][4] |
| Product Boiling Point | 189–195°C (at 740 mm Hg) | [2][4] |
| Product Boiling Point | 90–95°C (at 15 Torr) | [3] |
| Purity (after redistillation) | High | [4] |
Experimental Protocol
Materials:
-
1,1-Cyclobutanedicarboxylic acid
-
Distillation apparatus (e.g., Claisen flask, condenser, receiving flask)
-
Heating mantle or oil bath
-
Vacuum source (optional, for reduced pressure distillation)
Procedure:
-
Setup: Assemble a distillation apparatus. Place the 1,1-cyclobutanedicarboxylic acid into the distillation flask.
-
Decarboxylation: Heat the distillation flask using a heating mantle or an oil bath to approximately 160°C.[4] Carbon dioxide will begin to evolve. Maintain this temperature until the evolution of gas ceases.
-
First Distillation (Crude Product): Increase the temperature of the heating bath to 210–220°C.[2] Collect the fraction that distills between 189–195°C as the crude this compound.[2][4]
-
Purification (Redistillation): The crude product can be purified by a second distillation. The pure this compound has a boiling point of 191.5–193.5°C at 740 mm Hg.[2] This step will yield the final, purified product.[4]
Note on Starting Material: 1,1-Cyclobutanedicarboxylic acid can be synthesized by the hydrolysis of diethyl 1,1-cyclobutanedicarboxylate.[2]
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid.
Experimental Workflow:
Caption: Workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols: Preparation of Cyclobutanecarboxylic Acid from Trimethylene Dibromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of cyclobutanecarboxylic acid from trimethylene dibromide (1,3-dibromopropane). The primary method outlined is the robust and well-established malonic ester synthesis. This procedure involves the initial formation of diethyl 1,1-cyclobutanedicarboxylate through the alkylation of diethyl malonate with trimethylene dibromide. Subsequent hydrolysis of the diester yields 1,1-cyclobutanedicarboxylic acid, which is then decarboxylated to afford the final product, this compound. This protocol offers a reliable method for obtaining this compound, a valuable building block in the synthesis of various pharmaceutical agents and other fine chemicals.
Introduction
Cyclobutane (B1203170) derivatives are important structural motifs in medicinal chemistry and materials science. This compound serves as a key starting material for the preparation of a wide array of monosubstituted cyclobutane compounds.[1][2] The synthesis described herein utilizes the malonic ester synthesis, a classic and versatile method for the formation of carboxylic acids. While historical yields for the initial condensation step have been modest, optimization of reaction conditions has led to significant improvements, with yields for the cyclic diester reaching up to 60-65%.[1][2]
Overall Reaction Scheme
The synthesis of this compound from trimethylene dibromide via the malonic ester pathway proceeds in three main steps:
-
Cyclization: Diethyl malonate is reacted with trimethylene dibromide in the presence of a base (sodium ethoxide) to form diethyl 1,1-cyclobutanedicarboxylate.
-
Hydrolysis: The resulting diester is hydrolyzed to 1,1-cyclobutanedicarboxylic acid.
-
Decarboxylation: The dicarboxylic acid is heated to induce decarboxylation, yielding this compound.
Experimental Protocols
Part A: Preparation of Diethyl 1,1-Cyclobutanedicarboxylate
This procedure details the formation of the cyclic diester intermediate.
Materials:
-
Diethyl malonate
-
Trimethylene dibromide (1,3-dibromopropane)
-
Sodium
-
Absolute ethanol (B145695)
-
Benzene (or a suitable alternative solvent)
-
Ether
-
Anhydrous sodium sulfate
-
Saturated salt solution
Equipment:
-
5-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser with a calcium chloride drying tube
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a separatory funnel, combine 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide (or an equivalent amount of trimethylene dibromide).[3]
-
Prepare a solution of sodium ethoxide by cautiously adding 138 g (6.0 g-atoms) of sodium in small pieces to 2.5 L of absolute ethanol in a separate flask fitted with a reflux condenser.[3]
-
Heat the mixture of diethyl malonate and trimethylene dibromide to 80°C and stir vigorously.[3]
-
Slowly add the sodium ethoxide solution to the reaction mixture at a rate that maintains a gentle reflux. The addition typically takes about 1.5 hours.[3]
-
After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.[3]
-
Remove the ethanol by distillation.[3]
-
Cool the reaction mixture and add 900 ml of cold water to dissolve the sodium halide salts.[3]
-
Separate the organic layer and extract the aqueous layer with three 500-ml portions of ether.[3]
-
Combine the organic layer and the ether extracts, wash with 50 ml of saturated salt solution, and dry over 100 g of anhydrous sodium sulfate.[3]
-
Filter the solution, remove the ether by distillation, and distill the residue under reduced pressure. Collect the fraction boiling at 91–96°C/4 mm. The expected yield of diethyl 1,1-cyclobutanedicarboxylate is 320–330 g (53–55%).[3]
Part B: Preparation of 1,1-Cyclobutanedicarboxylic Acid
This section describes the hydrolysis of the diester to the corresponding dicarboxylic acid.
Materials:
-
Diethyl 1,1-cyclobutanedicarboxylate
-
Potassium hydroxide (B78521)
-
Ethanol (95%)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate (B1210297)
Equipment:
-
1-L round-bottomed flask
-
Reflux condenser
-
Beaker
-
Buchner funnel
-
Ice-salt bath
Procedure:
-
In a 1-L round-bottomed flask fitted with a reflux condenser, dissolve 112 g (2 moles) of potassium hydroxide in 600 ml of 95% ethanol.
-
Add 100 g (0.5 mole) of diethyl 1,1-cyclobutanedicarboxylate to the ethanolic potassium hydroxide solution.
-
Reflux the mixture for 2 hours.
-
Distill off the ethanol.
-
Dissolve the remaining solid in 500 ml of water.
-
Cool the solution in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the solution is acidic to Congo red paper.
-
Collect the precipitated 1,1-cyclobutanedicarboxylic acid by filtration.
-
Recrystallize the crude product from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid. The expected yield is 30-34 g.[4]
Part C: Preparation of this compound
This final step involves the decarboxylation of the diacid.
Materials:
-
1,1-Cyclobutanedicarboxylic acid
Equipment:
-
75-ml distilling flask
-
Thermometer
-
75-ml Claisen flask (as a receiver)
-
Metal or oil bath
Procedure:
-
Place the dried 1,1-cyclobutanedicarboxylic acid in a 75-ml distilling flask.[4]
-
Attach a thermometer and connect the distilling flask to a Claisen flask as a receiver, which should be cooled with running water.[4]
-
Heat the distilling flask in a metal or oil bath to a temperature of 160–170°C until the evolution of carbon dioxide ceases.[4][5]
-
Increase the bath temperature to 210–220°C and collect the fraction that distills at 189–195°C.[4]
-
Redistill the crude this compound. The pure acid boils at 191.5–193.5°C/740 mm.[4] The expected yield is 18–21 g (18–21% based on the initial malonic ester).[4]
Data Presentation
Table 1: Summary of Reagents and Yields for the Synthesis of this compound
| Step | Reactants | Key Reagents | Product | Molar Ratio | Typical Yield | Reference |
| A | Diethyl malonate, Trimethylene dibromide | Sodium ethoxide | Diethyl 1,1-cyclobutanedicarboxylate | 1:1:2 | 60-65% | [1] |
| B | Diethyl 1,1-cyclobutanedicarboxylate | Potassium hydroxide, Hydrochloric acid | 1,1-Cyclobutanedicarboxylic acid | 1:4 | ~60% | [4] |
| C | 1,1-Cyclobutanedicarboxylic acid | Heat | This compound | N/A | 86-91% | [5] |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Troubleshooting and Safety Precautions
-
Anhydrous Conditions: The formation of diethyl 1,1-cyclobutanedicarboxylate requires strictly anhydrous conditions to prevent the quenching of the sodium ethoxide base.[3] All glassware should be thoroughly dried, and absolute ethanol should be used.
-
Sodium Handling: Sodium metal is highly reactive and flammable. It should be handled with care under an inert atmosphere or in a dry solvent.
-
Exothermic Reactions: The addition of sodium to ethanol and the addition of sodium ethoxide to the reaction mixture are exothermic. Proper cooling and controlled addition rates are crucial to manage the reaction temperature.
-
Ventilation: The reactions may produce flammable and/or toxic vapors. All procedures should be carried out in a well-ventilated fume hood.
-
Pressure Build-up: During decarboxylation, carbon dioxide gas is evolved. The apparatus should not be sealed to avoid pressure build-up.
Conclusion
The synthesis of this compound from trimethylene dibromide via the malonic ester synthesis is a reliable and scalable method. The provided protocols, data, and visualizations offer a comprehensive guide for researchers in academic and industrial settings. Careful adherence to the experimental procedures and safety precautions will ensure a successful synthesis of this valuable chemical intermediate.
References
Application Notes and Protocols: Oxidative Ring Contraction of Cyclopentanone to Cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidative ring contraction of cycloalkanones represents a powerful synthetic transformation for accessing smaller carbocyclic frameworks. This application note provides a detailed protocol for the oxidative ring contraction of cyclopentanone (B42830) to yield cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The described method utilizes hydrogen peroxide as the oxidant in the presence of a catalytic amount of selenium dioxide. This compound and its derivatives are key intermediates in the synthesis of various biologically active compounds and approved pharmaceuticals.[1]
Reaction Scheme
The overall transformation involves the oxidation of cyclopentanone, leading to a ring contraction to form the four-membered this compound.
Figure 1: Oxidative ring contraction of cyclopentanone to this compound.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical agents. Its rigid, three-dimensional structure is often incorporated into drug candidates to modulate their pharmacological properties. Notable examples of drugs synthesized using this compound derivatives include Butorphanol and Nalbuphine, which are used for pain management.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Reactant and Product
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Key Spectroscopic Data |
| Cyclopentanone | C₅H₈O | 84.12 | Colorless liquid | ¹H NMR (CDCl₃): δ 2.15 (m, 4H), 1.85 (m, 4H) IR (neat): ~1745 cm⁻¹ (C=O stretch) |
| This compound | C₅H₈O₂ | 100.12 | Colorless liquid or low-melting solid | ¹H NMR (CDCl₃): δ 11.5 (br s, 1H, COOH), 3.2 (m, 1H, CH), 2.4-1.8 (m, 6H, CH₂) IR (neat): ~3000 cm⁻¹ (broad O-H stretch), ~1700 cm⁻¹ (C=O stretch) |
Table 2: Experimental Parameters and Results
| Parameter | Value |
| Reactants | Cyclopentanone, Hydrogen Peroxide (30%), Selenium Dioxide |
| Solvent | tert-Butanol |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 2.5 hours |
| Reported Yield | 45% |
| Purification Method | Distillation |
Experimental Protocol
This protocol is adapted from the procedure described by Payne, G. B. and Smith, C. W. in J. Org. Chem.1957 , 22, 1680-1682.
Materials:
-
Cyclopentanone
-
Hydrogen Peroxide (30% aqueous solution)
-
Selenium Dioxide (SeO₂)
-
tert-Butanol
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, distillation apparatus)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of cyclopentanone (0.5 mole) in 100 mL of tert-butanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of selenium dioxide (0.01 mole).
-
Addition of Oxidant: Heat the mixture to 60-70 °C. Slowly add 30% hydrogen peroxide (0.6 mole) dropwise from the dropping funnel over a period of 1 hour. An exothermic reaction will be observed. Maintain the temperature between 60-70 °C by external cooling if necessary.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 60-70 °C for an additional 1.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to remove the solvent.
-
Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.
-
Safety Precautions:
-
Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause skin burns. Handle with care.
-
The reaction is exothermic and should be carefully monitored to control the temperature.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Proposed Reaction Mechanism Pathway
Caption: Simplified proposed pathway for the oxidative ring contraction.
References
Application Notes and Protocols: Cyclobutanecarboxylic Acid as a Precursor for Butorphanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Butorphanol, a potent opioid analgesic, using cyclobutanecarboxylic acid as a key precursor. The synthesis involves a multi-step process, commencing with the conversion of this compound to a suitable alkylating agent, followed by the N-alkylation of a morphinan (B1239233) core structure. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic pathway, experimental procedures, and relevant data.
Introduction
Butorphanol is a morphinan-type synthetic opioid with mixed agonist-antagonist activity at opioid receptors.[1][2] It is primarily used for the management of moderate to severe pain.[3] A critical structural feature of Butorphanol is the N-cyclobutylmethyl substituent, which is introduced during its synthesis. This compound serves as a versatile and commercially available starting material for the generation of this key substituent.[4][5] This document outlines the synthetic route from this compound to Butorphanol, providing detailed protocols for the key transformations.
Synthesis Pathway Overview
The overall synthesis of Butorphanol from this compound can be conceptually divided into two main stages:
-
Preparation of the Cyclobutylmethylating Agent: Conversion of this compound into a reactive species, typically cyclobutylmethyl bromide.
-
N-Alkylation of the Morphinan Core: Reaction of the cyclobutylmethylating agent with a suitable nor-morphinan derivative (a morphinan core lacking the N-substituent) to introduce the cyclobutylmethyl group, followed by final modifications to yield Butorphanol.
Experimental Protocols
Stage 1: Preparation of Cyclobutylmethyl Bromide from this compound
This stage involves a three-step process: conversion of this compound to its acid chloride, reduction to the corresponding alcohol, and subsequent bromination.
Step 1.1: Synthesis of Cyclobutanecarbonyl Chloride
-
Reaction: this compound is reacted with thionyl chloride (SOCl₂) to yield cyclobutanecarbonyl chloride.[6]
-
Procedure:
-
To a solution of this compound in a suitable anhydrous solvent (e.g., toluene, dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.
-
After completion, carefully remove the excess thionyl chloride and solvent by distillation.
-
Purify the crude cyclobutanecarbonyl chloride by vacuum distillation.
-
Step 1.2: Synthesis of Cyclobutylcarbinol (Cyclobutanemethanol)
-
Reaction: The cyclobutanecarbonyl chloride is reduced to cyclobutylcarbinol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically used.
-
Procedure:
-
Prepare a suspension of lithium aluminum hydride in an anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran (B95107) (THF)) in a reaction vessel under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of cyclobutanecarbonyl chloride in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide (B78521) solution, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with the ether solvent.
-
Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude cyclobutylcarbinol by distillation.
-
Step 1.3: Synthesis of Cyclobutylmethyl Bromide
-
Reaction: Cyclobutylcarbinol is converted to cyclobutylmethyl bromide using hydrobromic acid (HBr).
-
Procedure:
-
Add cyclopropyl (B3062369) carbinol to a concentrated solution of hydrobromic acid (e.g., 48%).
-
Heat the mixture with stirring for several hours. The reaction temperature can range from 40-85 °C.[7]
-
After cooling, separate the organic layer.
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Purify the crude cyclobutylmethyl bromide by distillation.
-
Stage 2: N-Alkylation and Final Synthesis of Butorphanol
This stage describes the coupling of cyclobutylmethyl bromide with a morphinan precursor and the subsequent demethylation to yield the final product.
Step 2.1: N-Alkylation of 14-Hydroxy nordihydrocodeine to Methyl-Butorphanol
-
Reaction: 14-Hydroxy nordihydrocodeine is N-alkylated with cyclobutylmethyl bromide in the presence of a base.[8]
-
Procedure:
-
Combine 14-hydroxy nordihydrocodeine, sodium carbonate, and a catalytic amount of potassium iodide in N,N-dimethylformamide (DMF).[8]
-
Add cyclobutylmethyl bromide to the mixture.[8]
-
Heat the reaction mixture to approximately 60 °C and maintain for an extended period (e.g., 48 hours), monitoring for completion by TLC or HPLC.[8]
-
Upon completion, quench the reaction by pouring it into water, which should precipitate the product.[8]
-
Filter the solid product and wash with water.
-
The crude methyl-butorphanol can be purified by recrystallization or chromatography.
-
Step 2.2: Demethylation of Methyl-Butorphanol to Butorphanol
-
Reaction: The 3-O-methyl group of methyl-butorphanol is cleaved to yield the phenolic hydroxyl group of Butorphanol. This can be achieved using various demethylating agents.
-
Procedure using an alkanethiol:
-
Dissolve methyl-butorphanol in a suitable solvent.
-
Add a C2-C7 alkanethiol and a base.[8]
-
Heat the reaction mixture to effect demethylation.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, work up the reaction mixture to isolate the crude Butorphanol.
-
Purify the final product by recrystallization or column chromatography.
-
Data Presentation
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1.1 | This compound | Thionyl chloride, DMF (cat.) | Reflux | Varies | High | [6] |
| 1.2 | Cyclobutanecarbonyl chloride | Lithium aluminum hydride, Diethyl ether/THF | 0 to RT | Varies | Good | General procedure |
| 1.3 | Cyclobutylcarbinol | Hydrobromic acid | 40 - 85 | 2 - 8 | Moderate | [7] |
| 2.1 | 14-Hydroxy nordihydrocodeine, Cyclobutylmethyl bromide | Sodium carbonate, Potassium iodide, DMF | 60 | 48 | 77 | [8] |
| 2.2 | Methyl-Butorphanol | C2-C7 alkanethiol, Base | Varies | Varies | Good | [8] |
Mandatory Visualizations
Conclusion
The synthesis of Butorphanol from this compound is a viable and well-documented process. The protocols and data presented here provide a solid foundation for researchers and drug development professionals working on the synthesis of Butorphanol and related morphinan compounds. Careful optimization of each step is crucial for achieving high overall yields and purity of the final active pharmaceutical ingredient. Adherence to standard laboratory safety procedures is mandatory throughout the synthesis.
References
- 1. Butorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AU2010216150A1 - Process for the reductive alkylation of normorphinans - Google Patents [patents.google.com]
- 3. xenonhealth.com [xenonhealth.com]
- 4. US3332950A - 14-hydroxydihydronormorphinone derivatives - Google Patents [patents.google.com]
- 5. This compound - general description [georganics.sk]
- 6. Preparation Of Nalbuphine Hydrochloride [quickcompany.in]
- 7. CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents [patents.google.com]
- 8. WO2017046814A1 - A safe and environment friendly process for producing nalbuphine or its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Nalbuphine Utilizing Cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Nalbuphine, a potent opioid analgesic, using cyclobutanecarboxylic acid as a key starting material for the introduction of the N-cyclobutylmethyl substituent. This document outlines the synthetic strategy, key transformations, and provides detailed experimental procedures for the synthesis of the crucial intermediate, cyclobutylmethyl bromide, and its subsequent reaction with a morphinan (B1239233) core to yield Nalbuphine.
Synthetic Strategy Overview
The synthesis of Nalbuphine from this compound involves a multi-step process. The core strategy is to first convert this compound into a suitable electrophile, cyclobutylmethyl bromide. This intermediate is then used to alkylate the secondary amine of a nor-morphinan derivative, such as noroxymorphone (B159341). The resulting N-alkylated intermediate, nalbuphone, is then stereoselectively reduced to afford the final product, Nalbuphine.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of Nalbuphine.
Table 1: Synthesis of Cyclobutylmethyl Bromide from this compound
| Step | Reagents and Conditions | Product | Yield | Purity | Reference |
| 1. Reduction of this compound | Lithium Aluminum Hydride (LiAlH₄), Diethyl ether, Reflux | Cyclobutylmethanol | High | N/A | General |
| 2. Bromination of Cyclobutylmethanol | Phosphorus Tribromide (PBr₃), Pyridine (B92270), 0 °C to RT | Cyclobutylmethyl bromide | Good | N/A | General |
Table 2: Synthesis of Nalbuphine from Noroxymorphone
| Step | Reagents and Conditions | Product | Yield | Purity | Reference(s) |
| 1. N-Alkylation of Noroxymorphone | Cyclobutylmethyl bromide, NaHCO₃, DMF, 80 °C | Nalbuphone | 82% | N/A | [1] |
| 2. Reduction of Nalbuphone | Reducing agent (e.g., NaBH₄ or other selective reducing agents), Solvent (e.g., alcohol) | Nalbuphine | 75% | >99% (HPLC) | [1][2] |
Table 3: Alternative N-Alkylation Route
| Step | Reagents and Conditions | Product | Yield | Purity | Reference(s) |
| N-Alkylation of 14-hydroxy nordihydrocodeine | Cyclobutylmethyl bromide, Na₂CO₃, KI, DMF, 60 °C | Methyl nalbuphine | 77% | 99.07% (HPLC) | |
| 3-O-Demethylation | C₂-C₇ alkanethiol, strong base, solvent | Nalbuphine | Good | High |
Experimental Protocols
Protocol 1: Synthesis of Cyclobutylmethyl Bromide
This protocol details the two-step conversion of this compound to cyclobutylmethyl bromide.
Step 1: Reduction of this compound to Cyclobutylmethanol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared and cooled to 0 °C in an ice bath.
-
A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with continuous stirring. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then heated to reflux for 4 hours.
-
The reaction is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by 15% sodium hydroxide (B78521) solution, and then again with water.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude cyclobutylmethanol.
-
The crude product can be purified by distillation.
Step 2: Conversion of Cyclobutylmethanol to Cyclobutylmethyl Bromide
Materials:
-
Cyclobutylmethanol
-
Phosphorus tribromide (PBr₃)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cyclobutylmethanol (1 equivalent) and pyridine (0.1 equivalents) are dissolved in anhydrous diethyl ether.
-
The solution is cooled to 0 °C in an ice bath.
-
Phosphorus tribromide (0.4 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is quenched by carefully pouring it over crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
The resulting crude cyclobutylmethyl bromide can be purified by vacuum distillation.
Protocol 2: Synthesis of Nalbuphine from Noroxymorphone
This protocol describes the N-alkylation of noroxymorphone followed by reduction to yield Nalbuphine.
Step 1: N-Alkylation of Noroxymorphone to Nalbuphone
Materials:
-
Noroxymorphone
-
Cyclobutylmethyl bromide
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, heating mantle, magnetic stirrer
Procedure:
-
To a solution of noroxymorphone (1 equivalent) in anhydrous DMF, sodium bicarbonate (2-3 equivalents) is added.
-
Cyclobutylmethyl bromide (1.2-1.5 equivalents) is added to the suspension.
-
The reaction mixture is heated to 80 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated product is collected by filtration, washed with water, and dried under vacuum to afford crude nalbuphone.[1]
-
The crude product may be purified by column chromatography or recrystallization.
Step 2: Reduction of Nalbuphone to Nalbuphine
Materials:
-
Nalbuphone
-
Sodium borohydride (B1222165) (NaBH₄) or other suitable reducing agent
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Nalbuphone (1 equivalent) is dissolved in methanol or ethanol in a round-bottom flask.
-
The solution is cooled to 0-5 °C in an ice bath.
-
Sodium borohydride (1.5-2 equivalents) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the slow addition of water.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude Nalbuphine.[1]
-
The final product can be purified by recrystallization to achieve high purity.[2]
Visualizations
Synthetic Workflow
References
Application Notes and Protocols for the Esterification of Cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutanecarboxylic acid and its ester derivatives are important building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials. The cyclobutyl moiety can impart unique conformational constraints and physicochemical properties to molecules. This document provides detailed protocols for the synthesis of methyl, ethyl, and isopropyl esters of this compound via three common and effective methods: Fischer Esterification, esterification via acyl chloride formation with thionyl chloride, and Steglich Esterification.
Data Presentation
The following tables summarize the physical properties of the reactants and products, as well as typical reaction conditions and expected yields for the different esterification methods.
Table 1: Physical Properties of Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₅H₈O₂ | 100.12 | 191.5 - 193.5 | 1.050 |
| Methanol (B129727) | CH₄O | 32.04 | 64.7 | 0.792 |
| Ethanol (B145695) | C₂H₆O | 46.07 | 78.4 | 0.789 |
| Isopropanol | C₃H₈O | 60.10 | 82.5 | 0.786 |
| Methyl Cyclobutanecarboxylate (B8599542) | C₆H₁₀O₂ | 114.14 | 137 - 139 | ~0.98 |
| Ethyl Cyclobutanecarboxylate | C₇H₁₂O₂ | 128.17 | 159[1][2][3] | 0.928[1][3] |
| Isopropyl Cyclobutanecarboxylate | C₈H₁₄O₂ | 142.20 | ~170-175 (estimated) | ~0.91 |
Table 2: Comparison of Esterification Protocols
| Method | Alcohol | Catalyst/Reagent | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | 4-8 hours | Good to High | Inexpensive reagents, simple procedure. | Reversible reaction, requires excess alcohol, not suitable for acid-sensitive substrates. |
| Ethanol | H₂SO₄ (catalytic) | 4-8 hours | Good to High | Inexpensive reagents, simple procedure. | Reversible reaction, requires excess alcohol, not suitable for acid-sensitive substrates. | |
| Isopropanol | H₂SO₄ (catalytic) | 6-12 hours | Moderate | Inexpensive reagents, simple procedure. | Slower with secondary alcohols, requires forcing conditions. | |
| Thionyl Chloride | Methanol | SOCl₂, Pyridine (B92270) | 2-4 hours | High to Excellent | Irreversible, high yielding. | Thionyl chloride is corrosive and toxic, generates HCl and SO₂ byproducts. |
| Ethanol | SOCl₂, Pyridine | 2-4 hours | High to Excellent | Irreversible, high yielding. | Thionyl chloride is corrosive and toxic, generates HCl and SO₂ byproducts. | |
| Isopropanol | SOCl₂, Pyridine | 3-6 hours | High | Irreversible, high yielding. | Thionyl chloride is corrosive and toxic, generates HCl and SO₂ byproducts. | |
| Steglich Esterification | Methanol | DCC, DMAP | 3-5 hours | High to Excellent | Mild conditions, suitable for acid-sensitive substrates. | DCC is an allergen, dicyclohexylurea byproduct can be difficult to remove. |
| Ethanol | DCC, DMAP | 3-5 hours | High | Mild conditions, suitable for acid-sensitive substrates. | DCC is an allergen, dicyclohexylurea byproduct can be difficult to remove. | |
| Isopropanol | DCC, DMAP | 4-8 hours | Good to High | Mild conditions, suitable for sterically hindered alcohols. | Slower with secondary alcohols, potential for side reactions if not optimized.[4] |
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5][6]
-
This compound can cause skin and eye irritation.[5]
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle with extreme care.
-
Dicyclohexylcarbodiimide (DCC) is a potent skin allergen. Avoid inhalation and skin contact.
-
The ester products are flammable liquids. Keep away from ignition sources.[5][6]
Protocol 1: Fischer Esterification of this compound with Ethanol
This protocol describes the synthesis of ethyl cyclobutanecarboxylate using an excess of ethanol and a catalytic amount of sulfuric acid.
Materials:
-
This compound (10.0 g, 0.1 mol)
-
Absolute ethanol (60 mL, ~1.0 mol)
-
Concentrated sulfuric acid (1 mL)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Boiling chips
Procedure:
-
To a 250 mL round-bottom flask containing a magnetic stir bar, add this compound and absolute ethanol.
-
Stir the mixture until the acid is fully dissolved.
-
Carefully add concentrated sulfuric acid dropwise to the stirring solution.
-
Add a few boiling chips and equip the flask with a reflux condenser.
-
Heat the mixture to a gentle reflux and maintain for 6 hours.
-
Allow the reaction to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of water.
-
Carefully wash with 50 mL of saturated sodium bicarbonate solution until effervescence ceases.
-
Wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude ester by fractional distillation to yield pure ethyl cyclobutanecarboxylate.
Protocol 2: Esterification of this compound with Methanol via Acyl Chloride
This two-step protocol involves the initial conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with methanol.
Materials:
-
This compound (10.0 g, 0.1 mol)
-
Thionyl chloride (11 mL, 0.15 mol)
-
Anhydrous dichloromethane (B109758) (DCM, 100 mL)
-
Anhydrous methanol (10 mL, 0.25 mol)
-
Anhydrous pyridine (12 mL, 0.15 mol)
Procedure: Step 1: Formation of Cyclobutanecarbonyl Chloride
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound in 50 mL of anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirring solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2 hours.
-
Remove the excess thionyl chloride and DCM under reduced pressure. The crude cyclobutanecarbonyl chloride is used directly in the next step.
Step 2: Esterification
-
Dissolve the crude cyclobutanecarbonyl chloride in 50 mL of anhydrous DCM and cool in an ice bath.
-
In a separate flask, prepare a solution of anhydrous methanol and anhydrous pyridine in 20 mL of anhydrous DCM.
-
Add the methanol/pyridine solution dropwise to the stirring acyl chloride solution.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with 50 mL of 1 M HCl, followed by 50 mL of water, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by fractional distillation to yield pure methyl cyclobutanecarboxylate.
Protocol 3: Steglich Esterification of this compound with Isopropanol
This protocol is ideal for substrates that are sensitive to acidic conditions and utilizes DCC as a coupling agent and DMAP as a catalyst.[7][8]
Materials:
-
This compound (10.0 g, 0.1 mol)
-
Isopropanol (7.5 mL, 0.1 mol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol)
-
4-Dimethylaminopyridine (DMAP) (1.22 g, 0.01 mol)
-
Anhydrous dichloromethane (DCM, 200 mL)
-
0.5 M HCl solution
Procedure:
-
To a 500 mL round-bottom flask, add this compound, isopropanol, DMAP, and anhydrous DCM.
-
Stir the solution at room temperature until all solids have dissolved.
-
Cool the flask in an ice bath to 0°C.
-
In a separate beaker, dissolve DCC in 50 mL of anhydrous DCM.
-
Add the DCC solution dropwise to the stirring reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with two 50 mL portions of 0.5 M HCl, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by fractional distillation to yield pure isopropyl cyclobutanecarboxylate.
Visualizations
Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification.
Thionyl Chloride Esterification Workflow
Caption: Workflow for Thionyl Chloride Esterification.
Steglich Esterification Mechanism
Caption: Simplified mechanism of Steglich Esterification.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. echemi.com [echemi.com]
- 3. Ethyl cyclobutanecarboxylate 99 14924-53-9 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Steglich Esterification [organic-chemistry.org]
Application Notes and Protocols: Amide Formation from Cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of a vast array of molecules, including pharmaceuticals, agrochemicals, and materials. The cyclobutane (B1203170) motif is a valuable structural component in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug candidates. Consequently, the efficient synthesis of cyclobutanecarboxamides from cyclobutanecarboxylic acid is of significant interest to researchers in drug discovery and development.
This document provides detailed protocols for the formation of amides from this compound using common and effective methodologies. These include the use of popular coupling reagents and the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
Comparative Data of Amide Formation Methods
The choice of synthetic method for amide bond formation can significantly impact reaction efficiency, yield, and purification requirements. Below is a summary of quantitative data for different methods of amide formation starting from this compound.
| Method | Coupling Reagent/Activating Agent | Additive | Base | Amine | Solvent | Time (h) | Temp. (°C) | Yield (%) | Notes |
| Coupling Reagent | HBTU | - | DIPEA | Primary Amine | DMF | 2 | RT | 48.4 | Resulted in a product mixture of crystals and rods. |
| Coupling Reagent | EDC·HCl | HOBt | DIPEA | Primary Amine | DMF | 18 | 23 | 9.6 | Produced uniform white crystals, suggesting easier purification. |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | - | - | Aqueous Ammonia (B1221849) | Dichloromethane (B109758) | Overnight | RT | 71.8 | Two-step process involving formation of cyclobutanecarbonyl chloride. |
Experimental Protocols
Detailed methodologies for the key amide formation strategies are provided below. These protocols can be adapted for a range of primary and secondary amines.
Protocol 1: HBTU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of this compound with an amine using HBTU as the coupling reagent.
Materials:
-
This compound
-
Primary or secondary amine
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297) (EtOAc)
-
10% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HBTU (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer successively with 10% aqueous citric acid, saturated aqueous NaHCO₃, water (2x), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-substituted cyclobutanecarboxamide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol details the use of EDC in combination with HOBt for the formation of an amide bond between this compound and an amine. This method is known for its milder conditions and the water-soluble nature of its urea (B33335) byproduct, which simplifies purification.
Materials:
-
This compound
-
Primary or secondary amine
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a mixture of this compound (1.0 eq), HOBt (1.5 eq), EDC·HCl (1.5 eq), and the amine (1.5 eq) in DMF, add DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract with EtOAc.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted cyclobutanecarboxamide.
Protocol 3: Amide Formation via Acyl Chloride Intermediate
This two-step protocol involves the initial conversion of this compound to cyclobutanecarbonyl chloride, followed by reaction with an amine.
Step 3a: Synthesis of Cyclobutanecarbonyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware with reflux condenser and nitrogen inlet
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Carefully add thionyl chloride (2.0 eq). A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux for 3 hours.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain crude cyclobutanecarbonyl chloride, which can often be used in the next step without further purification.
Step 3b: Synthesis of Cyclobutanecarboxamide
Materials:
-
Crude cyclobutanecarbonyl chloride
-
Amine (e.g., aqueous ammonia, primary or secondary amine)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the crude cyclobutanecarbonyl chloride from Step 3a in anhydrous DCM and cool the solution to -20 °C.
-
Slowly add the amine (e.g., aqueous ammonia solution, 1.2 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the volatile solvent under reduced pressure.
-
If a solid precipitates, collect it by filtration and dry under vacuum to afford the cyclobutanecarboxamide.
-
If no solid forms, perform an appropriate aqueous workup and purify the crude product by column chromatography. For the reaction with aqueous ammonia, a yield of 71.8% has been reported for the formation of cyclobutanecarboxamide.[1]
Visualized Workflows and Mechanisms
To aid in the understanding of the experimental procedures and underlying chemical transformations, the following diagrams have been generated.
Caption: Experimental workflows for amide synthesis using coupling reagents.
Caption: Experimental workflow for amide synthesis via an acyl chloride intermediate.
Caption: Generalized mechanisms for amide bond formation.
References
Synthesis of Cyclobutanecarboxamide from Cyclobutanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cyclobutanecarboxamide (B75595) from cyclobutanecarboxylic acid. The amide functionality is a cornerstone in medicinal chemistry and drug discovery, and the cyclobutane (B1203170) motif is a valuable scaffold in the design of novel therapeutic agents.[1][2] Two primary, reliable, and widely applicable methods are presented: the use of a coupling agent, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and the activation of the carboxylic acid via an acyl chloride intermediate using thionyl chloride (SOCl₂).
Method 1: EDC-Mediated Amide Coupling
The use of carbodiimide (B86325) coupling agents like EDC is a common and efficient method for amide bond formation, proceeding under mild conditions and often providing high yields.[3] This method is particularly suitable for substrates with sensitive functional groups. The reaction is typically facilitated by an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to form a more stable activated intermediate, which minimizes side reactions and potential racemization if chiral centers are present.[4][5]
Experimental Protocol
Materials:
-
This compound
-
Ammonia (B1221849) solution (e.g., 7 N in methanol) or ammonium (B1175870) chloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF)
-
Standard aqueous workup reagents (e.g., 1 M HCl, saturated NaHCO₃ solution, brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add the ammonia source. If using an ammonium salt like ammonium chloride, add the amine (1.1 equiv) and a non-nucleophilic base such as DIPEA or TEA (2.5 equiv) dropwise. If using a solution of ammonia, add it directly (1.1-1.5 equiv).
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Upon completion, quench the reaction with water and dilute with an organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure cyclobutanecarboxamide.
Data Presentation
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Ammonia Source | 1.1 - 1.5 | Amine source for amide formation |
| EDC·HCl | 1.1 - 1.5 | Coupling agent |
| HOBt | 1.1 - 1.5 | Additive to form active ester |
| DIPEA or TEA | 2.0 - 3.0 | Base |
| Typical Yield | 70-90% [3] |
Method 2: Acyl Chloride Formation with Thionyl Chloride
Activation of a carboxylic acid by converting it to a more reactive acyl chloride is a classic and highly effective strategy for amide synthesis.[6] Thionyl chloride (SOCl₂) is a common reagent for this transformation. The resulting cyclobutanecarbonyl chloride is then reacted with ammonia to form the desired amide. A one-pot procedure can also be employed, simplifying the experimental setup.[7][8]
Experimental Protocol
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (e.g., concentrated aqueous ammonia or ammonia in a suitable solvent)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) for the one-pot procedure
-
Standard aqueous workup reagents (e.g., 1N HCl, 1N NaOH)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure (One-Pot): [8]
-
In a round-bottom flask, dissolve this compound (1 mmol) in anhydrous dichloromethane.
-
Add triethylamine (3 mmol).
-
Add the ammonia source (1 mmol).
-
At room temperature, add thionyl chloride (1 mmol) dropwise.
-
Stir the mixture for 5-20 minutes at room temperature.
-
Monitor the reaction by TLC for the disappearance of the carboxylic acid.
-
Evaporate the solvent under reduced pressure.
-
Take up the resulting residue in dichloromethane and wash sequentially with 1N HCl and then 1N NaOH.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude cyclobutanecarboxamide.
-
If necessary, purify the product by recrystallization or silica gel chromatography.
Data Presentation
| Reagent | Molar Equiv. (One-Pot) | Purpose |
| This compound | 1.0 | Starting material |
| Ammonia Source | 1.0 | Amine source for amide formation |
| Thionyl Chloride (SOCl₂) | 1.0 | Activating agent for acyl chloride formation |
| Triethylamine (Et₃N) | 3.0 | Base |
| Typical Yield | Excellent yields often reported [7][8] |
Visualizations
Caption: EDC-Mediated Synthesis of Cyclobutanecarboxamide.
Caption: Synthesis via Acyl Chloride Intermediate.
Caption: General Experimental Workflow for Amide Synthesis.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - general description [georganics.sk]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Applications of Cyclobutanecarboxylic Acid Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane (B1203170) ring, a four-membered carbocycle, has emerged as a valuable and versatile scaffold in modern medicinal chemistry. Its rigid, puckered conformation can impart unique three-dimensional structural properties to small molecules, influencing their binding affinity, selectivity, and pharmacokinetic profiles. Cyclobutanecarboxylic acid and its derivatives serve as key building blocks in the synthesis of a diverse array of therapeutic agents, from approved drugs to investigational compounds targeting a range of diseases.
This document provides detailed application notes and protocols on the use of this compound derivatives in several key therapeutic areas: oncology, autoimmune diseases, infectious diseases, and neurodegenerative disorders.
Applications in Oncology
Cyclobutane-containing molecules have made a significant impact in cancer therapy. The rigid nature of the cyclobutane ring allows for precise positioning of pharmacophoric groups, leading to enhanced potency and selectivity for various cancer targets.
Marketed Anticancer Drugs
This compound derivatives are integral to the structure of several approved anticancer drugs.
-
Carboplatin: A second-generation platinum-based chemotherapeutic, Carboplatin, utilizes a cyclobutane-1,1-dicarboxylate (B1232482) ligand. This modification from its predecessor, cisplatin, results in a different reactivity profile, leading to reduced nephrotoxicity and a better safety profile. Carboplatin is widely used in the treatment of various cancers, including ovarian, lung, and head and neck cancers.
-
Apalutamide: An androgen receptor (AR) antagonist for the treatment of prostate cancer. The spirocyclic cyclobutane moiety is a key structural feature that contributes to its high binding affinity for the AR.
Targeted Cancer Therapeutics
Cyclobutane derivatives are being actively investigated as inhibitors of key signaling pathways implicated in cancer progression.
-
AKT Inhibitors: The PI3K/AKT signaling pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. The cyclobutane scaffold has been successfully incorporated into potent and selective AKT inhibitors. The rigid ring can occupy a hydrophobic pocket in the ATP-binding site of the enzyme, contributing to high potency.[1]
-
Integrin Antagonists: Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in tumor cell adhesion, migration, and invasion. Cyclobutane-based structures are being explored as scaffolds for developing antagonists of specific integrins, such as αvβ3, to inhibit metastasis.[2][3]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative cyclobutane derivatives in various cancer cell lines.
| Compound Class | Specific Compound/Derivative | Cancer Type | Cell Line | IC50 Value | Reference |
| Platinum-based | Carboplatin | Ovarian Cancer | OVCAR-3 | <40 µM | |
| Platinum-based | Carboplatin | Ovarian Cancer | 13363 | 2.8 ± 0.4 µM | |
| Androgen Receptor Antagonist | Apalutamide | Prostate Cancer | LNCaP/AR | 16 nM (cell-free) | |
| AKT Inhibitor | Imidazo[4,5‐b]pyridine series (Compound 29) | - | - | Optimal LE and metabolic stability | [1] |
| Integrin Antagonist | Cyclobutane-based RGD-mimetic | Glioblastoma | U87-MG | < 1 µM | [4] |
| Combretastatin (B1194345) A4 Analog | 1,3-disubstituted cyclobutane derivative | Hepatocarcinoma | HepG2 | Micromolar range | [5] |
| Combretastatin A4 Analog | 1,3-disubstituted cyclobutane derivative | Neuroblastoma | SK-N-DZ | Micromolar range | [5] |
Applications in Autoimmune Diseases
The modulation of immune responses is a key strategy in the treatment of autoimmune diseases. Cyclobutane derivatives have emerged as promising candidates for targeting key players in the inflammatory cascade.
RORγt Inverse Agonists
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcription factor for the differentiation of pro-inflammatory Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. RORγt inhibitors can suppress the production of the pro-inflammatory cytokine IL-17.
-
TAK-828F: A potent and selective, orally available RORγt inverse agonist containing a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold.[6][7] It has demonstrated robust inhibition of IL-17A expression in preclinical models.[6]
RORγt Signaling Pathway
RORγt, upon activation, translocates to the nucleus and binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F. This leads to the transcription and secretion of IL-17, a key cytokine that drives inflammation. RORγt inverse agonists, such as TAK-828F, bind to the ligand-binding domain of RORγt and prevent its transcriptional activity.
Quantitative Data: RORγt Inverse Agonist Activity
| Compound | Target | Assay | IC50 Value | Reference |
| TAK-828F | RORγt | Binding Assay | 1.9 nM | [6] |
| TAK-828F | RORγt | Reporter Gene Assay | 6.1 nM | [6] |
Applications in Infectious Diseases
This compound derivatives have been successfully employed in the development of antiviral and antifungal agents. The constrained cyclobutane ring can mimic the conformation of natural substrates or transition states of viral or fungal enzymes.
Antiviral Agents
-
Boceprevir: A protease inhibitor used for the treatment of Hepatitis C. Boceprevir contains a cyclobutane-based P2 moiety that is crucial for its potent inhibitory activity against the HCV NS3/4A protease. The synthesis of its key chiral bicyclic proline fragment often starts from a cyclobutane precursor.[7][8]
-
Carbocyclic Nucleoside Analogues: Several cyclobutane-containing nucleoside analogues have been synthesized and evaluated for their antiviral activities against a range of viruses, including herpesviruses and HIV.[9][10]
Antifungal Agents
-
Scytalone (B1230633) Dehydratase Inhibitors: Cyclobutane carboxamide derivatives have been identified as potent inhibitors of scytalone dehydratase, an enzyme in the fungal melanin (B1238610) biosynthesis pathway, demonstrating their potential as fungicides.[11]
Quantitative Data: Anti-infective Activity
| Compound Class | Specific Compound/Derivative | Pathogen | Target | Activity (IC50/EC50/MIC) | Reference |
| HCV Protease Inhibitor | Boceprevir | Hepatitis C Virus | NS3/4A Protease | Potent inhibitor | [12] |
| Antiviral | tosyl-L-Trp-cyclobutanone 4 | SARS-CoV-2 (Alpha, Delta, Omicron) | - | < 0.020 µM | [13] |
| Antiviral | Cyclopentane derivatives (e.g., RWJ-270201) | Influenza A (H1N1) | Neuraminidase | 0.06 to 0.22 µM | [14] |
| Antifungal | Thiazolylhydrazone derivative | Candida tropicalis | - | 16 µg/mL (MIC) | [15] |
| Antifungal | Thiazolylhydrazone derivative | Bacillus subtilis | - | 16 µg/mL (MIC) | [15] |
Applications in Neurodegenerative Diseases
The development of neuroprotective agents is a critical area of research for diseases like Alzheimer's and Parkinson's. Small molecules that can modulate key signaling pathways involved in neuronal survival and inflammation are of great interest.
Neuroprotective Small Molecules
Several small molecules containing cyclic moieties are being investigated for their neuroprotective effects. While specific this compound derivatives are in earlier stages of discovery for these indications, the principles of using rigid scaffolds to achieve target selectivity are applicable. These compounds often aim to modulate pathways involved in oxidative stress, neuroinflammation, and apoptosis.[16][17]
Representative Neuroprotective Signaling Pathway
Small molecule neuroprotective agents can act on various pathways to promote neuronal survival. One such pathway is the activation of pro-survival signaling cascades like the PI3K/Akt pathway, which in turn can inhibit pro-apoptotic factors and promote the expression of antioxidant genes.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [bradscholars.brad.ac.uk]
- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - Enamine [enamine.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Evaluation of TAK-828F, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. DSpace [bradscholars.brad.ac.uk]
- 14. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Sigma receptors and mitochondria-associated ER membranes are converging therapeutic targets for Alzheimer’s disease [frontiersin.org]
- 17. New Study in Nature Medicine Shows Novel Neuroprotective Drug Candidate Meets Primary Endpoint in Patients with Mild to Moderate Alzheimer’s Disease | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
Application Notes and Protocols: Cyclobutanecarboxylic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutanecarboxylic acid and its derivatives are versatile building blocks in organic synthesis, finding increasing application in the development of novel agrochemicals. The rigid, puckered structure of the cyclobutane (B1203170) ring offers a unique three-dimensional scaffold that can be exploited to enhance the potency, selectivity, and pharmacokinetic properties of bioactive molecules. In the agrochemical sector, cyclobutane-containing compounds have shown significant promise, particularly as fungicides. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of agrochemicals derived from this compound, with a primary focus on fungicides targeting fungal melanin (B1238610) biosynthesis.
Application in Fungicide Synthesis: Inhibition of Scytalone (B1230633) Dehydratase
A significant application of this compound in agrochemical synthesis is in the development of fungicides that inhibit scytalone dehydratase (SDH), a key enzyme in the melanin biosynthesis pathway of many phytopathogenic fungi.[1] Melanin is crucial for the structural integrity of the appressoria, specialized infection structures that enable fungi like Magnaporthe oryzae (the causative agent of rice blast disease) to penetrate host plant tissues. By inhibiting melanin production, these fungicides effectively prevent fungal infection.
Cyclobutane carboxamides, derived from this compound, have emerged as a potent class of SDH inhibitors. The cyclobutane moiety serves as a core scaffold, with substituents on the amide nitrogen playing a critical role in the compound's inhibitory activity and systemic properties.
Structure-Activity Relationships (SAR)
Research into cyclobutane carboxamide inhibitors of scytalone dehydratase has revealed key structure-activity relationships:
-
Amide Substituents: Amides prepared from anilines, particularly those with 2,4-dichloro substitution on the phenyl ring, have been found to be the most potent enzyme inhibitors.[1]
-
Systemic Activity: The choice of substituents can significantly influence the systemic activity of the fungicide. For instance, replacing a trifluoromethyl (CF3) group with a methyl group can lead to a slight decrease in enzyme inhibition potency but a significant increase in systemic activity within the plant.[1]
The following table summarizes the inhibitory activity of a series of cyclobutane carboxamide derivatives against scytalone dehydratase.
| Compound ID | R Group on Amide Nitrogen | IC50 (nM) against Scytalone Dehydratase | In Vivo Efficacy (Rice Blast Control) |
| 1 | 2,4-dichlorophenyl | 10 | Excellent |
| 2 | 4-chlorophenyl | 50 | Good |
| 3 | Phenyl | 200 | Moderate |
| 4 | 2,4-dimethylphenyl | 150 | Moderate |
| 5 | 4-methoxyphenyl | 500 | Poor |
Note: The data presented in this table is a representative summary based on available literature and is intended for illustrative purposes.
Experimental Protocols
Synthesis of N-(2,4-dichlorophenyl)cyclobutanecarboxamide
This protocol describes a general method for the synthesis of a potent cyclobutane carboxamide fungicide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Synthesis of Cyclobutanecarbonyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of thionyl chloride (5.0 eq).
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure to obtain crude cyclobutanecarbonyl chloride. This intermediate is often used in the next step without further purification.
-
-
Amide Coupling:
-
In a separate flask, dissolve 2,4-dichloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude cyclobutanecarbonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled aniline (B41778) solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure N-(2,4-dichlorophenyl)cyclobutanecarboxamide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Inhibition Assay for Scytalone Dehydratase
This protocol outlines a method to assess the inhibitory activity of synthesized compounds against scytalone dehydratase.
Materials:
-
Purified scytalone dehydratase enzyme
-
Scytalone (substrate)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Synthesized inhibitor compounds dissolved in DMSO
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme Assay:
-
Prepare a reaction mixture containing the buffer solution, scytalone dehydratase enzyme, and the inhibitor compound at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, scytalone.
-
Monitor the dehydration of scytalone to 1,3,8-trihydroxynaphthalene (B1218226) by measuring the increase in absorbance at a specific wavelength (e.g., 315 nm) over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizations
Fungal Melanin Biosynthesis Pathway and Site of Inhibition
Caption: Inhibition of the fungal melanin biosynthesis pathway by cyclobutane carboxamides.
Experimental Workflow for Fungicide Discovery
Caption: Workflow for the discovery and development of cyclobutane-based fungicides.
Application in Herbicide and Insecticide Synthesis
While the primary agrochemical application of this compound derivatives to date has been in fungicides, their unique structural features suggest potential for development in other areas. The rigid cyclobutane scaffold can be used to orient pharmacophores in specific spatial arrangements, which could be beneficial for binding to herbicide or insecticide target proteins.
Currently, there is limited publicly available information on commercial herbicides or insecticides derived directly from this compound. However, the exploration of cyclobutane-containing compounds as potential herbicides and insecticides remains an active area of research. The synthetic protocols and screening methodologies described above for fungicides can be adapted for the discovery and optimization of new herbicidal and insecticidal compounds.
Conclusion
This compound is a valuable starting material for the synthesis of novel agrochemicals, particularly fungicides. The development of cyclobutane carboxamides as potent inhibitors of scytalone dehydratase demonstrates the potential of this scaffold in creating effective crop protection agents. The detailed protocols and structure-activity relationship insights provided in these application notes are intended to facilitate further research and development in this promising area of agrochemical science.
References
Application Notes and Protocols: Cyclobutanecarboxylic Acid as a Monomer in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclobutanecarboxylic acid and its derivatives as monomers in the synthesis of novel polymers. The unique four-membered ring structure of cyclobutane (B1203170) imparts rigidity and specific thermal properties to the resulting polymers, making them promising candidates for advanced materials and biomedical applications, including drug delivery. This document details the synthesis of these monomers, their polymerization into polyesters, the properties of the resulting materials, and potential applications in drug development.
Introduction to Cyclobutane-Containing Polymers
This compound and its dicarboxylic acid analogues (CBDAs) are emerging as valuable building blocks in polymer chemistry.[1] The incorporation of the cyclobutane ring into the polymer backbone can lead to materials with a unique combination of rigidity and processability, bridging the gap between flexible aliphatic and rigid aromatic polymers.[1] These polymers, particularly polyesters, exhibit desirable properties such as high thermal stability and tunable glass transition temperatures.[2] Furthermore, many cyclobutane-based monomers can be derived from renewable resources like furfural (B47365) and cinnamic acid, aligning with the principles of green chemistry.[3]
Monomer Synthesis
A key precursor for many cyclobutane-containing polymers is this compound itself, which can be synthesized from 1,1-cyclobutanedicarboxylic acid. Additionally, various dicarboxylic acid derivatives can be synthesized through photocycloaddition reactions.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[4]
Materials:
-
1,1-Cyclobutanedicarboxylic acid
-
Distilling flask (75 mL)
-
Claisen flask (as a receiver)
-
Heating mantle or oil bath
-
Condenser
-
Thermometer
Procedure:
-
Place the 1,1-cyclobutanedicarboxylic acid into the 75-mL distilling flask.
-
Attach a thermometer and connect the distilling flask to a Claisen flask, which will serve as the receiver.
-
Cool the receiver with running water.
-
Heat the distilling flask using a heating mantle or oil bath to a temperature of 160–170 °C.
-
Maintain this temperature until the evolution of carbon dioxide ceases.
-
Increase the bath temperature to 210–220 °C.
-
Collect the fraction that boils between 189–195 °C as crude this compound.
-
Redistill the crude product to obtain pure this compound, which has a boiling point of 191.5–193.5 °C at 740 mm Hg.[4]
Logical Workflow for Monomer Synthesis
Caption: Workflow for the synthesis of this compound.
Polymer Synthesis: Polyesters from Cyclobutane Dicarboxylic Acids
Polyesters are a major class of polymers synthesized from cyclobutane-based monomers. Two primary methods are employed: melt polycondensation and solution-state [2+2] photopolymerization.
3.1. Melt Polycondensation
This technique is suitable for the synthesis of polyesters from cyclobutane dicarboxylic acids and various diols. A notable example is the synthesis of semi-rigid biobased polyesters from 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA).[2]
Protocol 2: Synthesis of a Bio-based Polyester (B1180765) via Melt Polycondensation (Representative Protocol)
This protocol is a representative procedure based on the two-step melt polycondensation of CBDA with aliphatic diols.[2]
Materials:
-
3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA)
-
Aliphatic diol (e.g., 1,4-butanediol, 1,6-hexanediol)
-
Polycondensation catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and vacuum connection
-
Heating mantle
Procedure: Step 1: Esterification (Pre-polymerization)
-
Charge the reaction vessel with equimolar amounts of CBDA and the chosen diol.
-
Add the catalyst (e.g., 0.05 mol% relative to the diacid).
-
Heat the mixture under a nitrogen atmosphere with stirring. The temperature should be gradually increased to around 180-200 °C to initiate the esterification reaction and distill off the water formed.
-
Continue this stage for 2-4 hours until the majority of the water has been removed.
Step 2: Polycondensation
-
Increase the temperature to 220-250 °C.
-
Gradually apply a vacuum (e.g., <1 mbar) to remove the remaining water and diol, driving the polymerization reaction forward.
-
Continue the reaction under high vacuum and elevated temperature for another 4-6 hours, or until the desired melt viscosity is achieved.
-
Cool the reactor to room temperature and collect the resulting polyester.
Experimental Workflow for Melt Polycondensation
Caption: General workflow for melt polycondensation of CBDA and a diol.
3.2. Solution-State [2+2] Photopolymerization
This method is particularly useful for synthesizing truxinate-based cyclobutane polyesters from bis-cinnamate monomers. A recent development has shown that using a continuous flow reactor can improve molecular weight and reduce reaction times compared to batch reactions.[5]
Protocol 3: Continuous Flow [2+2] Photopolymerization of a Bis-cinnamate Monomer (Conceptual Protocol)
This protocol outlines the conceptual steps for the synthesis of a truxinate cyclobutane polyester using a continuous flow setup.[5]
Materials:
-
Bis-cinnamate monomer
-
Photosensitizer (e.g., thioxanthone)
-
Solvent (e.g., degassed dichloromethane (B109758) or tetrahydrofuran)
-
Continuous flow reactor with transparent tubing (e.g., FEP)
-
Syringe pump
-
UV light source (e.g., 365 nm LEDs)
-
Precipitation solvent (e.g., methanol)
Procedure:
-
Prepare a solution of the bis-cinnamate monomer and the photosensitizer in the chosen solvent in a light-protected container.
-
Use a syringe pump to introduce the solution into the continuous flow reactor at a defined flow rate.
-
Irradiate the tubing of the flow reactor with the UV light source to initiate the [2+2] photocycloaddition and polymerization.
-
Collect the polymer solution as it exits the reactor.
-
Precipitate the polymer by adding the solution dropwise to a stirred excess of the precipitation solvent.
-
Filter and dry the resulting polyester.
Workflow for Continuous Flow Photopolymerization
Caption: Workflow for continuous flow [2+2] photopolymerization.
Polymer Properties
The properties of polyesters derived from this compound derivatives can be tailored by the choice of the specific cyclobutane monomer and the diol used in the polymerization.
Table 1: Thermal and Molecular Weight Properties of Polyesters from CBDA [2]
| Diol | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10%) (°C) |
|---|---|---|---|---|---|
| 1,2-Ethanediol | 4,200 | 11,200 | 2.7 | 52 | 284 |
| 1,3-Propanediol | 3,300 | 7,600 | 2.3 | 39 | 282 |
| 1,4-Butanediol | 3,900 | 9,000 | 2.3 | 32 | 278 |
| 1,6-Hexanediol | 3,600 | 8,300 | 2.3 | 16 | 263 |
| 1,8-Octanediol | 3,100 | 6,800 | 2.2 | 6 | 270 |
Table 2: Thermal Properties of Polyesters from α-Truxillic Acid (a CBDA derivative)
| Diol | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | 5% Weight Loss Temperature (Td5%) (°C) |
|---|---|---|---|
| Ethylene Glycol | 125 | 280 | 350 |
| 1,3-Propanediol | 110 | 265 | 360 |
| 1,4-Butanediol | 100 | 250 | 370 |
| 1,6-Hexanediol | 85 | 230 | 380 |
Potential Applications in Drug Development
While direct experimental studies on the use of polyesters derived from this compound for drug delivery are limited in the reviewed literature, their inherent properties make them strong candidates for such applications. The field heavily relies on biodegradable and biocompatible polyesters like poly(lactic-co-glycolic acid) (PLGA), polylactide (PLA), and polycaprolactone (B3415563) (PCL) for creating drug delivery systems.[6][7]
Potential Advantages for Drug Delivery:
-
Biodegradability: Like other aliphatic polyesters, those containing cyclobutane moieties are expected to be biodegradable through hydrolysis of the ester linkages, making them suitable for implantable and injectable drug delivery systems.[8]
-
Tunable Properties: The ability to alter the monomer composition allows for the fine-tuning of polymer properties such as degradation rate, hydrophilicity, and mechanical strength, which in turn can control the drug release kinetics.[2]
-
Biocompatibility: While specific biocompatibility data for many cyclobutane-based polyesters is not yet widely available, aliphatic polyesters are generally known for their good biocompatibility.[9]
Protocol 4: Formulation of Nanoparticles for Drug Delivery (General Protocol)
This is a general protocol for the preparation of drug-loaded polyester nanoparticles via the nanoprecipitation method, which could be adapted for cyclobutane-based polyesters.
Materials:
-
Cyclobutane-based polyester
-
Hydrophobic drug
-
Water-miscible organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA), Pluronic® F68)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the cyclobutane-based polyester and the hydrophobic drug in the organic solvent.
-
Add the polymer-drug solution dropwise to the rapidly stirring aqueous stabilizer solution.
-
Continue stirring for a few minutes to allow for the formation of nanoparticles via solvent diffusion.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting aqueous suspension of drug-loaded nanoparticles can be used for further characterization or lyophilized for long-term storage.
Logical Relationship for Drug Delivery Potential
Caption: Potential drug delivery applications based on polymer properties.
Conclusion
This compound and its derivatives are versatile monomers for the synthesis of a new class of polyesters with promising properties. The ability to produce these monomers from renewable sources and the tunable nature of the resulting polymers make them attractive for a range of applications. While their use in drug development is still an emerging area with limited direct research, their inherent characteristics as biodegradable polyesters suggest significant potential for creating novel drug delivery systems. Further research is warranted to fully explore the biocompatibility, degradation kinetics, and drug release profiles of these unique cyclobutane-containing polymers.
References
- 1. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Collection - Furfural-Derived Diacid Prepared by Photoreaction for Sustainable Materials Synthesis - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]
- 4. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biodegradable Polyester Nanoparticle Formation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Sterilization, toxicity, biocompatibility and clinical applications of polylactic acid/polyglycolic acid copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Biodegradable Polyesters. Synthesis and Application as Drug Carriers for the Preparation of Raloxifene HCl Loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Cyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a suite of palladium-catalyzed reactions involving cyclobutanecarboxylic acid derivatives. The unique structural and electronic properties of the cyclobutane (B1203170) ring make these compounds valuable building blocks in medicinal chemistry and materials science. Palladium catalysis offers a powerful toolkit for the selective functionalization of these strained ring systems.
Palladium-Catalyzed β-C(sp³)-H Arylation of Cyclobutanecarboxamides
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Palladium catalysis has enabled the enantioselective arylation of β-C(sp³)-H bonds in this compound derivatives, providing access to chiral molecules with quaternary stereocenters. This reaction typically employs a directing group, such as an amide, to guide the palladium catalyst to the desired C-H bond.
Application: This method is particularly valuable for the synthesis of enantioenriched cyclobutane-containing compounds, which are of significant interest in drug discovery due to their conformational rigidity and unique pharmacological profiles. The creation of α-chiral quaternary stereocenters is a notable feature of this reaction.[1]
Quantitative Data
| Entry | Cyclobutanecarboxamide (B75595) Substrate | Arylboron Reagent | Ligand | Yield (%) | ee (%) |
| 1 | N-(quinolin-8-yl)-1-ethylcyclobutane-1-carboxamide | Phenylboronic acid pinacol (B44631) ester | L1 | 75 | 92 |
| 2 | N-(quinolin-8-yl)-1-propylcyclobutane-1-carboxamide | 4-Methoxyphenylboronic acid pinacol ester | L1 | 82 | 90 |
| 3 | N-(quinolin-8-yl)-1-benzylcyclobutane-1-carboxamide | 4-Fluorophenylboronic acid pinacol ester | L1 | 70 | 95 |
| 4 | N-(5-methoxypyridin-2-yl)-1-ethylcyclobutane-1-carboxamide | Phenylboronic acid pinacol ester | L2 | 68 | 88 |
| 5 | N-(quinolin-8-yl)-1-isobutylcyclobutane-1-carboxamide | 3,5-Dimethylphenylboronic acid pinacol ester | L1 | 78 | 91 |
Table 1: Substrate scope for the enantioselective β-C(sp³)-H arylation of cyclobutanecarboxamides. Data compiled from representative literature.
Experimental Protocol: General Procedure for Enantioselective β-C(sp³)-H Arylation
Materials:
-
Cyclobutanecarboxamide substrate (1.0 equiv)
-
Arylboronic acid pinacol ester (2.0 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
Chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand (e.g., L25 in the cited literature) (0.11 equiv)[1]
-
Ag₂CO₃ (2.5 equiv)[1]
-
Na₂CO₃ (2.0 equiv)[1]
-
Benzoquinone (BQ) (0.5 equiv)[1]
-
Water (5.0 equiv)[1]
-
tert-Amyl alcohol (t-AmylOH)
Procedure:
-
To a 10 mL sealed tube, add the cyclobutanecarboxamide substrate (0.1 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 0.1 equiv), arylboronic acid pinacol ester (0.2 mmol, 2.0 equiv), chiral MPAHA ligand (0.011 mmol, 0.11 equiv), Ag₂CO₃ (68.9 mg, 0.25 mmol, 2.5 equiv), Na₂CO₃ (21.2 mg, 0.2 mmol, 2.0 equiv), benzoquinone (5.4 mg, 0.05 mmol, 0.5 equiv), water (9.0 μL, 0.5 mmol, 5.0 equiv), and t-AmylOH (0.5 mL).[1]
-
Evacuate the sealed tube and backfill with nitrogen gas. Repeat this process three times.[1]
-
Heat the reaction mixture to 70 °C and stir vigorously for 24 hours.[1]
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite®, eluting with additional ethyl acetate.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired arylated cyclobutanecarboxamide.
Diagram:
Caption: Workflow for the palladium-catalyzed β-C(sp³)-H arylation of cyclobutanecarboxamides.
Palladium-Catalyzed α-Arylation of Cyclobutyl Esters
The α-arylation of esters is a powerful method for the formation of C-C bonds, and its application to cyclobutyl esters provides a direct route to α-arylcyclobutanecarboxylates. These compounds are valuable precursors for various biologically active molecules. The reaction typically involves the generation of an ester enolate, which then undergoes cross-coupling with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. A key challenge in the α-arylation of cyclobutyl esters is the competitive Claisen condensation, which can be mitigated by careful selection of reaction conditions.[2][3]
Application: This reaction allows for the direct introduction of an aryl group at the α-position of a this compound derivative, providing a straightforward method for the synthesis of compounds with potential applications in pharmaceuticals and materials science.
Quantitative Data
| Entry | Cyclobutyl Ester Substrate | Aryl Halide | Ligand | Base | Yield (%) |
| 1 | tert-Butyl cyclobutanecarboxylate (B8599542) | 4-Bromotoluene | (o-biphenyl)P(t-Bu)₂ | LiHMDS | 85 |
| 2 | tert-Butyl cyclobutanecarboxylate | 4-Chloroanisole | (o-biphenyl)P(t-Bu)₂ | LiHMDS | 78 |
| 3 | tert-Butyl cyclobutanecarboxylate | 1-Bromo-4-fluorobenzene | (o-biphenyl)P(t-Bu)₂ | LiHMDS | 82 |
| 4 | Methyl cyclobutanecarboxylate | 4-Bromobenzonitrile | (o-biphenyl)P(t-Bu)₂ | LiHMDS | 75 |
| 5 | tert-Butyl cyclobutanecarboxylate | 2-Bromopyridine | (o-biphenyl)P(t-Bu)₂ | LiHMDS | 65 |
Table 2: Substrate scope for the α-arylation of cyclobutyl esters. Data is representative of typical yields found in the literature.[2][3]
Experimental Protocol: General Procedure for α-Arylation of tert-Butyl Cyclobutanecarboxylate
Materials:
-
tert-Butyl cyclobutanecarboxylate (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
(o-biphenyl)P(t-Bu)₂ (0.02 equiv)
-
LiHMDS (1.3 equiv, as a 1.0 M solution in THF)
-
Toluene (B28343) (anhydrous)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 0.01 equiv) and (o-biphenyl)P(t-Bu)₂ (6.0 mg, 0.02 mmol, 0.02 equiv).
-
Add anhydrous toluene (2 mL) to the Schlenk tube.
-
Add the aryl bromide (1.0 mmol, 1.0 equiv) and tert-butyl cyclobutanecarboxylate (187 mg, 1.2 mmol, 1.2 equiv).
-
Add the LiHMDS solution (1.3 mL, 1.3 mmol, 1.3 equiv) dropwise to the stirred solution at room temperature.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α-aryl cyclobutanecarboxylate.
Diagram:
Caption: Simplified catalytic cycle for the palladium-catalyzed α-arylation of a cyclobutyl ester.
Other Palladium-Catalyzed Reactions
While detailed protocols for other palladium-catalyzed reactions specifically employing this compound derivatives are less commonly reported, the general principles of established cross-coupling reactions can be applied. Below are conceptual frameworks for these transformations.
a) Suzuki-Miyaura Coupling
This reaction would involve the coupling of a halogenated this compound derivative (e.g., a bromo- or iodocyclobutanecarboxylate) with a boronic acid or ester. This would be a powerful method for introducing alkyl, aryl, or vinyl substituents onto the cyclobutane ring.
Conceptual Workflow:
Caption: Conceptual workflow for a Suzuki-Miyaura coupling involving a cyclobutane derivative.
b) Heck Coupling
The Heck reaction could be utilized to couple an unsaturated this compound derivative (e.g., cyclobutene-1-carboxylic acid) with an aryl or vinyl halide. This would lead to the formation of arylated or vinylated cyclobutene (B1205218) derivatives, which could be further functionalized. A diverted Heck reaction using cyclobutene as a butadiene surrogate has been reported to yield linear 1-aryl-1,3-dienes.[4][5][6]
Conceptual Reaction Scheme:
Caption: Conceptual scheme for a Heck coupling with a cyclobutane derivative.
c) Decarboxylative Coupling
Decarboxylative cross-coupling reactions offer a route to functionalize cyclobutanes by using the carboxylic acid group as a leaving group. A this compound could potentially be coupled with an aryl halide in the presence of a palladium catalyst and a suitable oxidant, leading to the formation of an arylcyclobutane.
Conceptual Relationship:
References
- 1. Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
- 4. A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis through C-C Bond Scission [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this valuable building block.
Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis of this compound, offering potential causes and solutions.
1. Low Yield of 1,1-Cyclobutanedicarboxylic Acid in Malonic Ester Synthesis
Question: We are experiencing a low yield of 1,1-cyclobutanedicarboxylic acid when using the malonic ester synthesis route with diethyl malonate and 1,3-dibromopropane (B121459). What are the common causes and how can we improve the yield?
Answer:
Low yields in the synthesis of 1,1-cyclobutanedicarboxylic acid are a common issue. The primary causes often revolve around side reactions and incomplete reaction or workup steps.
Potential Causes and Solutions:
-
Side Reaction: A significant side reaction is the formation of ethyl pentane-1,1,5,5-tetracarboxylate, where two molecules of malonic ester react with one molecule of trimethylene bromide.[1]
-
Solution: To minimize this, it is crucial to control the reaction temperature and the addition rate of the sodium ethoxide solution. Maintaining the temperature at 60-65°C during the addition is recommended.[1]
-
-
Incomplete Hydrolysis: The hydrolysis of diethyl 1,1-cyclobutanedicarboxylate to the dicarboxylic acid may be incomplete.
-
Solution: Ensure the hydrolysis is carried out for a sufficient duration. Refluxing with a solution of potassium hydroxide (B78521) in ethanol (B145695) and water for an extended period (e.g., 20 hours) can lead to higher yields.[2]
-
-
Losses during Workup: The dicarboxylic acid can be lost during the extraction and purification steps.
-
Solution: Thorough extraction of the acidified aqueous layer with ether is critical. Omitting this extraction can lead to a significant reduction in yield.[1] After extraction, careful crystallization from a suitable solvent like ethyl acetate (B1210297) is necessary to obtain the pure product.[1]
-
Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
This protocol is based on the procedure from Organic Syntheses.
| Step | Procedure | Key Parameters | Expected Yield |
| 1. Cyclization | In a 3L three-necked flask, react 160 g of ethyl malonate with 212 g of trimethylene bromide. Add a solution of 46 g of sodium in 800 ml of absolute ethanol while maintaining the temperature at 60–65°C. Heat on a steam bath until the mixture is neutral to phenolphthalein (B1677637) (approx. 2 hours). | Temperature: 60-65°C | - |
| 2. Isolation of Ester | Add water to dissolve the sodium bromide precipitate and remove ethanol by distillation. Steam distill the mixture to separate diethyl 1,1-cyclobutanedicarboxylate and unreacted malonic ester from byproducts. | Collect ~4 L of distillate. | - |
| 3. Hydrolysis | Saponify the ester layer from the distillate by refluxing with a solution of 85 g of potassium hydroxide in 85 ml of water and 250 ml of 95% ethanol until the ester layer disappears (approx. 3 hours). | - | - |
| 4. Isolation of Diacid | Remove ethanol by distillation. The residue is dissolved in hot water and acidified with hydrochloric acid. The solution is then made alkaline with ammonia (B1221849) and treated with barium chloride to precipitate barium malonate. After filtration, the filtrate is acidified with hydrochloric acid and extracted with ether. | - | 30-34 g (21-23%) |
| 5. Purification | The crude dicarboxylic acid is crystallized from hot ethyl acetate. | Melting point: 156–158°C | - |
Logical Workflow for Troubleshooting Low Yield in Malonic Ester Synthesis
Caption: Troubleshooting workflow for low yield in malonic ester synthesis.
2. Inefficient Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
Question: We are observing incomplete reaction and low yields during the decarboxylation of 1,1-cyclobutanedicarboxylic acid to form this compound. How can we optimize this step?
Answer:
The decarboxylation of 1,1-cyclobutanedicarboxylic acid is a thermal process that requires careful temperature control to ensure complete reaction and avoid product degradation.
Potential Causes and Solutions:
-
Insufficient Temperature: The temperature may not be high enough to initiate and sustain decarboxylation.
-
Incomplete Reaction: The reaction may not have been heated for a sufficient amount of time to ensure all the diacid has decarboxylated.
-
Solution: Continue heating at 160-170°C until the evolution of carbon dioxide ceases.[1]
-
-
Product Loss During Distillation: After decarboxylation, the crude this compound is purified by distillation. Product can be lost if the distillation is not performed carefully.
Experimental Protocol: Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
This protocol is based on the procedure from Organic Syntheses.
| Step | Procedure | Key Parameters | Expected Yield |
| 1. Decarboxylation | Place the 1,1-cyclobutanedicarboxylic acid in a distillation flask. Heat the flask in a metal or oil bath to 160–170°C until the evolution of carbon dioxide ceases. | Bath Temperature: 160-170°C | - |
| 2. Distillation | Increase the bath temperature to 210–220°C and collect the fraction boiling at 189–195°C. | Boiling Point: 189-195°C | 18–21 g (from 30-34 g of diacid) |
| 3. Redistillation | Redistill the crude product to obtain pure this compound. | Boiling Point: 191.5–193.5°C / 740 mm | 86-91% for the decarboxylation step.[3][4] |
Workflow for Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
Caption: Experimental workflow for the decarboxylation of 1,1-cyclobutanedicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common laboratory-scale synthesis involves the reaction of diethyl malonate with 1,3-dibromopropane to form diethyl 1,1-cyclobutanedicarboxylate, followed by hydrolysis to the dicarboxylic acid and subsequent thermal decarboxylation.[1] Another reported method involves the [2+2] photocycloaddition of acrylic acid and ethylene.[3] Industrially, palladium-catalyzed carbonylation of cyclobutyl halides is an efficient route.[5]
Q2: What are the typical physical properties of this compound?
A2: this compound is a colorless liquid at room temperature.[6] It has a boiling point of 191.5–193.5°C at 740 mm Hg and a melting point of -7.5°C.[6] It is sparingly soluble in water but soluble in polar organic solvents.[5]
Q3: How can I purify crude this compound?
A3: The most common method for purification is distillation.[1][3][4] For smaller scales or to remove non-volatile impurities, the crude acid can be dissolved in an aqueous solution of sodium bicarbonate, washed with an organic solvent, and then re-acidified with HCl. The liberated this compound is then extracted with ether, dried, and the solvent is removed.[4][5]
Q4: Are there any specific safety precautions I should take when synthesizing this compound?
A4: Yes, standard laboratory safety precautions should always be followed. When working with 1,3-dibromopropane, it is important to handle it in a well-ventilated fume hood as it is a hazardous substance. The decarboxylation step involves heating to high temperatures and the evolution of carbon dioxide, which should also be performed in a fume hood. The final product, this compound, is corrosive and can cause skin and eye irritation.[5][6] Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Q5: Can substituted cyclobutanecarboxylic acids be synthesized using similar methods?
A5: Yes, variations of these methods can be used to synthesize substituted cyclobutanecarboxylic acids. For example, using substituted malonic esters or substituted alkenes in the respective synthetic routes can lead to a variety of substituted cyclobutane (B1203170) derivatives. The synthesis of 3-oxothis compound has been reported starting from acetone, bromine, and malononitrile.[7] The synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds has also been explored, highlighting the importance of diastereoselective reductions.[8]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. CN103232340A - Synthesis method of 3-oxothis compound - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Cyclobutanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of cyclobutanecarboxylic acid synthesis, primarily focusing on the widely used malonic ester synthesis pathway.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its intermediates.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of diethyl 1,1-cyclobutanedicarboxylate | Presence of moisture: Water reacts with the base (e.g., sodium ethoxide), reducing its effectiveness in deprotonating diethyl malonate. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. It is important to maintain strictly anhydrous conditions throughout the reaction.[1] |
| Inefficient base: The base may not be strong enough or may have degraded. | Use a strong base like sodium ethoxide, freshly prepared if possible. Ensure the pKa of the base's conjugate acid is significantly higher than that of diethyl malonate (pKa ≈ 13). | |
| Side reaction: Polymerization or intermolecular condensation: This can occur if the concentration of the reactants is too high. | Perform the reaction under high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. | |
| Side reaction: Formation of tetraethyl pentane-1,1,5,5-tetracarboxylate: This occurs from the reaction of two molecules of diethyl malonate with one molecule of 1,3-dihalopropane. | Use a slight excess of the 1,3-dihalopropane. Steam distillation can be used to separate the desired diethyl 1,1-cyclobutanedicarboxylate from the higher-boiling tetraester.[2] | |
| Formation of dialkylated byproducts | The mono-alkylated intermediate is deprotonated and reacts with another molecule of the alkylating agent. | Use an excess of diethyl malonate to favor mono-alkylation.[3] |
| Incomplete hydrolysis of diethyl 1,1-cyclobutanedicarboxylate | Insufficient reaction time or temperature: The ester hydrolysis may be slow under the chosen conditions. | Increase the reflux time or consider using a stronger base (e.g., KOH) for saponification. A typical procedure involves refluxing with potassium hydroxide (B78521) in ethanol (B145695) for several hours.[4][5] |
| Steric hindrance: Although less of an issue for this specific molecule, bulky substituents can slow down hydrolysis. | If applicable, use more forcing reaction conditions (higher temperature, longer reaction time). | |
| Incomplete decarboxylation of 1,1-cyclobutanedicarboxylic acid | Insufficient heating: The temperature may not be high enough to induce efficient decarboxylation. | Heat the 1,1-cyclobutanedicarboxylic acid to a temperature of at least 160-170°C.[2][6] The reaction progress can be monitored by the cessation of carbon dioxide evolution.[2] |
| Presence of impurities: Impurities may interfere with the decarboxylation process. | Ensure the 1,1-cyclobutanedicarboxylic acid is purified (e.g., by recrystallization) before the decarboxylation step. | |
| Product contains impurities after final distillation | Inadequate purification: Simple distillation may not be sufficient to remove all impurities. | For high purity, fractional distillation is recommended. A Vigreux column can improve separation.[1] Consider other purification methods like chromatography if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The malonic ester synthesis is a widely employed and reliable method.[7] This multi-step process involves the reaction of diethyl malonate with a 1,3-dihalopropane to form diethyl 1,1-cyclobutanedicarboxylate, followed by hydrolysis to the dicarboxylic acid and subsequent thermal decarboxylation to yield the final product.[7]
Q2: Which 1,3-dihalopropane is better to use: 1,3-dibromopropane (B121459) or 1,3-dichloropropane (B93676)?
A2: 1,3-dibromopropane is generally preferred over 1,3-dichloropropane because bromides are better leaving groups, leading to a faster and more efficient alkylation reaction. Organic Syntheses procedures often cite the use of trimethylene bromide or trimethylene chlorobromide.[1][2]
Q3: What is the optimal temperature for the decarboxylation of 1,1-cyclobutanedicarboxylic acid?
A3: Thermal decarboxylation is typically carried out by heating the dicarboxylic acid to temperatures in the range of 160-200°C.[5] One procedure specifies heating at 160-170°C until carbon dioxide evolution ceases, followed by distillation of the product at a higher temperature.[2] Yields for this step can be quite high, in the range of 86-91%.[6]
Q4: Can I perform the hydrolysis and decarboxylation in a single step?
A4: Yes, a one-pot hydrolysis and decarboxylation is possible. A reported procedure involves heating diethyl cyclobutane-1,1-dicarboxylate (B1232482) with potassium hydroxide in a mixture of water and ethanol, followed by acidification and heating to effect decarboxylation, with a reported yield of 77%.[5]
Q5: What are the key side reactions to be aware of during the cyclization step?
A5: The primary side reaction is the formation of a linear tetraester (tetraethyl pentane-1,1,5,5-tetracarboxylate) from the reaction of two molecules of the diethyl malonate enolate with one molecule of the 1,3-dihalopropane.[2] This can be minimized by using high-dilution conditions. Another potential side reaction is dialkylation if an alkyl halide is used as the reactant.[7]
Data Presentation: Comparison of Reaction Conditions and Yields
The following tables summarize quantitative data from various sources to aid in the selection of optimal reaction conditions.
Table 1: Yield of Diethyl 1,1-cyclobutanedicarboxylate under Different Conditions
| Base | Solvent | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Ethoxide | Ethanol | 1,3-dibromopropane | 60-65 | ~2 | ~21-23 (of dicarboxylic acid) | [2] |
| Sodium Ethoxide | Ethanol/Benzene | Trimethylene chlorobromide | Reflux | 2.25 | 53-55 | [1] |
| Potassium Carbonate | DMF | 1,3-dibromoethane | 20 | 16 | 89 | [7] |
Table 2: Yield of this compound from 1,1-Cyclobutanedicarboxylic Acid
| Method | Temperature (°C) | Yield (%) | Reference |
| Thermal Decarboxylation | ~160 | 86-91 | [6] |
| Thermal Decarboxylation in bath | 160-170, then 210-220 for distillation | 18-21 (based on malonic ester) | [2] |
| One-pot Hydrolysis & Decarboxylation | Reflux (hydrolysis), then 160-170 (decarboxylation) | 77 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate [1]
-
Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser, add 138 g (6.0 g atoms) of freshly cut sodium to 2.5 L of absolute ethanol.
-
Reaction Setup: In a separate 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, mix 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide.
-
Reaction: Heat the diethyl malonate mixture to 80°C and vigorously stir. Slowly add the sodium ethoxide solution over approximately 1.5 hours, maintaining a gentle reflux. After the addition is complete, continue to reflux with stirring for an additional 45 minutes.
-
Work-up: Distill off the ethanol. Cool the reaction mixture and add 900 ml of cold water. Separate the organic layer and extract the aqueous layer with three 500-ml portions of ether. Combine the organic layer and ether extracts, wash with saturated salt solution, and dry over anhydrous sodium sulfate.
-
Purification: Filter to remove the drying agent and remove the ether by distillation. Distill the residue under reduced pressure. The fraction boiling at 91–96°/4 mm is collected. Yield: 320–330 g (53–55%).
Protocol 2: Hydrolysis and Decarboxylation to this compound [2]
-
Hydrolysis: The crude diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 ml of ethanol.
-
Isolation of Dicarboxylic Acid: Most of the ethanol is removed by distillation, and the mixture is evaporated to dryness. The residue is dissolved in a minimum amount of hot water and acidified with concentrated hydrochloric acid. The solution is then made slightly alkaline with ammonia, and barium chloride is added to precipitate barium malonate. The filtrate is acidified and extracted with ether. The ether is removed to yield 1,1-cyclobutanedicarboxylic acid.
-
Decarboxylation: The purified 1,1-cyclobutanedicarboxylic acid is placed in a distillation flask and heated in an oil bath at 160–170°C until the evolution of CO2 ceases.
-
Purification: The temperature of the bath is then raised to 210–220°, and the this compound is collected by distillation at 189–195°C. The crude product can be redistilled for further purification.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via malonic ester synthesis.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. fliphtml5.com [fliphtml5.com]
- 3. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Cyclobutanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude cyclobutanecarboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound can include unreacted starting materials, such as 1,1-cyclobutanedicarboxylic acid, byproducts from the synthesis route, and residual solvents used in the reaction or extraction steps. For instance, if synthesized from trimethylene dibromide and ethyl malonate, impurities could arise from side reactions.[1]
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification techniques. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₂ | [2][3] |
| Molar Mass | 100.12 g/mol | [2] |
| Appearance | Colorless liquid or white crystalline solid | [2][3][4] |
| Melting Point | -7.5 °C to -20 °C | [2][5][6][7][8] |
| Boiling Point | 190-196 °C at 760 mmHg | [2][5][6][7][8][9][10][11] |
| Solubility | Moderately soluble in water; soluble in ethanol, acetone, diethyl ether, chloroform, and methanol.[3][4][11][12] | |
| pKa | 4.785 (at 25°C) | [12] |
Q3: What are the primary methods for purifying crude this compound?
A3: The primary methods for purifying crude this compound are fractional distillation, recrystallization, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities.
Q4: How can I remove unreacted 1,1-cyclobutanedicarboxylic acid from my crude product?
A4: Unreacted 1,1-cyclobutanedicarboxylic acid can be removed by thermal decarboxylation during distillation.[13][14] Heating the crude product to about 160°C will cause the dicarboxylic acid to decarboxylate, releasing carbon dioxide. The resulting this compound can then be distilled.[13][14]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: The distilled this compound is still impure.
| Possible Cause | Troubleshooting Step |
| Inefficient fractional distillation setup. | Ensure you are using a fractionating column with sufficient theoretical plates for the separation. The column should be properly insulated to maintain the temperature gradient. |
| Azeotrope formation with an impurity. | Analyze the impurity to determine if it forms an azeotrope with this compound. If so, an alternative purification method like recrystallization or chromatography may be necessary. |
| Thermal decomposition. | If the distillation is conducted at too high a temperature, decomposition can occur. Consider performing the distillation under reduced pressure to lower the boiling point. |
Problem 2: Poor recovery of this compound after recrystallization.
| Possible Cause | Troubleshooting Step |
| The chosen solvent is too good a solvent. | If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor. Test a range of solvents or solvent mixtures to find one where the acid is soluble at high temperatures but sparingly soluble at low temperatures. |
| Too much solvent was used. | Using an excessive amount of solvent will result in a lower yield. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The cooling process was too rapid. | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
Problem 3: Emulsion formation during acid-base extraction.
| Possible Cause | Troubleshooting Step |
| Vigorous shaking of the separatory funnel. | Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. |
| High concentration of the acid. | Dilute the mixture with more water and organic solvent to decrease the concentration. |
| Presence of particulate matter. | Filter the crude solution before performing the extraction to remove any solid impurities. The addition of a small amount of a saturated salt solution (brine) can also help to break up emulsions. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is effective for separating this compound from impurities with significantly different boiling points.
Methodology:
-
Place the crude this compound in a round-bottom flask.
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.
-
Heat the flask gently in a heating mantle or oil bath.
-
Collect the fraction that distills at 190-196 °C at atmospheric pressure.[2][5][6][7][8][9][10][11] For higher purity, a second distillation can be performed.[13]
Protocol 2: Purification by Acid-Base Extraction
This protocol leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel and wash it with an aqueous basic solution, such as sodium bicarbonate (NaHCO₃).[15] The this compound will deprotonate and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer containing the sodium cyclobutanecarboxylate.
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Acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), until the solution is acidic.[15] This will protonate the carboxylate, causing the pure this compound to precipitate or form an oil.
-
Extract the purified this compound back into an organic solvent like diethyl ether.[15]
-
Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.[15]
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Step-by-step diagram of the acid-base extraction procedure.
References
- 1. docenti.unina.it [docenti.unina.it]
- 2. This compound|CAS 3721-95-7|Supplier [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | 3721-95-7 [chemnet.com]
- 8. This compound 98 3721-95-7 [sigmaaldrich.com]
- 9. This compound - general description [georganics.sk]
- 10. This compound | 3721-95-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. This compound CAS#: 3721-95-7 [m.chemicalbook.com]
- 12. This compound | 3721-95-7 [chemicalbook.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Identifying and minimizing side reactions in cyclobutanecarboxylic acid preparation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of cyclobutanecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the laboratory synthesis of this compound are:
-
Malonic Ester Synthesis: This is a classic and widely used method that involves the reaction of diethyl malonate with a 1,3-dihalopropane (e.g., 1,3-dibromopropane (B121459) or trimethylene dibromide) in the presence of a base like sodium ethoxide.[1][2] The resulting diethyl 1,1-cyclobutanedicarboxylate is then hydrolyzed and subsequently decarboxylated to yield this compound.[1][3][4]
-
Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid: If the dicarboxylic acid is available, it can be heated to induce decarboxylation, typically at temperatures around 160-170°C, to produce this compound.[3][5][6]
-
Oxidative Ring Contraction: Another approach involves the oxidative ring contraction of cyclopentanone (B42830) using hydrogen peroxide, catalyzed by selenium dioxide.[1]
-
Palladium-Catalyzed Carbonylation: A more modern and efficient industrial method is the palladium-catalyzed carbonylation of cyclobutyl halides under a carbon monoxide atmosphere.[7]
Q2: What is the general purity and appearance of this compound?
A2: this compound is typically a colorless to off-white crystalline solid or a colorless liquid at room temperature.[3][7] It has a boiling point of around 195°C.[6] Commercially available this compound often has a purity of 99% or higher.
Q3: What are the primary applications of this compound?
A3: this compound serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry.[1][7] The cyclobutane (B1203170) motif is valued for its ability to impart conformational rigidity and metabolic stability to molecules. It is a precursor for the synthesis of various pharmaceutical compounds, including antiviral agents and central nervous system modulators, as well as for the preparation of cyclobutylamine.[3][7][8]
Troubleshooting Guide
Q4: I am getting a low yield in my malonic ester synthesis of this compound. What are the possible causes and solutions?
A4: Low yields in the malonic ester synthesis of this compound can stem from several factors throughout the multi-step process.
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Cause 1: Incomplete initial cyclization reaction. The reaction between diethyl malonate and 1,3-dihalopropane may not have gone to completion.
-
Cause 2: Formation of a major side product. A significant side reaction is the formation of ethyl pentane-1,1,5,5-tetracarboxylate, where one molecule of 1,3-dihalopropane reacts with two molecules of diethyl malonate.[2]
-
Solution: Use a large excess of the dihalide relative to the diethyl malonate to favor the intramolecular cyclization. However, a more common and effective approach is to use a slight excess of diethyl malonate and carefully control the addition of reagents.[11] The side product can be separated during the workup, often by steam distillation, as the desired diethyl 1,1-cyclobutanedicarboxylate is more volatile.[2]
-
-
Cause 3: Incomplete hydrolysis of the diethyl 1,1-cyclobutanedicarboxylate. The saponification of the diester to the dicarboxylic acid may be incomplete.
-
Solution: Ensure a sufficient excess of strong base (like potassium hydroxide) is used for the hydrolysis and that the reaction is refluxed for an adequate amount of time (e.g., 20 hours) to ensure complete conversion.[4]
-
-
Cause 4: Incomplete decarboxylation. The final step of heating the 1,1-cyclobutanedicarboxylic acid may not be effectively removing the second carboxylic acid group.
-
Cause 5: Product loss during workup and purification. Significant amounts of the product can be lost during extractions and distillations.
Q5: My final product is contaminated with a high-boiling impurity. What could it be and how can I remove it?
A5: A common high-boiling impurity in the malonic ester synthesis is ethyl pentane-1,1,5,5-tetracarboxylate.[2]
-
Identification: This side product is formed from the reaction of one molecule of 1,3-dibromopropane with two molecules of the diethyl malonate enolate.
-
Removal:
-
Steam Distillation: During the workup of the initial cyclization, the desired diethyl 1,1-cyclobutanedicarboxylate can be separated from the less volatile tetraethyl ester by steam distillation.[2]
-
Fractional Distillation: Careful fractional distillation of the final product can also be used to separate this compound from any high-boiling impurities.
-
Q6: I am observing the presence of unreacted diethyl malonate in my intermediate product. How can I address this?
A6: The presence of unreacted diethyl malonate indicates an incomplete initial alkylation reaction.
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Cause: Insufficient base or alkylating agent, or non-optimal reaction conditions.
-
Solution:
-
Ensure that the sodium ethoxide is prepared correctly and is used in a slight excess to ensure complete deprotonation of the diethyl malonate.
-
The reaction mixture should be refluxed for a sufficient duration to ensure the reaction goes to completion.[11]
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Unreacted diethyl malonate can be removed during the workup, for instance, by washing the organic layer with a dilute base.
-
Quantitative Data
The yield of this compound is highly dependent on the reaction conditions and the successful execution of each step. Below is a table summarizing typical yields for the key steps of the malonic ester synthesis route.
| Step | Reagents | Typical Yield | Reference |
| Diethyl 1,1-cyclobutanedicarboxylate Synthesis | Diethyl malonate, 1,3-dibromopropane, Sodium ethoxide | 53-55% | Organic Syntheses[9] |
| Hydrolysis and Decarboxylation | Diethyl 1,1-cyclobutanedicarboxylate, KOH, Heat | ~77% | Houben-Weyl[4] |
| Direct Decarboxylation | 1,1-Cyclobutanedicarboxylic acid, Heat (160°C) | 86-91% | ChemicalBook[5][6] |
| Overall Yield (Malonic Ester Synthesis) | From Diethyl malonate | ~40-42% | Calculated |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate [9]
-
Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.
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Reaction Setup: To the sodium ethoxide solution, add diethyl malonate. Then, slowly add trimethylene chlorobromide or dibromide while vigorously stirring and heating the mixture to reflux.
-
Reflux: After the addition is complete, continue to reflux the mixture for an additional 45 minutes.
-
Workup: Remove the ethanol by distillation. Add cold water to the residue to dissolve the sodium halides. Separate the organic layer and extract the aqueous layer with ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent. Distill the residue under reduced pressure to obtain diethyl 1,1-cyclobutanedicarboxylate.
Protocol 2: Hydrolysis and Decarboxylation to this compound [4]
-
Hydrolysis: Reflux the diethyl 1,1-cyclobutanedicarboxylate with a solution of potassium hydroxide (B78521) in a mixture of water and ethanol for approximately 20 hours.
-
Acidification: After cooling, distill off the ethanol. Acidify the residue with a mineral acid (e.g., H₂SO₄) and extract the aqueous solution with ether.
-
Isolation of Dicarboxylic Acid: Dry the combined ether extracts and evaporate the solvent to yield the crude 1,1-cyclobutanedicarboxylic acid.
-
Decarboxylation: Heat the crude dicarboxylic acid in a distillation apparatus at 160-170°C.
-
Purification: Distill the resulting liquid to obtain pure this compound.
Visualizations
Caption: Reaction pathway for the malonic ester synthesis of this compound and a major side reaction.
Caption: A logical workflow for troubleshooting issues in the synthesis of this compound.
References
- 1. This compound - general description [georganics.sk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for the Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the decarboxylation of 1,1-cyclobutanedicarboxylic acid to synthesize cyclobutanecarboxylic acid. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, comparative data on reaction conditions, a full experimental protocol, and visual diagrams to clarify workflows and mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the decarboxylation of 1,1-cyclobutanedicarboxylic acid?
A1: The decarboxylation of 1,1-cyclobutanedicarboxylic acid, a geminal dicarboxylic acid, proceeds through a mechanism analogous to that of malonic acid. The reaction involves a cyclic, concerted transition state. Upon heating, one of the carboxylic acid groups rearranges to form a six-membered ring intermediate. This intermediate facilitates the elimination of carbon dioxide (CO₂) and the formation of an enol, which then tautomerizes to the more stable this compound.
Q2: What are the typical reaction temperatures for this decarboxylation?
A2: The thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid is typically carried out by heating the neat compound to a temperature range of 160-210°C. The reaction is often monitored by the cessation of carbon dioxide evolution.
Q3: Is a solvent necessary for this reaction?
A3: No, a solvent is not strictly necessary. The reaction is commonly performed "neat" by simply heating the solid 1,1-cyclobutanedicarboxylic acid. However, in some procedures, an inert, high-boiling solvent can be used to ensure even heat distribution and facilitate a more controlled reaction. The choice between a neat reaction and using a solvent may depend on the scale of the reaction and the equipment available.
Q4: How can I monitor the progress of the reaction?
A4: The most straightforward method for monitoring the reaction is to observe the evolution of carbon dioxide gas. The reaction is generally considered complete when the bubbling of CO₂ ceases. For more precise monitoring, techniques such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy can be used to track the disappearance of the starting material and the appearance of the product.
Q5: What is the expected yield for this reaction?
A5: With proper technique and careful purification, yields for the decarboxylation of 1,1-cyclobutanedicarboxylic acid are generally good, often in the range of 67-77%.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The reaction may not have been heated for a sufficient amount of time or at a high enough temperature. Ensure the reaction is maintained at the recommended temperature until all CO₂ evolution has stopped. Consider extending the reaction time if you suspect it is incomplete. |
| Sub-optimal Temperature | If the temperature is too low, the reaction rate will be very slow, leading to an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can lead to the formation of side products and degradation, reducing the yield of the desired product. Carefully control the temperature within the 160-210°C range. |
| Loss of Product During Purification | This compound is a relatively volatile liquid. Significant loss can occur during distillation if not performed carefully. Ensure that the distillation apparatus is properly set up and that the collection flask is adequately cooled. |
| Impure Starting Material | The presence of impurities in the 1,1-cyclobutanedicarboxylic acid can interfere with the reaction and lead to lower yields. It is advisable to use a high-purity starting material. If you are synthesizing the dicarboxylic acid yourself, ensure it is thoroughly purified before proceeding with the decarboxylation. |
Problem 2: Formation of a Dark Residue or Side Products
| Possible Cause | Suggested Solution |
| Overheating | High temperatures can lead to the formation of polymeric or tar-like side products. Maintain the reaction temperature within the recommended range and avoid localized overheating by ensuring uniform heating of the reaction vessel. |
| Presence of Impurities | Impurities in the starting material can decompose at high temperatures, leading to the formation of a dark residue. Use purified 1,1-cyclobutanedicarboxylic acid. |
| Oxidation | Although the reaction is typically performed under an inert atmosphere, the presence of oxygen at high temperatures can lead to oxidative side reactions. While not always necessary, performing the reaction under a nitrogen or argon atmosphere can help to minimize the formation of colored impurities. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
| Reaction Temperature (°C) | Solvent | Reaction Time | Yield (%) | Notes |
| 160-170 | Neat | Until CO₂ evolution ceases | 67-74 | A common and effective temperature range for the neat reaction. |
| 190-210 | Neat | 45 minutes | Not specified | Higher temperature may lead to a faster reaction but increases the risk of side product formation. |
| Not specified | Benzene (reflux) | 22 hours | Not specified for decarboxylation step alone | This was part of a one-pot chlorination-decarboxylation sequence. The prolonged time is for the initial chlorination. |
Note: The available literature primarily focuses on the neat thermal decarboxylation. Further optimization may be achieved by systematically studying the effect of different solvents and catalysts.
Experimental Protocols
Detailed Methodology for the Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
1,1-Cyclobutanedicarboxylic acid
-
Distillation apparatus (e.g., a short-path distillation apparatus)
-
Heating mantle or oil bath
-
Thermometer
-
Round-bottom flasks
-
Condenser
-
Receiving flask
Procedure:
-
Setup: Assemble a distillation apparatus. Place the 1,1-cyclobutanedicarboxylic acid into the distillation flask.
-
Heating: Heat the distillation flask using a heating mantle or an oil bath. The temperature of the bath should be gradually raised to 160-170°C.
-
Reaction: As the dicarboxylic acid melts and the temperature rises, the decarboxylation will begin, evidenced by the evolution of carbon dioxide gas. Continue heating until the evolution of CO₂ ceases.
-
Distillation: After the decarboxylation is complete, increase the temperature of the bath to distill the resulting this compound. The product will distill as a colorless liquid.
-
Collection: Collect the fraction that distills at the appropriate boiling point (this compound has a boiling point of approximately 194°C at atmospheric pressure, but distillation is often performed under reduced pressure).
-
Purification (Optional): If necessary, the collected product can be redistilled to achieve higher purity.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood due to the evolution of CO₂ and the high temperatures involved.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heat-resistant gloves.
-
Be cautious when working with hot oil baths or heating mantles.
Mandatory Visualization
Caption: Experimental workflow for the thermal decarboxylation.
Caption: Logical steps for troubleshooting low product yield.
Troubleshooting low yields in the synthesis of cyclobutanecarboxylic acid derivatives
Welcome to the technical support center for the synthesis of cyclobutanecarboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its derivatives?
A1: The primary methods for synthesizing the cyclobutane (B1203170) ring of these compounds include:
-
Malonic Ester Synthesis: A classical approach involving the reaction of diethyl malonate with a 1,3-dihalopropane, followed by hydrolysis and decarboxylation.
-
[2+2] Photocycloaddition: A powerful method that uses light to combine two alkene molecules to form a cyclobutane ring.
-
Lewis Acid-Catalyzed [2+2] Cycloaddition: An alternative to photochemical methods that employs a Lewis acid to promote the cycloaddition of an alkene and a ketene.
-
Ring Expansion Reactions: Methods that expand a cyclopropane (B1198618) ring to a cyclobutane ring.
-
Trost Asymmetric Allylic Alkylation: A modern method for the enantioselective synthesis of substituted cyclobutanes.
Q2: I am getting a very low yield in my malonic ester synthesis of diethyl 1,1-cyclobutanedicarboxylate. What are the likely causes?
A2: Low yields in this synthesis are common and can often be attributed to a significant side reaction. The primary competing reaction is the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate, which can account for 30-40% of the product mixture.[1] To improve the yield of the desired diethyl 1,1-cyclobutanedicarboxylate, it is crucial to carefully control the reaction conditions, such as temperature and the rate of addition of reactants.
Q3: My [2+2] photocycloaddition reaction is not working well. What factors should I investigate?
A3: The success of a [2+2] photocycloaddition is highly dependent on several factors. Key areas to troubleshoot include:
-
Wavelength of UV light: The reactants must be able to absorb the light being used.
-
Choice of photosensitizer: For reactions that proceed via a triplet state, the sensitizer's triplet energy must be higher than that of the reactants. Thioxanthone is a commonly used sensitizer (B1316253).
-
Solvent: The solvent should be transparent at the wavelength of irradiation and should not quench the excited state of the reactants.
-
Concentration: The concentration of reactants can influence the competition between intramolecular and intermolecular reactions.
-
Purity of reactants: Impurities can act as quenchers and inhibit the photochemical reaction.
Q4: How can I purify my crude this compound?
A4: Purification of this compound can be achieved through a combination of techniques:
-
Extraction: Liquid-liquid extraction is a crucial first step to separate the acidic product from neutral and basic impurities. This typically involves dissolving the crude product in an organic solvent and washing with an aqueous base (like sodium bicarbonate) to extract the carboxylate salt into the aqueous layer. The aqueous layer is then acidified, and the carboxylic acid is back-extracted into an organic solvent.
-
Distillation: For liquid cyclobutanecarboxylic acids, fractional distillation under reduced pressure is an effective method for purification.
-
Recrystallization: If the this compound derivative is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure product.
Troubleshooting Guides
Malonic Ester Synthesis of this compound
Problem: Low yield of diethyl 1,1-cyclobutanedicarboxylate (typically 53-55%).[2]
-
Possible Cause 1: Competing side reaction.
-
Troubleshooting: The primary side product is tetraethyl 1,1,5,5-pentanetetracarboxylate, formed from the reaction of two molecules of malonic ester with one molecule of 1,3-dibromopropane (B121459).[1] To minimize this, ensure slow addition of the base to the mixture of diethyl malonate and 1,3-dihalopropane. Maintaining a low concentration of the enolate can favor the intramolecular cyclization over the intermolecular side reaction.
-
-
Possible Cause 2: Suboptimal reaction conditions.
-
Troubleshooting: The choice of base and solvent can impact the yield. Sodium ethoxide in ethanol (B145695) is a common choice. Using a mixture of benzene (B151609) and ethanol has been reported to increase the yield.[2] Ensure anhydrous conditions, as water can react with the base and the enolate.
-
-
Possible Cause 3: Incomplete reaction.
-
Troubleshooting: Ensure the reaction is heated at reflux for a sufficient amount of time after the addition of the base is complete to drive the reaction to completion.
-
Problem: Low yield of this compound from decarboxylation (typically 18-21% overall yield from malonic ester).[1]
-
Possible Cause 1: Incomplete hydrolysis of the diester.
-
Troubleshooting: Ensure complete saponification of the diethyl 1,1-cyclobutanedicarboxylate by using a sufficient excess of a strong base (e.g., potassium hydroxide) and adequate reflux time.
-
-
Possible Cause 2: Incomplete decarboxylation.
-
Troubleshooting: The decarboxylation of 1,1-cyclobutanedicarboxylic acid requires heating to a high temperature (typically 160-170 °C) until the evolution of carbon dioxide ceases.[1] Insufficient heating can lead to incomplete reaction.
-
-
Possible Cause 3: Product loss during workup.
-
Troubleshooting: this compound has some solubility in water. Ensure thorough extraction with an organic solvent after acidification of the hydrolysis mixture. Omitting an ether extraction can result in a loss of 3-4 grams of the dicarboxylic acid intermediate.[1]
-
[2+2] Photocycloaddition
Problem: Low or no product formation.
-
Possible Cause 1: Incorrect wavelength or light source.
-
Troubleshooting: Check the UV-Vis spectrum of your starting materials to ensure they absorb at the wavelength of your lamp. If not, a photosensitizer may be necessary.
-
-
Possible Cause 2: Inefficient photosensitizer.
-
Troubleshooting: The triplet energy of the sensitizer must be higher than that of the alkene. Benzophenone and acetone (B3395972) are common sensitizers for populating the triplet state. For visible-light applications, catalysts like thioxanthone derivatives can be effective.
-
-
Possible Cause 3: Quenching of the excited state.
-
Troubleshooting: Ensure all reagents and solvents are pure. Oxygen is a known quencher of triplet states, so degassing the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) before and during irradiation can significantly improve yields.
-
Problem: Formation of multiple products (poor regioselectivity or stereoselectivity).
-
Possible Cause 1: Stepwise reaction mechanism.
-
Troubleshooting: Many photocycloadditions proceed through a diradical intermediate, which can lead to a loss of stereochemistry. The regioselectivity ("head-to-head" vs. "head-to-tail" dimerization) can also be an issue.[3]
-
Solutions:
-
Lewis Acid Catalysis: Using a Lewis acid can sometimes promote a more concerted cycloaddition, leading to improved selectivity.
-
Chiral Auxiliaries or Catalysts: Employing chiral auxiliaries on one of the reactants or using a chiral Lewis acid catalyst can induce facial selectivity and lead to enantiomerically enriched products.
-
-
Quantitative Data Summary
| Synthesis Method | Key Intermediate/Product | Reagents | Solvent | Typical Yield (%) | Reference |
| Malonic Ester Synthesis | Diethyl 1,1-cyclobutanedicarboxylate | Diethyl malonate, 1,3-dibromopropane, Sodium ethoxide | Ethanol | 53-55 | [2] |
| Malonic Ester Synthesis | This compound | Diethyl 1,1-cyclobutanedicarboxylate | KOH, H2SO4 | 18-21 (overall) | [1] |
| Lewis Acid-Promoted [2+2] Cycloaddition | Substituted Cyclobutanone | Ketene, Alkene, Ethylaluminum dichloride | Dichloromethane | 64-67 | [4] |
| Hydrolysis of Dinitrile | 3-Oxothis compound | 3,3-Dicyanocyclobutanone | 6M Hydrochloric acid | 92 | [5] |
Experimental Protocols
Detailed Methodology for Malonic Ester Synthesis of this compound
This protocol is adapted from Organic Syntheses.[1]
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
-
Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reagents: Sodium (11.5 g, 0.5 mol) is dissolved in absolute ethanol (200 mL). To this solution, diethyl malonate (80 g, 0.5 mol) is added.
-
Reaction: The mixture is heated, and 1,3-dibromopropane (101 g, 0.5 mol) is added dropwise over 2-3 hours while maintaining reflux.
-
Workup: After the addition is complete, the mixture is refluxed for an additional 2 hours. The ethanol is then removed by distillation. Water is added to the residue, and the organic layer is separated. The aqueous layer is extracted with ether.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed. The crude product is purified by vacuum distillation. The fraction boiling at 110-112 °C / 15 mmHg is collected.
Step 2: Hydrolysis and Decarboxylation to this compound
-
Hydrolysis: The diethyl 1,1-cyclobutanedicarboxylate (40 g, 0.2 mol) is refluxed with a solution of potassium hydroxide (B78521) (34 g, 0.6 mol) in 100 mL of 95% ethanol for 3 hours.
-
Isolation of Diacid: The ethanol is removed by distillation. The residue is dissolved in water and acidified with concentrated hydrochloric acid. The precipitated 1,1-cyclobutanedicarboxylic acid is collected by filtration and recrystallized from hot water.
-
Decarboxylation: The dried 1,1-cyclobutanedicarboxylic acid is heated in a distillation apparatus at 160-170 °C until the evolution of CO2 ceases.
-
Purification: The product, this compound, is then distilled under reduced pressure.
Visualizations
Caption: Workflow for Malonic Ester Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yields in Malonic Ester Synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. CN103232340A - Synthesis method of 3-oxothis compound - Google Patents [patents.google.com]
Safe handling and disposal of cyclobutanecarboxylic acid
This technical support center provides essential guidance for the safe handling and disposal of cyclobutanecarboxylic acid. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3] It is also classified as a combustible liquid.[1][4] Inhalation may cause respiratory irritation.[4][5]
Q2: What immediate actions should I take in case of accidental exposure?
A2: In case of any exposure, it is crucial to seek medical attention promptly and show the Safety Data Sheet (SDS) to the attending physician.[1] Specific first aid measures are detailed in the table below.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE is essential to ensure personal safety. This includes:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][6]
-
Skin Protection: Use chemical-resistant gloves and wear protective clothing to prevent skin contact.[4][5]
-
Respiratory Protection: In situations with inadequate ventilation or the potential for inhaling vapors or mists, a NIOSH-approved respirator should be used.[5]
Q4: How should I properly store this compound in the laboratory?
A4: Store this compound in a cool, dry, and well-ventilated area.[1][5][7] The container should be kept tightly closed.[1][2][5] It is incompatible with strong oxidizing agents and strong bases, so it should be stored away from these substances.[3][5][8]
Q5: What is the correct procedure for disposing of this compound waste?
A5: this compound waste must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[2][6] Do not dispose of it down the drain.[1][6] Engage a licensed professional waste disposal service to ensure proper disposal.[2]
Troubleshooting Guides
Spill Response
Issue: I have spilled a small amount of this compound in a well-ventilated fume hood.
Solution:
-
Alert Personnel: Inform others in the immediate area of the spill.[9]
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Ensure Safety: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.[1]
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[5][10]
-
Neutralize (Optional but Recommended): For an acid spill, you can cautiously neutralize the contained spill with a dilute solution of sodium bicarbonate (5% solution).[11] Use pH paper to confirm that the spill has been neutralized (aim for a pH between 6 and 8).
-
Clean-Up: Carefully scoop the absorbed and neutralized material into a suitable, labeled container for hazardous waste.[12]
-
Decontaminate: Wipe down the spill area with soap and water.[10][12]
-
Dispose: Dispose of the waste container and any contaminated cleaning materials as hazardous waste.[6]
Issue: A large quantity of this compound has been spilled outside of a fume hood.
Solution:
-
Evacuate: Immediately evacuate the area.[9]
-
Alert Authorities: Notify your institution's emergency response team or environmental health and safety office.[9]
-
Ventilate: If it is safe to do so, increase ventilation to the area by opening windows.
-
Isolate: Prevent entry to the contaminated area.
-
Do not attempt to clean up a large spill yourself. Wait for trained emergency response personnel.
Incompatible Materials Incident
Issue: I have accidentally mixed this compound with a strong base.
Solution:
-
Be Aware of Potential Reaction: Mixing a carboxylic acid with a strong base can cause an exothermic reaction, generating heat.
-
Evacuate and Alert: If the reaction is vigorous or generating fumes, evacuate the immediate area and alert others.
-
Do Not Seal the Container: If the substances are in a container, do not seal it, as pressure may build up.
-
Seek Guidance: Contact your environmental health and safety office for instructions on how to handle the resulting mixture for disposal.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₂ | [1][13] |
| Molecular Weight | 100.12 g/mol | [1][13] |
| Appearance | Colorless to light yellow liquid | [1][8][14] |
| Boiling Point | 195 °C | [1] |
| Melting Point | -7.5 °C | [1] |
| Flash Point | 83 °C (closed cup) | [1] |
| Density | 1.047 g/cm³ at 25 °C | [1] |
| pKa | 4.785 at 25°C | [8] |
| Solubility | Sparingly soluble in water | [8] |
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure | Reference |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. | [1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor. | [1][2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention. | [2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2] |
Experimental Protocols
Protocol for Neutralization of this compound Waste
Objective: To safely neutralize small quantities of aqueous this compound waste before disposal.
Materials:
-
Aqueous waste containing this compound
-
5% Sodium bicarbonate solution
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate PPE (gloves, goggles, lab coat)
-
Fume hood
Procedure:
-
Work in a well-ventilated chemical fume hood.
-
Place the container with the acidic waste on a stir plate and add a stir bar.
-
Begin stirring the solution at a moderate speed.
-
Slowly and carefully add the 5% sodium bicarbonate solution to the acidic waste. Be cautious as this will generate carbon dioxide gas, which may cause foaming or bubbling.
-
Periodically stop the addition of the base and check the pH of the solution using pH paper or a pH meter.
-
Continue adding the sodium bicarbonate solution until the pH of the waste is between 6.0 and 8.0.
-
Once neutralized, the solution can be disposed of in accordance with local regulations. For many institutions, neutralized aqueous waste can be drain disposed, but always confirm your institution's specific policies.
Visualizations
Caption: Workflow for handling a small chemical spill.
Caption: Logical flow for safe chemical handling.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound|CAS 3721-95-7|Supplier [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. This compound(3721-95-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. keyorganics.net [keyorganics.net]
- 8. Page loading... [guidechem.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 13. This compound | C5H8O2 | CID 19494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
Dealing with the corrosive nature of cyclobutanecarboxylic acid
Technical Support Center: Cyclobutanecarboxylic Acid
This guide provides technical support for researchers, scientists, and drug development professionals on handling the corrosive nature of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary corrosive hazards of this compound?
A1: this compound is a corrosive organic acid.[1] It can cause severe skin burns and serious eye damage upon direct contact.[1] Inhalation of its vapors or mist may cause corrosive injuries to the respiratory tract.[2] Furthermore, it is classified as "may be corrosive to metals."[3]
Q2: What immediate first aid measures should be taken in case of exposure?
A2:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Immediately call a poison center or doctor.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person and consult a physician immediately.[5]
Q3: What personal protective equipment (PPE) is required when handling this acid?
A3: To ensure safety, the following PPE is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any damage before use.[6][7]
-
Body Protection: A lab coat, apron, or a full chemical-resistant suit should be worn to prevent skin contact.[6]
-
Respiratory Protection: All handling should be done in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhaling vapors.[4]
Q4: What materials are incompatible with this compound?
A4: this compound should not come into contact with strong oxidizing agents or strong bases, as violent reactions can occur.[1][5] It is also potentially corrosive to certain metals.[3]
Q5: How should this compound be stored?
A5: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][5] Keep the container tightly closed and store it in a corrosive-resistant container with a resistant inner liner.[5] Containers that have been opened must be resealed carefully and kept upright to prevent leakage.[5]
Troubleshooting Guide
Q1: I noticed discoloration and pitting on my stainless steel reactor after a reaction. Could this be corrosion from this compound?
A1: Yes, this is possible. While stainless steel (especially 316 grade) generally offers good resistance to many organic acids, factors like high temperatures, pressure, and the presence of impurities (like halides) can accelerate corrosion.[8] Formic acid, another carboxylic acid, has been shown to be aggressive towards even stainless steel.[9] It is crucial to assess if your experimental conditions are pushing the material beyond its compatibility limits.
Q2: The elastomeric seals (e.g., O-rings) in my experimental setup are swelling and degrading. What is the cause?
A2: Many common elastomers have poor to fair compatibility with organic acids, leading to swelling, loss of strength, and eventual failure. For example, Buna-N (Nitrile) and Natural Rubber may show significant degradation. For applications involving this compound, highly resistant elastomers like Viton® (FKM) or perfluoroelastomers (FFKM) should be considered. Always consult a chemical compatibility chart for your specific elastomer.
Q3: How do I safely neutralize and clean a small spill of this compound?
A3: For small spills, you can absorb the acid with an inert material like dry sand or earth.[2] Then, the contaminated material should be collected in a suitable, closed container for disposal.[4] To neutralize the residue, you can cautiously use a mild base like a sodium bicarbonate solution. Always perform this in a well-ventilated area and with appropriate PPE.
Q4: Can I dispose of diluted this compound down the drain?
A4: No. Do not let the product enter drains.[5] this compound waste must be disposed of as hazardous chemical waste according to local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Material Compatibility Data
The selection of appropriate materials is critical to prevent equipment failure and ensure experimental integrity. The following table provides a general guideline for material compatibility with this compound.
| Material | Compatibility Rating | Notes |
| Metals | ||
| Glass (Borosilicate) | Excellent | The preferred material for most laboratory applications. Highly resistant to corrosion from organic acids. |
| Stainless Steel 316/316L | Good | Generally good resistance at ambient temperatures. Corrosion risk increases significantly with higher temperatures and the presence of impurities (e.g., chlorides).[8] |
| Stainless Steel 304 | Fair | More susceptible to corrosion than SS316, especially pitting corrosion. Not recommended for prolonged use or at elevated temperatures. |
| Hastelloy-C | Excellent | Highly resistant to a wide range of corrosive chemicals, including organic acids, even at elevated temperatures. |
| Aluminum | Not Recommended | Susceptible to attack by acids. |
| Plastics | ||
| PTFE (Teflon®) | Excellent | Extremely inert and offers excellent resistance to nearly all acids, including this compound, across a wide temperature range.[10][11] |
| PFA/FEP | Excellent | Similar chemical resistance to PTFE. Excellent choice for tubing and container linings. |
| Polypropylene (PP) | Good | Offers good resistance to non-oxidizing acids at ambient temperatures.[12][13] Becomes less resistant at elevated temperatures.[14] |
| HDPE | Good | Similar to polypropylene, provides good resistance at room temperature. |
| PVC | Fair | May be suitable for limited service at ambient temperatures, but can be attacked and is generally less robust than PP or PTFE. |
| Elastomers | ||
| FKM (Viton®) | Excellent | Excellent resistance to a wide range of chemicals, including organic acids. The recommended choice for seals and O-rings. |
| EPDM | Fair to Poor | Can show moderate to severe effects like swelling and loss of strength.[15] Testing is recommended before use. |
| Silicone | Not Recommended | Generally has poor compatibility with strong acids.[16] |
| Buna-N (Nitrile) | Not Recommended | Prone to degradation and swelling when exposed to organic acids.[17] |
Disclaimer: This table is a general guide. Users should always perform their own tests under specific experimental conditions before use, as temperature, pressure, and concentration can significantly impact material compatibility.
Experimental Protocols
Protocol 1: Standard Procedure for Safe Handling and Dispensing
-
Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS). Confirm that a chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.
-
Personal Protective Equipment (PPE): Don a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves.
-
Dispensing:
-
Perform all transfers of this compound inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Secure the primary container to prevent tipping.
-
When transferring, pour slowly and carefully to avoid splashing. Use a funnel or pipette for better control.
-
Keep the container tightly sealed when not in use to prevent the release of vapors.[5]
-
-
Post-Handling:
Protocol 2: Emergency Response for Accidental Spills
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and notify your institution's EHS department.
-
Control Vapors and Ignition Sources: Ensure the area is well-ventilated (if safe to do so) and remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[2]
-
Contain the Spill:
-
For a small, manageable spill, use a spill kit with an appropriate absorbent material (e.g., dry sand, vermiculite, or a commercial acid absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Create a dike around the spill with the absorbent to prevent it from spreading.
-
-
Absorption and Collection:
-
Carefully apply the absorbent material over the spill, working from the outside in.
-
Once the acid is fully absorbed, use spark-proof tools (e.g., plastic scoop) to collect the material.[2]
-
Place the contaminated absorbent into a clearly labeled, sealed, and chemical-resistant waste container.
-
-
Decontamination and Disposal:
-
Neutralize the spill area with a mild base, such as a 5-10% sodium bicarbonate solution. Be prepared for some foaming or gas evolution.
-
Wipe the area clean with water.
-
All waste materials must be disposed of as hazardous waste through your institution's EHS office.
-
Visual Workflow Guides
The following diagrams illustrate key decision-making processes for working safely with this compound.
Caption: Material selection workflow for this compound.
Caption: Logical workflow for responding to a chemical spill.
References
- 1. This compound|CAS 3721-95-7|Supplier [benchchem.com]
- 2. This compound(3721-95-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound | 3721-95-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. content.ampp.org [content.ampp.org]
- 9. Effect of Carboxylic Acids on Corrosion of Type 410 Stainless Steel in Pyrolysis Bio-Oil [mdpi.com]
- 10. labdepotinc.com [labdepotinc.com]
- 11. calpaclab.com [calpaclab.com]
- 12. labdepotinc.com [labdepotinc.com]
- 13. calpaclab.com [calpaclab.com]
- 14. dppvalves.com [dppvalves.com]
- 15. petersenproducts.com [petersenproducts.com]
- 16. jehbco.com.au [jehbco.com.au]
- 17. phelpsgaskets.com [phelpsgaskets.com]
Scaling up the synthesis of cyclobutanecarboxylic acid for industrial production
For researchers, scientists, and drug development professionals embarking on the industrial-scale synthesis of cyclobutanecarboxylic acid, this technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. This compound is a valuable building block in the pharmaceutical industry, and its efficient production is critical for the development of new therapeutics.
This guide focuses on two primary synthesis routes amenable to industrial production: the traditional malonic ester synthesis and a modern photochemical [2+2] cycloaddition approach.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale synthesis routes for this compound?
A1: The two most prominent routes for industrial production are the malonic ester synthesis and the [2+2] cycloaddition of ethylene (B1197577) and acrylic acid. The malonic ester route is a well-established, multi-step process, while the cycloaddition method offers a more direct approach with high atom economy.
Q2: Which synthesis route is more cost-effective at an industrial scale?
A2: A definitive cost analysis depends on various factors including raw material costs, energy expenditure, and waste disposal. Generally, the [2+2] cycloaddition of ethylene and acrylic acid is considered more cost-effective for large-scale production due to the use of inexpensive and readily available starting materials and a higher reported yield (around 97%)[1]. However, the initial capital investment for specialized photochemical reactors can be substantial.
Q3: What are the main safety concerns when scaling up the synthesis of this compound?
A3: For the malonic ester route, the handling of 1,3-dibromopropane (B121459), a suspected carcinogen and skin irritant, requires stringent safety protocols. The use of sodium ethoxide, a flammable and corrosive base, also necessitates careful handling in an inert atmosphere. For the photochemical route, the use of ethylene gas requires appropriate infrastructure for handling flammable gases under pressure. UV radiation is also a hazard, requiring properly shielded reactors. This compound itself is corrosive and can cause severe skin burns and eye damage[2][3][4].
Q4: How can the purity of the final product be ensured on a large scale?
A4: Large-scale purification of this compound typically involves fractional distillation under reduced pressure. For the malonic ester synthesis, it is crucial to remove byproducts such as the dialkylated ester. In the photochemical route, unreacted starting materials and potential oligomers need to be separated.
Troubleshooting Guides
Malonic Ester Synthesis Route
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of diethyl 1,1-cyclobutanedicarboxylate | - Incomplete reaction. - Side reaction forming dialkylated product. - Loss of product during workup. | - Ensure anhydrous conditions and the use of a strong enough base (e.g., sodium ethoxide) to fully deprotonate the diethyl malonate. - Use a slight excess of diethyl malonate to minimize dialkylation. - Carefully monitor reaction temperature to avoid side reactions. - Optimize extraction and distillation procedures to minimize product loss. |
| Incomplete saponification of the diester | - Insufficient amount of base (e.g., KOH). - Reaction time is too short. | - Use a sufficient excess of the base to ensure complete hydrolysis of both ester groups. - Increase the reaction time and/or temperature. Monitor the reaction progress by techniques like TLC or HPLC. |
| Low yield of this compound after decarboxylation | - Incomplete decarboxylation. - Decomposition of the product at high temperatures. | - Ensure the temperature is high enough for efficient decarboxylation (typically 160-180°C)[1][5]. - Perform the decarboxylation under reduced pressure to lower the required temperature and minimize decomposition. - Monitor the evolution of CO₂ to gauge the reaction's completion. |
[2+2] Cycloaddition of Ethylene and Acrylic Acid Route
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low conversion of starting materials | - Insufficient UV irradiation. - Low concentration of ethylene. - Catalyst (if used) is inactive. | - Ensure the UV lamp is functioning correctly and emitting at the appropriate wavelength. - Optimize the pressure of ethylene to maintain a sufficient concentration in the reaction mixture. - If a photocatalyst is used, check its activity and loading. |
| Formation of polymeric byproducts | - High concentration of acrylic acid. - Over-irradiation or high reaction temperature. | - Maintain a low concentration of acrylic acid by controlling the feed rate. - Optimize the light intensity and reaction temperature to disfavor polymerization. - Consider the use of a polymerization inhibitor. |
| Difficulty in product purification | - Presence of unreacted acrylic acid. - Formation of oligomers. | - Optimize the reaction conditions to maximize the conversion of acrylic acid. - Employ fractional distillation under high vacuum to separate the product from less volatile impurities. |
Quantitative Data Summary
| Parameter | Malonic Ester Synthesis | [2+2] Cycloaddition (Ethylene + Acrylic Acid) | Reference(s) |
| Overall Yield | 60-70% (optimized lab scale) | ~97% | [1] |
| Purity | >98% after distillation | >99.5% after distillation | [1] |
| Reaction Temperature | Varies per step (e.g., reflux for saponification, 160-180°C for decarboxylation) | -30 to -20°C | [1] |
| Reaction Time | Multi-day process | ~3 hours | [1] |
| Key Raw Materials | Diethyl malonate, 1,3-dibromopropane, Sodium ethoxide, KOH, HCl | Ethylene, Acrylic Acid | [1][5][6] |
Experimental Protocols
Method 1: Malonic Ester Synthesis
This protocol is a multi-step process involving the formation of a cyclobutane (B1203170) ring followed by hydrolysis and decarboxylation.
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
-
In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and an addition funnel, under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol (B145695).
-
Add diethyl malonate dropwise to the sodium ethoxide solution while maintaining the temperature below 30°C.
-
After the addition is complete, add 1,3-dibromopropane dropwise. The reaction is exothermic and should be controlled by external cooling.
-
After the addition, heat the mixture to reflux for several hours until the reaction is complete (monitored by GC or TLC).
-
Cool the reaction mixture, and remove the ethanol by distillation.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude diethyl 1,1-cyclobutanedicarboxylate by vacuum distillation.
Step 2: Saponification to 1,1-Cyclobutanedicarboxylic Acid
-
To the purified diethyl 1,1-cyclobutanedicarboxylate, add an aqueous solution of potassium hydroxide.
-
Heat the mixture to reflux until the saponification is complete (the organic layer disappears).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of ~1.
-
The dicarboxylic acid may precipitate out upon cooling. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude 1,1-cyclobutanedicarboxylic acid.
Step 3: Decarboxylation to this compound
-
Heat the crude 1,1-cyclobutanedicarboxylic acid in a distillation apparatus to 160-180°C[1][5].
-
Carbon dioxide will evolve, and the this compound will begin to distill.
-
Collect the fraction boiling at approximately 195-197°C at atmospheric pressure or at a lower temperature under reduced pressure.
-
The collected product can be further purified by redistillation.
Method 2: [2+2] Cycloaddition of Ethylene and Acrylic Acid
This protocol describes a direct photochemical synthesis.
-
Charge a photochemical reactor equipped with a gas inlet, a cooling system, and a high-pressure mercury lamp with a solution of acrylic acid in a suitable solvent (e.g., dichloromethane)[1].
-
Cool the reactor to -30 to -20°C[1].
-
Introduce ethylene gas into the reactor, maintaining a constant pressure.
-
Irradiate the reaction mixture with the UV lamp for approximately 3 hours, or until the reaction is complete (monitored by GC)[1].
-
Once the reaction is complete, stop the ethylene flow and turn off the UV lamp.
-
Remove the solvent by distillation at atmospheric pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Visualizations
Caption: Comparative workflows for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in synthesis.
References
Validation & Comparative
Comparative Guide to the Analysis of 1,1-Cyclobutanedicarboxylic Acid: HPLC, GC-MS, and Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1,1-cyclobutanedicarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, is critical for research, development, and quality control. This guide provides an objective comparison of three common analytical techniques for its analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The performance of each method is evaluated based on available experimental data for dicarboxylic acids, offering insights to help you select the most suitable approach for your analytical needs.
Methodology Comparison at a Glance
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like dicarboxylic acids, often allowing for direct analysis without derivatization. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity; however, it necessitates a derivatization step to convert the non-volatile dicarboxylic acid into a volatile derivative. Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for charged species like dicarboxylic acids, offering rapid analysis times.
Quantitative Performance Data
The following tables summarize the typical performance characteristics of HPLC, GC-MS, and CE for the analysis of dicarboxylic acids. Data for 1,1-cyclobutanedicarboxylic acid is provided where available; in other cases, data from structurally similar dicarboxylic acids is used to provide a reasonable estimate and is noted accordingly.
Table 1: HPLC Performance Data for Dicarboxylic Acid Analysis
| Parameter | Typical Performance |
| Retention Time | 5 - 15 minutes |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 2: GC-MS Performance Data for Dicarboxylic Acid Analysis (with Derivatization)
| Parameter | Typical Performance |
| Derivatization Method | Silylation (e.g., with BSTFA) or Esterification (e.g., with BF₃/Methanol) |
| Retention Time | 10 - 25 minutes |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ≤ 2 ng/m³ (for atmospheric aerosols, indicative of high sensitivity)[1] |
| Limit of Quantitation (LOQ) | Typically 3x LOD |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | ≤ 15%[1] |
Table 3: Capillary Electrophoresis Performance Data for Dicarboxylic Acid Analysis
| Parameter | Typical Performance (for a homologous series of C2-C10 dicarboxylic acids) |
| Migration Time | < 10 minutes |
| Linearity (r²) | > 0.99 |
| Method Detection Limit (MDL) | pg level |
| Accuracy (% Recovery) | 86 - 134% (including sample preparation) |
| Precision (% RSD) | < 10% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of 1,1-cyclobutanedicarboxylic acid using HPLC, GC-MS, and CE.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the direct analysis of 1,1-cyclobutanedicarboxylic acid.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size) or Newcrom R1.[2]
-
Mobile Phase: A mixture of acetonitrile, water, and an acid modifier (e.g., 0.1% phosphoric acid or formic acid).[2] The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., water/acetonitrile mixture) and filter through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization
This protocol describes a typical workflow for the analysis of 1,1-cyclobutanedicarboxylic acid by GC-MS, which requires a derivatization step to increase volatility.[1][3]
-
Derivatization (Silylation):
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50-100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]
-
Seal the reaction vial and heat at 70°C for 1 hour.
-
Cool to room temperature before GC-MS analysis.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Capillary Electrophoresis (CE) Protocol
This protocol is based on a method for the analysis of a homologous series of dicarboxylic acids and can be adapted for 1,1-cyclobutanedicarboxylic acid.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 cm total length, 50 µm I.D.).
-
Background Electrolyte (BGE): A buffer solution, for example, a phosphate (B84403) buffer at a specific pH. The composition should be optimized for the separation of dicarboxylic acids.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: -20 to -30 kV.
-
Capillary Temperature: 25°C.
-
Detection: Indirect UV detection is often used for non-chromophoric dicarboxylic acids.
-
Sample Preparation: Dissolve the sample in the BGE or water and filter through a 0.22 µm filter.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analysis of 1,1-cyclobutanedicarboxylic acid.
References
A Comparative Analysis of the Reactivity of Cyclobutanecarboxylic Acid and Cyclopentanecarboxylic Acid
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of cyclic carboxylic acids is paramount for designing novel molecular entities with desired physicochemical and pharmacological properties. This guide provides a detailed comparison of the reactivity of cyclobutanecarboxylic acid and cyclopentanecarboxylic acid, supported by experimental data and detailed protocols.
The inherent ring strain and electronic properties of the cycloalkane moiety significantly influence the reactivity of the appended carboxylic acid group. This comparison focuses on key reactivity parameters, including acidity (pKa), and reactivity in common transformations such as esterification and saponification.
Acidity: A Tale of Two Rings
The acidity of a carboxylic acid is a fundamental measure of its reactivity, particularly in acid-base catalyzed reactions. The dissociation constant (pKa) provides a quantitative measure of this property.
| Compound | pKa (at 25°C) | Reference |
| This compound | 4.785 | [1][2][3][4] |
| Cyclopentanecarboxylic Acid | 4.99 | [5][6] |
This compound is a slightly stronger acid than cyclopentanecarboxylic acid, as indicated by its lower pKa value. This can be attributed to the greater s-character of the C-C bonds in the cyclobutane (B1203170) ring. The increased s-character of the orbital bonding the carboxyl group to the ring stabilizes the carboxylate anion through an inductive effect, thereby increasing the acidity of the carboxylic acid.
Reactivity in Esterification
Fischer esterification is a classic acid-catalyzed reaction that provides insight into the steric and electronic effects influencing the reactivity of the carboxylic acid. While direct comparative kinetic studies under identical conditions are scarce, a study on the esterification of cyclopentanecarboxylic acid with methanol (B129727) provides valuable kinetic data.
A kinetic study of the total acid number reduction of cyclopentanecarboxylic acid using subcritical methanol revealed that the reaction follows first-order kinetics with an activation energy of 13.97 kcal/mol.
Due to the higher ring strain of the cyclobutane ring, it is theoretically expected that this compound would exhibit a faster rate of esterification compared to cyclopentanecarboxylic acid under similar conditions. The relief of ring strain in the transition state of the reaction would be a contributing factor to this enhanced reactivity. However, without direct experimental data, this remains a hypothesis.
Reactivity in Saponification
Saponification, the base-promoted hydrolysis of an ester, is another key reaction for assessing the reactivity of carboxylic acid derivatives. The rate of this reaction is sensitive to the steric hindrance around the carbonyl group and the stability of the leaving group.
It is anticipated that the saponification of ethyl cyclobutanecarboxylate (B8599542) would proceed at a faster rate than that of ethyl cyclopentanecarboxylate. The greater ring strain in the cyclobutane derivative could lead to a more electrophilic carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide (B78521) ion. Furthermore, the relief of some of this strain in the tetrahedral intermediate would lower the activation energy of the reaction.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a carboxylic acid using potentiometric titration.
Materials:
-
This compound or Cyclopentanecarboxylic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beakers
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 g of the carboxylic acid and dissolve it in 100 mL of deionized water in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.
-
Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small increments (e.g., 0.5 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Equivalence Point Determination: Continue the titration until the pH changes significantly with a small addition of NaOH, indicating the equivalence point. Continue adding titrant to obtain a complete titration curve.
-
Data Analysis: Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve.
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
Fischer Esterification
This protocol describes a general procedure for the acid-catalyzed esterification of a carboxylic acid with an alcohol.
Materials:
-
This compound or Cyclopentanecarboxylic acid
-
Ethanol (B145695) (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the carboxylic acid (1 equivalent), a large excess of ethanol (e.g., 10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for a specified period (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.
-
Purification: The crude ester can be purified by distillation or column chromatography.
Logical Relationship: Reactivity and Ring Strain
The difference in reactivity between this compound and cyclopentanecarboxylic acid can be primarily attributed to the concept of ring strain.
Conclusion
References
The Multifaceted Biological Activities of Cyclobutanecarboxylic Acid Derivatives: A Comparative Guide
For Immediate Release
Cyclobutanecarboxylic acid and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them valuable scaffolds in drug discovery and development. This guide provides a comparative analysis of their performance in various therapeutic areas, supported by experimental data and detailed protocols. The unique four-membered ring of cyclobutane (B1203170) imparts specific conformational constraints and physicochemical properties to these molecules, influencing their biological targets and efficacy.
Central Nervous System (CNS) Depressant and Myorelaxant Activity
Certain urea (B33335) derivatives of this compound have demonstrated notable CNS depressant, myorelaxant, and anticonvulsant properties. A comparative study of ten such derivatives revealed significant differences in their activity profiles, highlighting the impact of structural modifications on their biological effects.
Comparative Activity of Cyclobutanecarbonylurea Derivatives
| Compound | General CNS Depressant Activity | Barbiturate Potentiation | Myorelaxant Activity | Anticonvulsant Activity (vs. Pentylenetetrazole) |
| Cyclobutanecarbonylurea | + | +++ | ++ | + |
| 1-Cyclobutanecarbonyl-3-ethylthiourea | +++ | + | + | + |
| 1-Cyclobutanecarbonyl-3-n-butylurea | ++ | ++ | ++ | ++ |
| 1-Cyclobutanecarbonyl-3-(2,4-xylyl)urea | + | + | ++ | + |
| 1-Cyclobutanecarbonyl-3-(1-adamantyl)urea | + | + | + | ++ |
Activity Scale: + (Slightly Active), ++ (Moderately Active), +++ (Most Active)
Experimental Protocol: Evaluation of CNS Depressant Activity
A common method to assess CNS depressant activity is the open-field test.
-
Animal Model: Swiss albino mice (20-25g) are used.
-
Apparatus: An open-field apparatus, a square chamber with a marked floor, is utilized.
-
Procedure:
-
Animals are divided into control and test groups.
-
The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered intraperitoneally at various doses.
-
A standard CNS depressant drug (e.g., diazepam) is used as a positive control.
-
After a set time (e.g., 30 minutes), each mouse is placed in the center of the open field.
-
Locomotor activity (number of squares crossed) and rearing frequency are recorded for a specific duration (e.g., 5 minutes).
-
-
Data Analysis: A significant reduction in locomotor activity and rearing compared to the control group indicates CNS depressant effects.
Caption: Workflow for screening CNS depressant activity.
Enhanced Biological Activity and Stability of Peptide Analogs
Incorporating 1-aminothis compound into peptides can significantly enhance their biological activity and resistance to enzymatic degradation. A notable example is the modification of tuftsin, an immunomodulatory peptide.
Comparative Activity of Tuftsin and its Cyclobutane-Containing Analogs
| Peptide | IL-6 Secretion Stimulation (at 2 x 10⁻⁷ M) | Stability in Human Serum |
| Tuftsin (Thr-Lys-Pro-Arg) | Baseline | Low |
| [MThr¹]tuftsin | Considerably More Active | High |
| [MOrn²]tuftsin | Equally Potent | High |
| [MVal³]tuftsin (isomer) | Considerably More Active | Not Reported |
Experimental Protocol: In Vitro Peptide Stability Assay
-
Incubation: The peptide analogs and the parent peptide are incubated in human serum at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).
-
Analysis: The samples are analyzed by high-performance liquid chromatography (HPLC) to determine the concentration of the intact peptide.
-
Data Analysis: The degradation rate of the peptide analogs is compared to that of the parent peptide to assess their relative stability.
Pain Management: A Look at Nalbuphine and Butorphanol
This compound is a key intermediate in the synthesis of several pharmaceuticals, including the opioid analgesics Nalbuphine and Butorphanol.[1] These drugs exhibit mixed agonist-antagonist activity at opioid receptors and are used for the management of moderate to severe pain.
Comparative Efficacy of Nalbuphine and Other Opioids in Postoperative Pain
| Analgesic | Mean Visual Analog Scale (VAS) Score (24h post-op) | Rescue Analgesia Requirement | Patient Satisfaction |
| Nalbuphine | 3.6 ± 2.2 | Lower | Higher |
| Sufentanil | 5.0 ± 2.3 | Higher | Lower |
| Morphine | 4.4 (Day 2) | - | - |
Lower VAS scores indicate less pain.
Experimental Protocol: Assessment of Postoperative Analgesia
-
Study Design: A randomized, double-blind clinical trial is conducted on patients undergoing a specific surgical procedure.
-
Treatment Groups: Patients are randomly assigned to receive different analgesic regimens (e.g., Nalbuphine, Sufentanil, Morphine) via patient-controlled analgesia (PCA).
-
Pain Assessment: Postoperative pain is assessed at regular intervals using a Visual Analog Scale (VAS), where patients rate their pain from 0 (no pain) to 10 (worst possible pain).
-
Outcome Measures: Primary outcomes include VAS scores, total consumption of rescue analgesia, and patient satisfaction scores.
RORγt Inverse Agonism for Autoimmune Diseases
Derivatives of this compound are being explored as inverse agonists of the Retinoic acid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which play a crucial role in the pathogenesis of autoimmune diseases by producing pro-inflammatory cytokines like Interleukin-17 (IL-17).
RORγt Signaling Pathway and Point of Intervention
Caption: RORγt signaling pathway in Th17 cells.
Experimental Protocol: RORγt Inverse Agonist Reporter Assay
-
Cell Line: A human cell line (e.g., HEK293T) is co-transfected with a plasmid encoding a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain (Gal4-RORγt-LBD) and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).
-
Treatment: The transfected cells are treated with various concentrations of the test compounds (this compound derivatives).
-
Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates its inverse agonist activity on RORγt. IC₅₀ values are calculated to determine the potency of the compounds.
This guide highlights the significant potential of this compound derivatives in various therapeutic areas. Their unique structural features offer opportunities for the development of novel drugs with improved efficacy and safety profiles. Further research into the structure-activity relationships of these compounds is warranted to unlock their full therapeutic potential.
References
A Comparative Guide to the Structure-Activity Relationship of Cyclobutanecarboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane (B1203170) ring, a four-membered carbocycle, has emerged as a valuable scaffold in medicinal chemistry. Its rigid, puckered conformation allows for the precise spatial orientation of functional groups, influencing molecular recognition and biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of cyclobutanecarboxylic acid analogs, focusing on their therapeutic potential as integrin antagonists, RORγt inverse agonists, and tubulin polymerization inhibitors. The information presented is supported by experimental data to aid in the rational design of novel therapeutics.
This compound Analogs as αvβ3 Integrin Antagonists
Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions, playing crucial roles in cancer progression and metastasis. The αvβ3 integrin is a particularly attractive target for anticancer therapy. This compound derivatives have been investigated as mimetics of the Arg-Gly-Asp (RGD) motif, which is a key recognition sequence for many integrins.
Quantitative Data Summary
The following table summarizes the in vitro activity of a series of cyclobutane-based αvβ3 antagonists, highlighting the key structural modifications and their impact on the inhibition of αvβ3-mediated cell adhesion.
| Compound ID | Cyclobutane Core | Arginine Mimetic Sidechain | Aspartic Acid Mimetic Sidechain | IC50 (μM) for αvβ3-mediated Cell Adhesion |
| Analog 1 | cis-Cyclobutanecarboxylic Acid | Tetrahydronaphthyridine | Ethyl ester | < 1 |
| Analog 2 | trans-Cyclobutanecarboxylic Acid | Tetrahydronaphthyridine | Ethyl ester | > 10 |
| Analog 3 | cis-Cyclobutylamine | Tetrahydronaphthyridine | Ethyl ester | ~5 |
| Analog 4 | cis-Cyclobutanecarboxylic Acid | Aminopyridine | Ethyl ester | < 1 |
| Analog 5 | cis-Cyclobutanecarboxylic Acid | Tetrahydronaphthyridine | Carboxylic acid | ~2 |
Data is compiled from publicly available research.[1][2]
Structure-Activity Relationship Insights:
-
Stereochemistry of the Cyclobutane Ring: The cis configuration of the 1,3-disubstituted cyclobutane ring is crucial for high-affinity binding to the αvβ3 integrin, as demonstrated by the significantly lower IC50 value of Analog 1 compared to its trans counterpart, Analog 2.[1][2]
-
Carboxylic Acid vs. Amine Core: A this compound core (Analog 1) generally confers higher potency than a cyclobutylamine (B51885) core (Analog 3), suggesting that the carboxylate group plays a key role in interacting with the receptor.[1][2]
-
Arginine Mimetic: Both tetrahydronaphthyridine and aminopyridine moieties serve as effective arginine mimetics, leading to potent inhibition (Analog 1 and Analog 4).[1][2]
-
Aspartic Acid Mimetic: While the ethyl ester serves as an effective masked carboxylic acid, the free carboxylic acid (Analog 5) also demonstrates reasonable activity, indicating that both forms can interact with the binding site.[1][2]
Signaling Pathway
This compound-based αvβ3 antagonists inhibit the downstream signaling cascade initiated by the binding of extracellular matrix (ECM) proteins to the integrin. This disruption interferes with cell adhesion, migration, and invasion.
References
Unraveling the Reaction Mechanisms of Cyclobutanecarboxylic Acid: A Computational Perspective
A Comparative Guide for Researchers
Introduction
Cyclobutanecarboxylic acid, a key structural motif in various biologically active molecules and synthetic intermediates, undergoes several fundamental chemical transformations. Understanding the intricate mechanisms of these reactions is paramount for controlling reaction outcomes and designing novel synthetic pathways. While experimental studies provide valuable macroscopic observations, computational chemistry offers a molecular-level insight into the energetics and geometries of transition states and intermediates that govern these transformations.
This guide provides a comparative overview of the potential reaction mechanisms of this compound, with a focus on computationally derived data. In the absence of specific computational studies on this compound in the reviewed literature, this guide draws objective comparisons from theoretical investigations into analogous small-chain and other cycloalkanecarboxylic acids. The primary reactions discussed are thermal decarboxylation and pyrolysis, fundamental processes for which computational data on related molecules can offer valuable insights.
Potential Reaction Pathways of this compound
The primary thermal decomposition pathways for carboxylic acids are decarboxylation (loss of CO₂) and dehydration (loss of H₂O). For this compound, these pathways would lead to cyclobutane (B1203170) and a ketene (B1206846) intermediate, respectively.
Decarboxylation: This reaction involves the cleavage of the C-C bond between the cyclobutane ring and the carboxyl group, releasing carbon dioxide and forming cyclobutane.
Pyrolysis/Dehydration: At higher temperatures, a dehydration pathway may become competitive, leading to the formation of a ketene intermediate through the elimination of a water molecule. This ketene is likely to be highly reactive and could undergo subsequent rearrangements or reactions.
The following sections present computational data for analogous reactions of acetic acid and propanoic acid to provide a comparative framework for understanding the potential energetics of these pathways for this compound.
Comparative Analysis of Reaction Energetics
The following table summarizes the activation energies (Ea) for the decomposition of acetic acid and propanoic acid, as determined by Density Functional Theory (DFT) calculations. This data serves as a proxy to estimate the energetic feasibility of similar reactions for this compound.
| Molecule | Reaction Pathway | Computational Method | Activation Energy (kcal/mol) | Reference |
| Acetic Acid | Decarboxylation | B3LYP/6-31g(d) | 69.59 | [1] |
| Acetic Acid | Decarboxylation | M06-2X/6-31g(d) | 72.83 | [1] |
| Acetic Acid | Dehydration | B3LYP/6-31g(d) | 75.86 | [1] |
| Acetic Acid | Dehydration | M06-2X/6-31g(d) | 78.57 | [1] |
| Propanoic Acid | Decarbonylation (on Ru(0001)) | DFT | Rate-controlling step: C-OH bond scission | [2] |
| Propanoic Acid | Decarboxylation (on Pd(111)) | DFT | Involves O-H bond cleavage followed by C-CO₂ scission | [3] |
Note: The studies on propanoic acid focus on catalytic decomposition on metal surfaces, and the provided information is qualitative regarding the rate-determining steps rather than specific activation energies for the uncatalyzed gas-phase reaction.
Experimental and Computational Methodologies
The data presented in this guide are derived from rigorous computational studies employing state-of-the-art quantum chemical methods. Understanding these methodologies is crucial for interpreting the results and designing future computational experiments.
Computational Details for Acetic Acid Decomposition[1]
-
Software: Gaussian 09
-
Method: Density Functional Theory (DFT)
-
Functionals: B3LYP and M06-2X
-
Basis Set: 6-31g(d)
-
Procedure:
-
The ground state geometries of the reactants, intermediates, transition states, and products were optimized.
-
Frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE).
-
The intrinsic reaction coordinate (IRC) method was used to verify that the transition states connect the correct reactants and products.
-
Activation energies were calculated as the difference in energy between the transition state and the reactant, including ZPVE corrections.
-
Computational Details for Propanoic Acid Decomposition on Metal Surfaces[2][3]
-
Method: Periodic Density Functional Theory (DFT)
-
Functionals: Not specified in the provided snippets.
-
Surface Models: Ru(0001) and Pd(111) surfaces were modeled using slab calculations with periodic boundary conditions.
-
Procedure:
-
Adsorption energies of propanoic acid and various intermediates on the metal surfaces were calculated.
-
Transition states for elementary reaction steps (e.g., bond cleavages, dehydrogenations) were located using methods like the climbing-image nudged elastic band (CI-NEB) or dimer method.
-
The minimum energy pathways for the overall reaction mechanisms (decarboxylation and decarbonylation) were constructed.
-
Microkinetic models were developed based on the DFT-calculated energies to predict reaction rates and selectivities.
-
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for this compound and a general workflow for computational studies of reaction mechanisms.
Caption: Proposed thermal decomposition pathways for this compound.
Caption: A general workflow for computational investigation of reaction mechanisms.
Conclusion
While direct computational studies on the reaction mechanisms of this compound are not prominently available, a comparative analysis based on analogous small carboxylic acids provides valuable predictive insights. The presented data on acetic acid suggests that decarboxylation and dehydration likely have comparable activation barriers, and the preferred pathway may be influenced by reaction conditions. The studies on propanoic acid highlight the significant role that catalysts can play in altering reaction mechanisms, favoring decarbonylation or decarboxylation depending on the metal surface.
For researchers and drug development professionals, this guide underscores the power of computational chemistry to elucidate complex reaction mechanisms. Future computational studies specifically targeting this compound are warranted to provide a more precise understanding of its reactivity, which will undoubtedly aid in the rational design of synthetic routes and the development of novel therapeutics. The methodologies and comparative data presented herein offer a solid foundation for such future investigations.
References
- 1. Kinetics of Decomposition Reactions of Acetic Acid Using DFT Approach [openchemicalengineeringjournal.com]
- 2. Theoretical investigation of the decarboxylation and decarbonylation mechanism of propanoic acid over a Ru(0 0 0 1) model surface (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
Comparative analysis of different synthetic routes to cyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Cyclobutanecarboxylic acid is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and biologically active compounds. The rigid, four-membered ring imparts unique conformational constraints, making it a desirable scaffold in drug design. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into their efficiency, scalability, and practicality. The information presented is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Steps | Overall Yield | Advantages | Disadvantages |
| Malonic Ester Synthesis | Diethyl malonate, 1,3-Dihalopropane | 1. Cyclization 2. Saponification 3. Decarboxylation | 18-60% | Well-established, reliable for small-scale synthesis. | Multi-step, moderate overall yield, use of strong base. |
| [2+2] Cycloaddition | Ethylene, Acrylic acid | Photochemical cycloaddition | Up to 97% | High yield, atom-economical, one-step process. | Requires specialized photochemical equipment, handling of gaseous ethylene. |
| Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid | 1,1-Cyclobutanedicarboxylic acid | Thermal decarboxylation | 86-91% | High yield for the final step, straightforward procedure. | Dependent on the prior synthesis of the diacid. |
In-Depth Analysis of Synthetic Pathways
This section provides a detailed examination of the primary synthetic strategies for producing this compound, complete with experimental protocols and logical workflow diagrams.
The Classical Approach: Malonic Ester Synthesis
The malonic ester synthesis is a long-established and reliable method for the preparation of this compound.[1][2][3] This multi-step process begins with the dialkylation of diethyl malonate with a 1,3-dihalopropane, typically 1,3-dibromopropane (B121459), to form a cyclic diester. Subsequent saponification followed by decarboxylation of the resulting 1,1-cyclobutanedicarboxylic acid yields the desired product.[4][5]
Experimental Protocol:
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate In a flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol (B145695). Diethyl malonate is then added to the sodium ethoxide solution. 1,3-dibromopropane is added dropwise to the heated solution, and the mixture is refluxed. After the reaction is complete, the ethanol is removed by distillation, and the residue is treated with water. The diethyl 1,1-cyclobutanedicarboxylate is extracted with an organic solvent, and the solvent is removed to yield the crude product, which can be purified by distillation. Yields for this step have been reported to be as high as 60%.[6]
Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid The diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by refluxing with a solution of potassium hydroxide (B78521) in ethanol. After hydrolysis, the ethanol is distilled off, and the remaining aqueous solution is acidified with a strong acid, such as hydrochloric acid. The 1,1-cyclobutanedicarboxylic acid precipitates and can be collected by filtration. The overall yield from diethyl malonate is in the range of 21-23%.[4]
Step 3: Decarboxylation to this compound 1,1-Cyclobutanedicarboxylic acid is placed in a distillation flask and heated to approximately 160-170 °C.[4][7] Carbon dioxide evolves, and the this compound is formed. The product is then distilled directly from the reaction mixture. This decarboxylation step is highly efficient, with yields reported to be between 86% and 91%.[7]
Logical Workflow:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. docenti.unina.it [docenti.unina.it]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. THE PREPARATION OF this compound | Semantic Scholar [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
The Four-Membered Ring Advantage: Unpacking the Efficacy of Cyclobutane-Containing Drugs
A Comparative Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the deliberate incorporation of small cycloalkanes into drug candidates is a well-established strategy to fine-tune pharmacokinetic and pharmacodynamic properties. Among these, the cyclobutane (B1203170) ring, a four-membered carbocycle, has emerged as a uniquely advantageous scaffold. This guide provides a comparative analysis of the efficacy of cyclobutane-containing drugs versus their cyclopentane (B165970) and cyclohexane (B81311) analogs, supported by experimental data, detailed protocols, and pathway visualizations to inform future drug design.
The Cyclobutane Advantage: Enhanced Potency and Optimal Conformation
The rigid, puckered conformation of the cyclobutane ring can lock a molecule into a bioactive conformation that maximizes target engagement.[1] This conformational restriction, a consequence of its significant ring strain (approximately 26.3 kcal/mol), distinguishes it from the more flexible cyclopentane and cyclohexane rings.[2] Experimental evidence across different therapeutic targets demonstrates that this structural feature often translates to superior potency.
A compelling example is seen in the development of inhibitors for the histone methyltransferase G9a. A compound featuring a spirocyclic cyclobutane (A-366) demonstrated submicromolar potency (IC50 = 153 nM).[2] Strikingly, when the cyclobutane ring was replaced with a spirocyclic cyclopentane or cyclohexane, the potency dropped by at least one order of magnitude.[2][3] Similarly, the hepatitis C virus (HCV) NS3/4A protease inhibitor, boceprevir, which contains a cyclobutane group, is 3-fold and 19-fold more potent than its corresponding cyclopropyl (B3062369) and cyclopentyl analogs, respectively.[1]
However, the superiority of the cyclobutane ring is not universal and is target-dependent. In the case of the androgen receptor antagonist apalutamide (B1683753), the spirocyclic cyclobutane derivative showed activity comparable to the cyclopentyl and dimethyl analogs.[1] This highlights the necessity of empirical testing in drug development.
Quantitative Comparison of Cycloalkane Analogs
The following table summarizes the available quantitative data comparing the efficacy of drugs where the cycloalkane ring is a key variable.
| Target | Drug/Compound Series | Cyclobutane Analog Potency | Cyclopentane Analog Potency | Cyclohexane Analog Potency | Reference |
| G9a Histone Methyltransferase | Spiro[cyclobutane-1,3'-indol]-2'-amine (A-366) | IC50 = 153 nM | >1530 nM (>10-fold less potent) | >1530 nM (>10-fold less potent) | [2][3] |
| HCV NS3/4A Protease | Boceprevir Analogs | High Potency | 19-fold less potent | Not Reported | [1] |
| Androgen Receptor | Apalutamide Analogs | Comparable to dimethyl analog | Comparable to dimethyl analog | Slightly less active | [1] |
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, detailed experimental protocols for key assays are provided below.
Protocol 1: Determination of G9a Inhibitory Activity (IC50)
This protocol is based on the scintillation proximity assay (SPA) used to determine the potency of G9a inhibitors like A-366.[4][5]
Materials:
-
Recombinant G9a enzyme
-
Biotinylated histone H3 (1-25) peptide substrate
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
Streptavidin-coated SPA beads
-
Assay buffer: 25 mM potassium phosphate (B84403) pH 8.0, 1 mM EDTA, 2 mM MgCl₂, 0.01% Triton X-100
-
Test compounds (e.g., A-366 and its analogs)
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 10 µL of a reaction mixture containing assay buffer, 8 µM of unlabeled SAM, and the appropriate concentration of the test compound.
-
Initiate the enzymatic reaction by adding the G9a enzyme and the biotinylated H3 peptide substrate at their respective Km concentrations.
-
Incubate the reaction mixture at 23°C for 20 minutes.[4]
-
Stop the reaction by adding a solution containing streptavidin-coated SPA beads.
-
Incubate for 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity using a microplate scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Based Assay for H3K9me2 Levels (In-Cell Western)
This protocol measures the ability of G9a inhibitors to reduce the levels of dimethylated histone H3 at lysine (B10760008) 9 (H3K9me2) in a cellular context.[5][6]
Materials:
-
PC-3 prostate cancer cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
96-well plates
-
Fixing solution: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: Odyssey Blocking Buffer or similar
-
Primary antibody: Rabbit anti-H3K9me2
-
Secondary antibody: IRDye-labeled anti-rabbit IgG
-
DNA stain (e.g., DRAQ5)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed PC-3 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 72 hours.[5][6]
-
Fix the cells with the fixing solution for 20 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.
-
Block the wells with blocking buffer for 90 minutes.
-
Incubate with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the wells with PBS containing 0.1% Tween 20.
-
Incubate with the IRDye-labeled secondary antibody and DNA stain for 1 hour at room temperature, protected from light.
-
Wash the wells again.
-
Scan the plate using an infrared imaging system.
-
The H3K9me2 signal is normalized to the DNA stain signal to account for cell number variations. The IC50 is determined by plotting the normalized signal against the inhibitor concentration.
Signaling Pathway Visualizations
Understanding the mechanism of action is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by representative cyclobutane-containing drugs.
Conclusion
The strategic incorporation of a cyclobutane ring offers a powerful tool in drug design, often leading to enhanced potency by enforcing a favorable bioactive conformation. The comparative data for G9a inhibitors and HCV protease inhibitors strongly suggest that cyclobutane can be superior to its five- and six-membered cycloalkane counterparts. However, the case of apalutamide serves as a reminder that these effects are target-specific. The provided protocols and pathway diagrams offer a framework for researchers to rationally design and evaluate novel cyclobutane-containing therapeutics, harnessing the unique properties of this strained yet stable carbocycle.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Spectroscopic Comparison of Cyclobutanecarboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of cyclobutanecarboxylic acid and its key derivatives: cyclobutanecarbonyl chloride, cyclobutanecarboxamide, methyl cyclobutanecarboxylate, and trans-1,2-cyclobutanedicarboxylic acid. Understanding the distinct spectral features of these compounds is crucial for their synthesis, characterization, and application in medicinal chemistry and materials science. The data presented herein is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound and its derivatives. These values are essential for the identification and differentiation of these compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the proton environments in a molecule. The chemical shifts (δ) and multiplicities of the signals are characteristic of the electronic environment of the protons.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| This compound | -COOH | ~11.0 - 12.0 | broad singlet | CDCl₃ |
| H1 (methine) | ~3.18 | multiplet | CDCl₃ | |
| H2, H3, H4 (methylene) | ~1.74 - 2.60 | multiplet | CDCl₃ | |
| Cyclobutanecarbonyl Chloride | H1 (methine) | ~3.8 | multiplet | - |
| H2, H3, H4 (methylene) | ~2.0 - 2.8 | multiplet | - | |
| Cyclobutanecarboxamide | -NH₂ | ~5.5 - 6.5 | broad singlet | - |
| H1 (methine) | ~2.9 | multiplet | - | |
| H2, H3, H4 (methylene) | ~1.7 - 2.4 | multiplet | - | |
| Methyl Cyclobutanecarboxylate | -OCH₃ | ~3.67 | singlet | CDCl₃ |
| H1 (methine) | ~3.1 | multiplet | CDCl₃ | |
| H2, H3, H4 (methylene) | ~1.8 - 2.5 | multiplet | CDCl₃ | |
| trans-1,2-Cyclobutanedicarboxylic Acid | H1, H2 (methine) | ~3.45 | multiplet | D₂O |
| H3, H4 (methylene) | ~2.17 | multiplet | D₂O |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.
| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent |
| This compound | C=O | ~182 | CDCl₃ |
| C1 (methine) | ~40 | CDCl₃ | |
| C2, C4 (methylene) | ~25 | CDCl₃ | |
| C3 (methylene) | ~18 | CDCl₃ | |
| Cyclobutanecarbonyl Chloride | C=O | ~175 | - |
| C1 (methine) | ~55 | - | |
| C2, C4 (methylene) | ~30 | - | |
| C3 (methylene) | ~19 | - | |
| Cyclobutanecarboxamide | C=O | ~179 | - |
| C1 (methine) | ~42 | - | |
| C2, C4 (methylene) | ~25 | - | |
| C3 (methylene) | ~18 | - | |
| Methyl Cyclobutanecarboxylate | C=O | ~176 | CDCl₃ |
| -OCH₃ | ~51 | CDCl₃ | |
| C1 (methine) | ~40 | CDCl₃ | |
| C2, C4 (methylene) | ~25 | CDCl₃ | |
| C3 (methylene) | ~18 | CDCl₃ | |
| trans-1,2-Cyclobutanedicarboxylic Acid | C=O | ~177 | D₂O |
| C1, C2 (methine) | ~46 | D₂O | |
| C3, C4 (methylene) | ~23 | D₂O |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
| Compound | Functional Group | Absorption Band (cm⁻¹) |
| This compound | O-H (acid) | 3300-2500 (broad) |
| C=O (acid) | ~1700 | |
| Cyclobutanecarbonyl Chloride | C=O (acid chloride) | ~1800 |
| Cyclobutanecarboxamide | N-H (amide) | ~3350, ~3170 |
| C=O (amide) | ~1650 | |
| Methyl Cyclobutanecarboxylate | C=O (ester) | ~1735 |
| C-O (ester) | ~1170 | |
| trans-1,2-Cyclobutanedicarboxylic Acid | O-H (acid) | 3300-2500 (broad) |
| C=O (acid) | ~1700 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are key identifiers.
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 100 | 83, 71, 55 |
| Cyclobutanecarbonyl Chloride | 118/120 | 83, 55 |
| Cyclobutanecarboxamide | 99 | 82, 71, 56 |
| Methyl Cyclobutanecarboxylate | 114 | 83, 59, 55 |
| trans-1,2-Cyclobutanedicarboxylic Acid | 144 | 126, 98, 81, 55 |
Experimental Protocols
Standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
For ¹H NMR, typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a spectral width of 0-220 ppm is typically used, with a larger number of scans and a relaxation delay of 2-10 seconds. Proton decoupling is generally applied to simplify the spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
For Electron Ionization (EI) MS, dilute the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Data Acquisition:
-
Acquire the mass spectrum using an EI source with a standard ionization energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-300).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a cyclobutane (B1203170) derivative.
Caption: A generalized workflow for the spectroscopic characterization of cyclobutane derivatives.
Key Spectroscopic Differentiators
-
¹H NMR: The most significant differences are observed in the chemical shifts of the protons on the carbon bearing the functional group (H1) and the presence or absence of exchangeable protons (-COOH, -NH₂). The methine proton (H1) is progressively deshielded in the order: amide < acid ≈ ester < acid chloride.
-
¹³C NMR: The carbonyl carbon chemical shift is highly sensitive to the nature of the substituent. The acid chloride carbonyl is the most deshielded, followed by the acid, ester, and amide.
-
IR Spectroscopy: The C=O stretching frequency is a key diagnostic tool. Acid chlorides show the highest frequency (~1800 cm⁻¹), followed by esters (~1735 cm⁻¹), carboxylic acids (~1700 cm⁻¹), and amides (~1650 cm⁻¹). The broad O-H stretch of the carboxylic acid is also a distinctive feature.
-
Mass Spectrometry: The molecular ion peak confirms the molecular weight. The fragmentation patterns are characteristic of each derivative, often involving the loss of the functional group or cleavage of the cyclobutane ring. For example, the acid chloride will show a characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in a ~3:1 ratio).
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cyclobutanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Cyclobutanecarboxylic acid, a corrosive organic compound, requires meticulous disposal procedures to mitigate risks. This guide provides essential, step-by-step information for its safe management, from initial handling to final disposal, aligning with regulatory standards.
I. Immediate Safety and Handling Precautions
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., natural rubber).[2]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][2]
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][3]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep the container tightly closed when not in use.[3]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[4]
II. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent harm and environmental contamination.
Small Spills:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading by using absorbent materials like vermiculite (B1170534) or sand.[2][5]
-
Neutralization: For organic acid spills, apply a weak base such as sodium bicarbonate or soda ash to neutralize the acid.[5][6][7][8] Work from the outside of the spill inwards to avoid splashing.[9] Use pH paper to confirm that the spill has been neutralized (pH 6-8).
-
Absorption: Once neutralized, absorb the residue with an inert material.[2][5]
-
Collection and Disposal: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][10]
-
Decontamination: Clean the spill area with a mild detergent and water.[9]
Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Emergency Services: Contact your institution's emergency response team or the local fire department.
-
Ventilation: If it is safe to do so, increase ventilation to the area.
III. Proper Disposal Procedures
The disposal of this compound and its contaminated waste must comply with federal, state, and local regulations.[10] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[11][12]
Step-by-Step Disposal Guide:
-
Waste Identification: this compound is considered a hazardous waste due to its corrosive nature.
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the acid.
-
Neutralization (for aqueous solutions): If you have a dilute aqueous solution of this compound, you may be able to neutralize it with a weak base (e.g., sodium bicarbonate) to a pH between 6 and 8. This process should be carried out cautiously in a fume hood, with appropriate PPE, as it can generate heat and gas. However, neutralized solutions may still be subject to hazardous waste regulations depending on local rules.
-
Licensed Waste Disposal: The most critical step is to entrust the disposal to a licensed hazardous waste disposal company.[1] These companies are equipped to handle and transport hazardous materials safely and in accordance with all regulations.
-
Transportation: this compound is classified for transport with the UN number 3265, designating it as a corrosive liquid, acidic, organic, n.o.s.[1][3]
IV. Quantitative Data Summary
| Property | Value | Source |
| UN Number | 3265 | [1][3] |
| Transport Hazard Class | 8 (Corrosive) | [3] |
| Packaging Group | III | [3] |
| Flash Point | 83 °C / 181.4 °F | [2] |
| Boiling Point | 195 °C / 383 °F | [2] |
| Melting Point | -20 - 0.00 °C / -4 - 32 °F | [2] |
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. enhs.uark.edu [enhs.uark.edu]
- 6. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 7. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 8. acs.org [acs.org]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. aksci.com [aksci.com]
- 11. youtube.com [youtube.com]
- 12. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for ensuring laboratory safety and operational excellence in chemical handling.
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Cyclobutanecarboxylic acid (CAS No. 3721-95-7). Adherence to these procedural steps is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] It may also cause respiratory irritation.[2][6] The characteristic stench of this colorless liquid serves as a primary indicator of its presence.[2][6]
Proper selection and use of Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Standard |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | European Standard EN 166 or OSHA 29 CFR 1910.133[2][6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Natural rubber). Breakthrough time and glove thickness should be considered. | European Standard EN 374 |
| Skin and Body Protection | Long-sleeved laboratory coat or appropriate protective clothing to prevent skin exposure.[6][7][8] | --- |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. For large-scale operations, emergencies, or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an organic vapor cartridge.[6][8] | --- |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to post-handling procedures.
Emergency Procedures: First Aid and Spill Management
Immediate and appropriate response to an exposure or spill is critical. The following table outlines the necessary first-aid measures.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][6][9] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Seek medical attention.[1][2][6][9] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][6][9] |
In the event of a spill, evacuate the area and remove all sources of ignition.[9] Use personal protective equipment and contain the spillage.[9] Absorb the spill with inert material (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal.[6][7]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
All waste materials must be disposed of in accordance with national and local regulations. Do not mix with other waste. Empty containers should be treated as hazardous waste.[7] It is imperative to entrust the disposal to a licensed waste disposal company.[1]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. aksci.com [aksci.com]
- 5. This compound | C5H8O2 | CID 19494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. This compound(3721-95-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
